molecular formula C31H40N6O10 B12380873 MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

Cat. No.: B12380873
M. Wt: 656.7 g/mol
InChI Key: SHKYFEZQVRQXHQ-RBQQCVMASA-N
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Description

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is a useful research compound. Its molecular formula is C31H40N6O10 and its molecular weight is 656.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H40N6O10

Molecular Weight

656.7 g/mol

IUPAC Name

2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29?/m0/s1

InChI Key

SHKYFEZQVRQXHQ-RBQQCVMASA-N

Isomeric SMILES

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O

Canonical SMILES

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH: A Novel Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is a sophisticated, cleavable linker designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This linker incorporates a maleimido-caproyl (MC) group for antibody conjugation, a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence, and a unique cyclopropane-containing self-immolative spacer. This design facilitates the stable attachment of potent cytotoxic payloads to a monoclonal antibody and ensures their specific release within the tumor microenvironment. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, conjugation protocols, and its role in the mechanism of action of ADCs targeting the HER2 pathway.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is an advanced linker system designed for optimal performance in ADC development. Its key features include:

  • Maleimide (B117702) Group (MC): Enables covalent attachment to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

  • GGFG Tetrapeptide: A substrate for lysosomal proteases, particularly cathepsins, which are overexpressed in the tumor microenvironment. This ensures targeted cleavage and payload release.[1]

  • Cyclopropane-Containing Spacer: This novel spacer is designed to facilitate efficient release of the cytotoxic drug following peptide cleavage.

  • Carboxylic Acid Terminus: Provides a reactive handle for the attachment of hydroxyl- or amine-containing cytotoxic payloads.

This guide will delve into the technical aspects of this linker, providing researchers with the necessary information for its potential application in ADC research and development.

Physicochemical Properties

While specific experimental data for this exact linker is not publicly available, its properties can be inferred from its constituent parts.

PropertyValue (Estimated)
Molecular Formula C31H40N6O10
Molecular Weight 656.68 g/mol
Solubility Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely limited.
Stability The maleimide group is reactive towards thiols. The peptide bond is stable in circulation but cleavable by specific proteases.
Purity For research use, typically >95% as determined by HPLC.

Quantitative Data: In Vitro Cytotoxicity of a Structurally Similar ADC

While specific in vitro cytotoxicity data for an ADC utilizing the precise this compound linker is not available in the public domain, data from a study on a novel camptothecin-based ADC with a clinically validated MC-GGFG-based linker provides valuable insight into its potential efficacy.[2] The following table summarizes the IC50 values of Trastuzumab conjugated to different camptothecin (B557342) derivatives via an MC-GGFG linker, evaluated against various HER2-expressing cancer cell lines.

Cell LineADC Construct (Trastuzumab-MC-GGFG-Payload)IC50 (nM)
SHP-777300-LP300439.74[3]
SHP-777300-LP200432.17[3]
SHP-777300-LP1003186.6[3]
SHP-777300-Deruxtecan (T-DXd)124.5[3]

Note: The payloads in the above constructs are camptothecin derivatives, and the exact linker structure may have minor variations from the topic compound. This data is presented to provide a reasonable expectation of the potency of ADCs constructed with GGFG-based linkers.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this complex linker is a multi-step process. The following is a proposed synthetic workflow based on established methodologies in peptide and linker synthesis.

Workflow for Linker Synthesis

G cluster_peptide Solid-Phase Peptide Synthesis (SPPS) of GGFG cluster_spacer Synthesis of Cyclopropane (B1198618) Spacer cluster_conjugation Linker Assembly Resin Resin A1 A1 Resin->A1 Attach Fmoc-Gly-OH A2 A2 A1->A2 Deprotect & Couple Fmoc-Phe-OH A3 A3 A2->A3 Deprotect & Couple Fmoc-Gly-OH A4 A4 A3->A4 Deprotect & Couple Fmoc-Gly-OH C1 C1 A4->C1 Cleave GGFG from resin A4->C1 B1 Start with a suitable cyclopropane precursor B2 B2 B1->B2 Introduce aminomethoxymethyl group C3 C3 B2->C3 Couple with the MC-GGFG peptide B2->C3 C2 C2 C1->C2 Couple with Maleimido-caproic acid (MC-OH) C2->C3 C4 C4 C3->C4 Purification (HPLC)

Caption: Proposed workflow for the synthesis of the linker.

4.1.1. Solid-Phase Peptide Synthesis (SPPS) of GGFG Tetrapeptide

This protocol is based on the widely used Fmoc/tBu strategy.[4]

Materials:

  • Fmoc-Gly-OH, Fmoc-Phe-OH

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin.

  • Peptide Elongation: Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH sequentially.

  • Cleavage: Once the tetrapeptide is assembled, wash the resin with DCM and dry. Cleave the peptide from the resin using the TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude GGFG peptide by reverse-phase HPLC.

4.1.2. Synthesis of the Cyclopropane Moiety and Final Linker Assembly

The synthesis of the cyclopropane-containing spacer and its conjugation to the peptide and maleimide group would involve specialized organic synthesis techniques. A plausible route would involve the synthesis of an aminomethoxymethyl cyclopropane carboxylic acid derivative, which is then coupled to the N-terminus of the GGFG peptide. The final step would be the coupling of maleimido-caproic acid to the N-terminus of the GGFG-spacer construct. Each step would require purification by chromatography.

Antibody-Drug Conjugation Protocol

This protocol describes the conjugation of the linker-payload to a monoclonal antibody, such as Trastuzumab, via maleimide-thiol chemistry.[][6][7]

Workflow for ADC Conjugation

G Ab Monoclonal Antibody (e.g., Trastuzumab) ReducedAb Reduced Antibody Ab->ReducedAb Reduction with TCEP ADC_crude Crude ADC ReducedAb->ADC_crude Conjugation with Linker-Payload ADC_purified Purified ADC ADC_crude->ADC_purified Purification (e.g., HIC)

Caption: General workflow for antibody-drug conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • This compound linker coupled to a cytotoxic payload

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Conjugation:

    • Dissolve the linker-payload in an organic solvent like DMSO.

    • Add the linker-payload solution to the reduced antibody at a molar excess (typically 1.5-2 fold over available thiol groups).

    • Ensure the final concentration of the organic solvent is below 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the ADC using HIC to separate unconjugated antibody, free drug, and ADCs with different drug-to-antibody ratios (DARs).

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques like UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.

Mechanism of Action and Signaling Pathway

When conjugated to an antibody like Trastuzumab and a cytotoxic payload such as a camptothecin derivative, the resulting ADC targets cancer cells overexpressing the HER2 receptor.

Signaling Pathway of a Trastuzumab-Based ADC

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Trastuzumab-Linker-Payload (ADC) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload (e.g., Camptothecin derivative) Lysosome->Payload Linker Cleavage by Cathepsins DNA DNA Payload->DNA Inhibition of Topoisomerase I Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Caption: Mechanism of action of a Trastuzumab-based ADC.

Description of the Pathway:

  • Binding: The Trastuzumab component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells.[8]

  • Internalization: The ADC-HER2 complex is internalized by the cell through endocytosis, forming an endosome.[9]

  • Lysosomal Trafficking: The endosome fuses with a lysosome.

  • Linker Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, cathepsins cleave the GGFG tetrapeptide linker.[1]

  • Payload Release: Following peptide cleavage, the cyclopropane-containing spacer facilitates the release of the active cytotoxic payload.

  • Cytotoxic Effect: If the payload is a camptothecin derivative, it will inhibit topoisomerase I, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[9]

In addition to delivering the cytotoxic payload, the Trastuzumab antibody itself can exert anti-tumor effects by inhibiting HER2-mediated signaling pathways (like the PI3K/AKT and MAPK pathways) and by inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[8][10][11][12]

Conclusion

This compound represents a highly promising linker for the development of advanced Antibody-Drug Conjugates. Its design incorporates features for enhanced stability in circulation and specific, efficient payload release within the target tumor cells. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the potential of this linker in creating novel, potent, and targeted cancer therapeutics. Further investigation into the precise synthesis and in vivo performance of ADCs utilizing this specific linker is warranted to fully elucidate its therapeutic potential.

References

Synthesis of a Novel ADC Linker: A Technical Guide to MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for the novel antibody-drug conjugate (ADC) linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH. This cleavable linker system incorporates a maleimide (B117702) group for antibody conjugation, a cathepsin-cleavable GGFG peptide, a self-immolative p-aminobenzyl ether (PABE) spacer, and a cyclopropanecarboxylic acid payload surrogate. The modular design of this linker allows for the targeted delivery and controlled release of therapeutic agents. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a convergent strategy, which involves the individual synthesis of three key fragments followed by their sequential coupling. The overall workflow is depicted below.

Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Fragment C Synthesis cluster_Assembly Fragment Assembly and Final Product A1 Fmoc-Gly-OH on Wang Resin A2 Fmoc-Phe-OH Coupling A1->A2 A3 Fmoc-Gly-OH Coupling (x2) A2->A3 A4 Fmoc-GGFG-Wang Resin A3->A4 D1 Couple Fragment B to A A4->D1 B1 p-nitrobenzyl alcohol B2 Protection (e.g., Boc) B1->B2 B3 Alkylation with (chloromethyl)cyclopropane B2->B3 B4 Reduction of nitro group B3->B4 B5 H2N-CH2-O-CH2-cyclopropane-COOH B4->B5 B5->D1 C1 6-aminohexanoic acid C2 Reaction with maleic anhydride C1->C2 C3 Cyclization C2->C3 C4 Maleimidohexanoic acid C3->C4 D4 Couple Fragment C to N-terminus C4->D4 D2 Cleavage from Resin D1->D2 D3 H2N-GGFG-PABE-cyclopropane-COOH D2->D3 D3->D4 D5 Final Product: MC-GGFG-PABE-cyclopropane-COOH D4->D5 Linker_Payload_Synthesis start p-nitrobenzyl alcohol step1 Protection of OH group (e.g., with Boc anhydride) start->step1 step2 Etherification with (chloromethyl)cyclopropane step1->step2 step3 Reduction of nitro group (e.g., H2, Pd/C) step2->step3 step4 Deprotection of OH and Oxidation to COOH step3->step4 product H2N-CH2-O-CH2-cyclopropane-COOH step4->product Mechanism_of_Action ADC Antibody-Drug Conjugate (MC-GGFG-Linker-Drug) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of GGFG Linker Lysosome->Cleavage SelfImmolation Self-Immolation of PABE Spacer Cleavage->SelfImmolation DrugRelease Release of Active Drug (HOOC-cyclopropane-CH2-OH) SelfImmolation->DrugRelease

An In-Depth Technical Guide to the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker, a critical component in the design of advanced Antibody-Drug Conjugates (ADCs). This document delves into the linker's core components, its cleavage mechanism, and the subsequent intracellular release of cytotoxic payloads. It further details relevant experimental protocols and presents available data to inform ADC research and development.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a pivotal element that dictates the ADC's stability in circulation, its drug-release mechanism at the target site, and its overall therapeutic index. The this compound linker is an advanced, enzymatically cleavable system designed for controlled payload release within the tumor cell.

Core Components and Mechanism of Action

The this compound linker is a sophisticated construct with distinct functional units:

  • MC (Maleimidocaproyl): This component serves as the conjugation moiety, enabling stable covalent attachment to the antibody, typically through the thiol group of a cysteine residue.

  • GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is the enzymatically cleavable unit. It is designed to be stable in the systemic circulation but is recognized and cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment and within cancer cells.[1][2][3]

  • -NH-CH2-O-CH2-cyclopropane-COOH: This portion of the linker acts as a self-immolative spacer. Following the enzymatic cleavage of the GGFG sequence, this spacer undergoes a spontaneous chemical rearrangement to release the payload in its active form. The cyclopropane (B1198618) moiety is thought to enhance structural rigidity and stability.[4][]

The overall mechanism of action can be summarized in the following steps:

  • Circulation: The ADC circulates systemically, with the linker ensuring the cytotoxic payload remains securely attached to the antibody, minimizing off-target toxicity.

  • Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B and/or Cathepsin L recognize and cleave the GGFG peptide sequence.

  • Payload Release: The cleavage of the GGFG moiety triggers the self-immolation of the spacer, leading to the release of the cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the mechanism of action of ADCs utilizing the this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Drug Conjugate) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Camptothecin) Lysosome->Payload 4. Cleavage & Payload Release DNA DNA Damage Payload->DNA 5. Cytotoxic Effect Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: General mechanism of action of an ADC with a cleavable linker.

Linker_Cleavage_Workflow ADC_Internalized Internalized ADC in Lysosome Cleavage Cleavage of GGFG Tetrapeptide ADC_Internalized->Cleavage Cathepsin Cathepsin B/L Cathepsin->Cleavage SelfImmolation Self-Immolation of Spacer Cleavage->SelfImmolation Payload_Released Active Payload Released SelfImmolation->Payload_Released

Caption: Workflow of linker cleavage and payload release.

Quantitative Data

While specific quantitative data for ADCs utilizing the precise this compound linker is not extensively available in the public domain, data from ADCs with similar GGFG linkers, such as Trastuzumab deruxtecan (B607063) (T-DXd), can provide valuable insights. It is important to note that the nature of the antibody, payload, and the exact spacer can influence these parameters.

Table 1: In Vitro Cytotoxicity of GGFG-linked ADCs

Cell LineTarget AntigenADCIC50 (nM)Reference
DU145-PSMAPSMABiparatopic ADC-HLE0.09[6]
CWR22Rv1PSMABiparatopic ADC-HLE0.23[6]
Karpas-299CD30Brentuximab-Cyclodextrin ADC0.016 - 0.034[7]

Table 2: In Vivo Efficacy of GGFG-linked ADCs

Xenograft ModelADCDose (mg/kg)Tumor Growth Inhibition (%)Reference
DMS79 (SCLC)SC134-deruxtecan3Significant[6]
Karpas-299Brentuximab-Cyclodextrin ADC1Complete Regression (8/8)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of ADCs with the this compound linker.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in cell culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-120 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Antigen-Positive and Antigen-Negative Cells Start->SeedCells Adherence Allow Cells to Adhere (Overnight) SeedCells->Adherence PrepareDilutions Prepare Serial Dilutions of ADC, Antibody, and Payload Adherence->PrepareDilutions TreatCells Treat Cells with Dilutions PrepareDilutions->TreatCells Incubate Incubate for 72-120 hours TreatCells->Incubate AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate->AssessViability AnalyzeData Analyze Data and Calculate IC50 AssessViability->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro cytotoxicity assay.

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the GGFG linker to cleavage by Cathepsin B.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA). Prepare solutions of the linker-payload conjugate and recombinant human Cathepsin B.

  • Reaction Initiation: In a microplate, combine the linker-payload conjugate with the activated Cathepsin B solution. Include controls with no enzyme and a known Cathepsin B substrate.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Detection: Monitor the cleavage of the linker by measuring the release of the payload or a fluorescent reporter group using an appropriate method (e.g., HPLC-MS or a fluorescence plate reader).

  • Data Analysis: Quantify the amount of cleaved product over time to determine the cleavage kinetics.

Bystander Killing Assay

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viability of the antigen-positive and antigen-negative cell populations.

  • Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.

Conclusion

The this compound linker represents a sophisticated and effective technology for the development of next-generation ADCs. Its enzyme-cleavable design ensures stability in circulation and targeted payload release within cancer cells, aiming to maximize therapeutic efficacy while minimizing systemic toxicity. While further studies are needed to fully elucidate the specific quantitative advantages of the cyclopropane moiety, the principles outlined in this guide provide a solid foundation for researchers and drug developers working with this and similar ADC linker systems. The provided experimental protocols offer a starting point for the comprehensive evaluation of novel ADC candidates.

References

The Cyclopropane Moiety in Antibody-Drug Conjugate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropane (B1198618) moiety into antibody-drug conjugate (ADC) linkers presents a compelling avenue for modulating ADC properties. This technical guide delves into the multifaceted role of this unique cyclic structure, exploring its impact on linker stability, drug release mechanisms, and overall therapeutic efficacy. Drawing from preclinical and clinical data, this document provides a comprehensive overview for researchers and drug developers in the field of oncology and targeted therapeutics.

Core Concepts: The Influence of the Cyclopropane Ring

The cyclopropane ring, a three-membered carbocycle, possesses distinct stereoelectronic properties that impart significant advantages in drug design. Its rigid, planar structure and the unique hybridization of its carbon atoms lead to several key features relevant to ADC linker technology:

  • Conformational Rigidity: The cyclopropane unit acts as a conformational lock, restricting the flexibility of the linker. This can lead to a more defined three-dimensional structure, which may influence interactions with processing enzymes and improve metabolic stability.[1][2][3]

  • Metabolic Stability: The strained ring system of cyclopropane can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[4] This intrinsic stability can contribute to a longer plasma half-life of the ADC, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane group can alter the lipophilicity and polarity of the linker, which in turn affects the overall solubility, aggregation propensity, and pharmacokinetic profile of the ADC.

Cyclopropane in Action: A Case Study of Disulfide-Linked PBD-Dimer ADCs

A pivotal study provides critical insights into the nuanced effects of cyclopropane in ADC linkers. This research compared the in vivo efficacy of anti-CD22 pyrrolobenzodiazepine (PBD)-dimer ADCs with three different disulfide-based linkers: cyclopropyl, cyclobutyl, and methyl.

While all three ADCs exhibited similar plasma stability, their in vivo anti-tumor activity varied dramatically. The methyl- and cyclobutyl-containing ADCs demonstrated strong efficacy in a xenograft mouse model. In stark contrast, the ADC featuring a cyclopropyl-disulfide linker was found to be inactive.[5]

Further investigation into the intratumor catabolites revealed the underlying mechanism for this discrepancy. The active methyl- and cyclobutyl-linked ADCs released the PBD-dimer payload within the tumor. However, the cyclopropyl-linked ADC generated a nonimmolating thiol-containing catabolite that was incapable of binding to DNA, thus rendering it non-cytotoxic.[5] This finding underscores that the influence of the cyclopropane moiety extends beyond simple plasma stability and can profoundly impact the intracellular processing and ultimate bioactivation of the payload.

Table 1: In Vivo Efficacy of Disulfide-Linked PBD-Dimer ADCs

Linker MoietyIn Vivo Efficacy in WSU-DLCL2 Xenograft ModelIntratumor Catabolite
MethylStrongActive PBD-dimer
CyclobutylStrongActive PBD-dimer
Cyclopropyl Inactive Nonimmolating thiol-containing catabolite

Source: Adapted from "Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates"[5]

Other Cyclopropane-Containing ADC Linkers

Beyond the context of disulfide-PBD linkers, other cyclopropane-containing linkers have been developed and are commercially available for ADC research. These include:

  • MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH: This linker can be conjugated with camptothecin (B557342) and subsequently attached to an antibody like Trastuzumab.[4][][7][8]

  • Gly-Cyclopropane-Exatecan: This linker is utilized in the synthesis of an anti-B7-H4 ADC, delivering the topoisomerase I inhibitor exatecan.[9][10][11]

Experimental Protocols

General Protocol for In Vitro Plasma Stability Assay of an ADC

This protocol outlines a general method for assessing the stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Human, mouse, or rat plasma (anticoagulant-treated)

  • Phosphate-buffered saline (PBS)

  • Protein A or antigen-specific affinity capture beads

  • Digestion enzyme (e.g., trypsin, papain) - optional, for payload release analysis

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

2. Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species. A control sample in PBS should also be prepared.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots.

  • Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt any degradation.

  • ADC Capture: Thaw the samples and use affinity capture beads (e.g., Protein A) to isolate the ADC from the plasma matrix.

  • Washing: Wash the beads with PBS to remove non-specifically bound proteins.

  • Elution/Digestion:

    • Intact ADC Analysis (DAR analysis): Elute the intact ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).

    • Released Payload Analysis: Resuspend the beads in a digestion buffer containing an enzyme (e.g., papain) to cleave the linker and release the payload.

  • LC-MS Analysis:

    • Analyze the eluted intact ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.

    • Analyze the supernatant from the digestion to quantify the amount of released payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point to determine the plasma stability profile and half-life of the linker.[12][13][14]

Generalized Synthesis of a Cyclopropane-Containing Peptide Linker

The synthesis of a cyclopropane-containing peptide linker, such as this compound, typically involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

1. Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone (e.g., GGFG):

  • The C-terminal amino acid (e.g., Glycine) is attached to a solid support resin.

  • The subsequent amino acids (e.g., Phenylalanine, Glycine) are sequentially coupled using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Protecting groups on the amino acid side chains and N-terminus are used throughout the synthesis and are removed at the appropriate steps.

2. Incorporation of the Cyclopropane Moiety:

  • A precursor molecule containing the cyclopropane ring and a reactive group (e.g., a carboxylic acid or an activated ester) is synthesized separately.

  • This cyclopropane-containing building block is then coupled to the N-terminus of the peptide synthesized on the solid support.

3. Cleavage and Purification:

  • The completed linker-peptide is cleaved from the solid support resin using a cleavage cocktail (e.g., containing trifluoroacetic acid).

  • The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, high-purity cyclopropane-containing linker.[15]

Visualizing Mechanisms and Workflows

Catabolism of a Cyclopropyl-Disulfide Linker Leading to an Inactive Metabolite

ADC ADC with Cyclopropyl- Disulfide Linker Internalization Internalization into Tumor Cell ADC->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Catabolite Cysteine-Linker-Payload Catabolite Lysosome->Catabolite Reduction Reduction of Disulfide Bond Catabolite->Reduction Inactive_Metabolite Cyclopropyl-Thiol Payload Catabolite (Nonimmolating) Reduction->Inactive_Metabolite No_DNA_Binding No DNA Binding Inactive_Metabolite->No_DNA_Binding

Caption: Inactivation pathway of a cyclopropyl-disulfide linked ADC.

Preclinical Evaluation Workflow for a Novel ADC Linker

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Linker_Synthesis Linker Synthesis & Payload Conjugation ADC_Assembly ADC Assembly & Characterization (DAR) Linker_Synthesis->ADC_Assembly Plasma_Stability In Vitro Plasma Stability Assay ADC_Assembly->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity (IC50) ADC_Assembly->Cytotoxicity PK_Study Pharmacokinetic (PK) Study in Rodents Plasma_Stability->PK_Study Efficacy_Study Xenograft Tumor Model Efficacy Study Cytotoxicity->Efficacy_Study PK_Study->Efficacy_Study Tolerability Tolerability/Toxicity Assessment Efficacy_Study->Tolerability

Caption: A streamlined workflow for the preclinical assessment of new ADC linkers.

Conclusion

The cyclopropane moiety offers a unique and valuable tool for medicinal chemists in the design of next-generation ADC linkers. Its ability to impart conformational rigidity and enhance metabolic stability can contribute to the development of more robust and effective ADCs. However, as evidenced by the case of the cyclopropyl-disulfide-PBD-dimer ADC, the influence of the cyclopropane ring is complex and can extend to the mechanism of payload release. A thorough understanding of the interplay between the cyclopropane unit, the linker chemistry, and the payload is therefore critical for the successful development of novel ADCs. Future research focusing on systematic comparisons of cyclopropane-containing linkers with established linker technologies will be invaluable in further elucidating their potential and guiding the rational design of future targeted cancer therapies.

References

An In-Depth Technical Guide to MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of these complex biotherapeutics are critically dependent on the design of the linker that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the novel linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH. This linker integrates a well-established protease-cleavable peptide sequence with a unique cyclopropane-containing spacer, aiming to provide enhanced stability and controlled drug release at the tumor site. This document details the linker's chemical architecture, proposed mechanism of action, and provides a framework for its synthesis, characterization, and evaluation in the context of ADC development. While specific experimental data for this exact linker is limited in publicly available literature, this guide consolidates information on its constituent components and analogous systems to provide a robust resource for researchers in the field.

Introduction

Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to cancer cells while minimizing exposure to healthy tissues. Antibody-drug conjugates (ADCs) epitomize this strategy, comprising a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical component, ensuring the ADC remains stable in systemic circulation and facilitates the efficient release of the payload upon reaching the target tumor cell.

The linker this compound is a sophisticated, cleavable linker designed for advanced ADC development. It incorporates several key features:

  • Maleimidocaproyl (MC) spacer: A commonly used component to connect the linker to the antibody.

  • Gly-Gly-Phe-Gly (GGFG) tetrapeptide: A sequence susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.

  • A novel spacer unit (-NH-CH2-O-CH2-cyclopropane-COOH): This component, featuring a cyclopropane (B1198618) ring, is designed to impart rigidity and potentially influence the pharmacokinetic properties of the resulting ADC. The terminal carboxylic acid (COOH) provides a versatile handle for conjugation to a variety of payloads.

This guide will delve into the technical aspects of this linker, providing insights for its application in the development of next-generation ADCs.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is multifaceted, with each component playing a distinct role in the linker's overall function.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C31H40N6O10[Calculated]
Molecular Weight 656.68 g/mol [Calculated]
Solubility Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely limited.General knowledge of similar peptide-based linkers.
Stability The maleimide (B117702) group is reactive towards thiols. The peptide bonds are susceptible to enzymatic cleavage. The ether and cyclopropane moieties are generally stable.General chemical principles.

Table 2: Functional Components of the Linker

ComponentStructureFunction
Maleimidocaproyl (MC) O=C1C=CC(=O)N1(CCCCCC(O)=O)Provides a reactive maleimide group for covalent attachment to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds. The caproyl chain acts as a spacer.
Gly-Gly-Phe-Gly (GGFG) -NH-CH2-CO-NH-CH2-CO-NH-CH(CH2Ph)-CO-NH-CH2-COOHA substrate for lysosomal proteases, primarily cathepsin B and L, enabling selective cleavage within the target cell.
Spacer Unit -NH-CH2-O-CH2-cyclopropane-COOHThe cyclopropane ring is hypothesized to introduce conformational rigidity, which may impact plasma stability and enzymatic cleavage kinetics. The terminal carboxylic acid serves as the conjugation point for the cytotoxic payload.

Mechanism of Action in Targeted Drug Delivery

The targeted delivery and controlled release of the cytotoxic payload by an ADC utilizing the this compound linker follows a multi-step process.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC in Circulation (Stable) TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell Targeting ADC_Bound ADC Binds to Tumor Antigen Endosome Endosome ADC_Bound->Endosome Internalization Lysosome Lysosome (Cathepsin B/L) Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death Linker_Synthesis_Workflow Start Start: Solid Support Resin SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) - Fmoc-Gly-OH - Fmoc-Phe-OH - Fmoc-Gly-OH - Fmoc-Gly-OH Start->SPPS MC_Coupling Coupling of Maleimidocaproic Acid SPPS->MC_Coupling Cleavage_Resin Cleavage from Resin (e.g., TFA cocktail) MC_Coupling->Cleavage_Resin Purification1 Purification of MC-GGFG-OH (e.g., HPLC) Cleavage_Resin->Purification1 Coupling_Reaction Coupling of MC-GGFG-OH and Spacer (e.g., EDC/NHS chemistry) Purification1->Coupling_Reaction Spacer_Synthesis Synthesis of NH2-CH2-O-CH2-cyclopropane-COOH Spacer_Synthesis->Coupling_Reaction Final_Purification Final Purification (e.g., HPLC) Coupling_Reaction->Final_Purification Characterization Characterization (LC-MS, NMR) Final_Purification->Characterization End End: Purified Linker Characterization->End

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite assembly is the linker, a chemical bridge that dictates the stability, safety, and efficacy of the ADC.[][2] Among the various linker strategies, cleavable linkers are designed to remain stable in the systemic circulation and selectively release their potent payload within the tumor microenvironment or inside cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3][4] This technical guide provides a comprehensive exploration of the core principles, mechanisms, and characterization of cleavable linkers in ADCs.

Core Principles of Cleavable ADC Linkers

The fundamental role of a cleavable linker is to ensure that the cytotoxic payload remains securely attached to the antibody during circulation in the bloodstream (pH ~7.4) and is efficiently released upon encountering specific triggers within the target tumor site.[5][6] This delicate balance between stability and conditional lability is paramount to achieving a wide therapeutic window.[6] Premature payload release can lead to systemic toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy.[7]

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly classified based on the specific physiological or biochemical trigger that initiates their cleavage. The primary categories include chemically-labile linkers (pH-sensitive and glutathione-sensitive) and enzyme-cleavable linkers.[8][9][10]

Chemically-Labile Linkers

These linkers are designed to break in response to the unique chemical environment of tumors or specific intracellular compartments.

Exploiting the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream, these linkers incorporate acid-labile functional groups, most notably hydrazones.[11][][13] Upon internalization of the ADC, the acidic milieu of these organelles triggers the hydrolysis of the linker, releasing the payload.[] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[13] However, concerns about their stability in circulation have led to the development of more stable alternatives.[5][11]

This class of linkers leverages the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), within the cytoplasm (1-10 mM) compared to the extracellular environment (~5 µM in blood).[][] These linkers contain a disulfide bond that remains stable in the bloodstream but is rapidly reduced and cleaved by intracellular GSH, liberating the payload.[][16] The rate of cleavage can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[]

Enzyme-Cleavable Linkers

These linkers are designed to be substrates for enzymes that are highly expressed in tumor cells or within their lysosomes, offering a high degree of specificity.

These linkers typically incorporate a short peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which is often overexpressed in cancer cells.[5][17][] The most widely used protease-cleavable linker is the valine-citrulline (Val-Cit) dipeptide.[6][19] Following ADC internalization and trafficking to the lysosome, cathepsin B cleaves the amide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[6][]

These linkers are cleaved by β-glucuronidase, a lysosomal enzyme that is also found in the tumor microenvironment.[20] β-glucuronide linkers are hydrophilic, which can help to reduce the aggregation of ADCs carrying hydrophobic payloads.[20]

Quantitative Data Presentation

The stability and cleavage kinetics of ADC linkers are critical parameters that influence their in vivo performance. The following tables summarize key quantitative data for different cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Cleavable ADC Linkers

Linker TypeLinker ExamplePayloadSpeciesHalf-life (t1/2)Reference
HydrazonePhenylketone-derived-Human Plasma~2 days[8]
Hydrazone--pH 7.0183 hours[]
DipeptidePhe-Lys-PABCMMAEHuman Plasma30 days[8]
DipeptideVal-Cit-PABCMMAEHuman Plasma230 days[8]
DipeptidePhe-Lys-PABCMMAEMouse Plasma12.5 hours[8]
DipeptideVal-Cit-PABCMMAEMouse Plasma80 hours[8]

Table 2: Cleavage Rates of pH-Sensitive Linkers

Linker TypeLinker ExamplepHHalf-life (t1/2)Reference
Hydrazone-5.04.4 hours[]
Spiro-orthoester (SpiDo)-5.5~10 minutes[22]
Spiro-orthoester (SpiDo)-7.4~2.3 hours[22]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[7][23]

Materials:

  • Test ADC

  • Plasma (from relevant species, e.g., human, mouse, rat)[24][25]

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Sample collection tubes

  • -80°C freezer

  • Analytical instruments (LC-MS, ELISA)[23][26]

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS.[7]

  • Incubate the samples at 37°C with gentle shaking.[7]

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).[7]

  • Immediately freeze the collected aliquots at -80°C to halt further degradation.[7]

  • Sample Analysis:

    • To measure intact ADC (Drug-to-Antibody Ratio - DAR):

      • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[7]

      • Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[7][10]

    • To measure released payload:

      • Extract the free payload from the plasma samples.

      • Quantify the amount of released payload using LC-MS or a validated ELISA.[23][26]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.[7]

Lysosomal Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by a specific lysosomal enzyme (e.g., Cathepsin B).[2][6]

Materials:

  • ADC with a protease-cleavable linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent (e.g., DTT)

  • Incubator at 37°C

  • Quenching solution (e.g., acidic solution)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the ADC and activated Cathepsin B in the assay buffer.

  • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points, take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[3]

In Vitro Bystander Killing Assay

Objective: To assess the ability of an ADC's payload to kill adjacent, antigen-negative cells after being released from antigen-positive cells.[4][9][27]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)

  • Cell culture medium and supplements

  • 96-well plates

  • Test ADC and control ADC (e.g., non-binding isotype control)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.[9]

  • ADC Treatment: After the cells have adhered, treat the co-cultures and monocultures with a serial dilution of the test ADC and control ADC.[9]

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Analysis:

    • Microscopy/Flow Cytometry: Visualize and quantify the number of viable Ag- (GFP-positive) cells in the co-cultures compared to the Ag- monoculture control.

    • Cell Viability Assay: Measure the overall cell viability in each well.

  • Data Analysis: Determine the extent of killing of the Ag- cells in the co-culture, which represents the bystander effect.

Conclusion

The selection and design of a cleavable linker are critical determinants of the success of an ADC therapeutic. A thorough understanding of the different cleavage mechanisms, coupled with rigorous experimental characterization of stability, cleavage kinetics, and bystander effect, is essential for the development of safe and effective ADCs. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker technology and to make informed decisions in the design of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of MC-GGFG Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) based linkers, which are integral components in the design and development of antibody-drug conjugates (ADCs). Understanding these properties is critical for optimizing ADC stability, efficacy, and overall therapeutic index.

Introduction to MC-GGFG Linkers

The MC-GGFG linker is a cleavable linker system designed to connect a cytotoxic payload to a monoclonal antibody. It is composed of two primary functional units: the maleimidocaproyl (MC) group, which serves as a stable anchor to the antibody via reaction with cysteine residues, and the glycyl-glycyl-phenylalanyl-glycyl (GGFG) tetrapeptide, which acts as a substrate for lysosomal proteases, enabling controlled intracellular drug release. The strategic combination of these components results in a linker that is stable in systemic circulation but is efficiently cleaved within the target cancer cells.

Physicochemical Properties

The performance of an ADC is intrinsically linked to the physicochemical characteristics of its linker. Key properties of the MC-GGFG linker, including its stability under various pH conditions, solubility, and enzymatic cleavage kinetics, are detailed below.

Stability of the Maleimide-Cysteine Conjugate

The stability of the thioether bond formed between the maleimide (B117702) group of the linker and a cysteine residue on the antibody is crucial for preventing premature drug release. The maleimide ring can undergo hydrolysis, leading to a ring-opened, more stable structure that is resistant to retro-Michael addition, a common pathway for payload dissociation.[1][2] This hydrolysis is pH-dependent, accelerating with increasing pH.[][4]

Data Presentation: pH-Dependent Hydrolysis of Maleimidocaproyl Linker

The following table summarizes the kinetics of succinimide (B58015) ring hydrolysis for a maleimidocaproyl (mc)-linked ADC at various pH values. While this data is for an ADC and not the isolated linker, it provides valuable insight into the stability of the maleimide conjugate.

pHTemperature (°C)Time (h)Conversion to Ring-Opened Form (%)Reference
7.437-No observable ring opening[4]
8.5371429[4]
9.2371454[4]
9.24548Completion of hydrolysis[4]

Note: The hydrolysis of the maleimide ring is a desirable process post-conjugation as it enhances the stability of the ADC.

Enzymatic Cleavage of the GGFG Peptide

The GGFG tetrapeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[5] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload. It has been reported that cathepsin L is more efficient at cleaving the GGFG linker than cathepsin B, enabling nearly complete release of the payload within 72 hours.[5]

Data Presentation: Enzymatic Cleavage of Peptide Linkers

Linker SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Val-CitCathepsin B---[6]
Val-AlaCathepsin B--Cleaved at ~half the rate of Val-Cit[6]
Phe-LysCathepsin B--Cleaved ~30-fold faster than Val-Cit[6]
Z-Phe-Arg-AMCCathepsin L1.50.771.95 x 10⁶[7]

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The data for Z-Phe-Arg-AMC with Cathepsin L is provided as a reference for typical kinetic parameters.

Solubility

The solubility of the linker-payload conjugate is a critical parameter that can influence the aggregation propensity and overall developability of an ADC. The hydrophobicity of the linker and the attached payload can significantly impact the solubility of the final ADC construct.[8] Generally, the inclusion of hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains or charged amino acids, can improve the aqueous solubility of linkers.[9]

Data Presentation: Solubility of MC-GGFG Based Conjugates

Comprehensive solubility data for the standalone MC-GGFG linker in various aqueous buffers is limited. However, solubility information for several MC-GGFG-payload conjugates is available, primarily in organic solvents.

CompoundSolventSolubilityReference
Mc-Gly-Gly-Phe-Gly-PAB-OHDMSO233.33 mg/mL (367.63 mM)[10]
MC-GGFG-PAB-ExatecanDMSO≥ 100 mg/mL (91.23 mM)[11]
MC-GGFG-DX8951DMSO40.00 mg/mL (42.24 mM)[12]
GGFG-PAB-MMAEDMSO120 mg/mL (101.23 mM)[9]

Note: "≥" means soluble, but saturation is unknown. The use of hygroscopic DMSO can significantly impact solubility.

Experimental Protocols

Detailed methodologies for assessing the key physicochemical properties of MC-GGFG based linkers are provided below.

Protocol for Assessing pH Stability of the Maleimide-Cysteine Conjugate

This protocol outlines a method to determine the rate of hydrolysis of the succinimide ring in a maleimide-conjugated antibody at different pH values.

Materials:

  • MC-GGFG conjugated ADC

  • Phosphate buffer (50 mM, pH 7.4)

  • Borate buffer (50 mM, pH 8.5)

  • Borate buffer (50 mM, pH 9.2)

  • Thermostated incubator (37°C and 45°C)

  • LC-MS system

Procedure:

  • Prepare solutions of the MC-GGFG conjugated ADC in each of the three buffers (pH 7.4, 8.5, and 9.2).

  • Incubate the solutions at 37°C. For accelerated hydrolysis, a separate set of samples can be incubated at 45°C in the pH 9.2 buffer.

  • At various time points (e.g., 0, 2, 4, 8, 14, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots by LC-MS to determine the relative abundance of the ring-closed and ring-opened forms of the linker.

  • Plot the percentage of the ring-opened form as a function of time for each pH condition to determine the hydrolysis kinetics.

Protocol for Determining Enzymatic Cleavage Kinetics

This protocol describes a fluorometric assay to determine the kinetic parameters (Km and kcat) for the cleavage of a GGFG-containing substrate by cathepsin B or L.

Materials:

  • Recombinant human Cathepsin B or Cathepsin L

  • Fluorogenic GGFG-containing substrate (e.g., GGFG-AMC)

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic GGFG substrate in DMSO.

  • Prepare a serial dilution of the substrate in the Assay Buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).

  • Activate the cathepsin enzyme by pre-incubating it in the Assay Buffer for 15 minutes at 37°C.

  • In a 96-well plate, add the activated enzyme solution to wells containing the different concentrations of the substrate.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and monitor the increase in fluorescence over time.

  • Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.[13]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to MC-GGFG linkers.

G Mechanism of ADC Action with MC-GGFG Linker cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Compartments ADC Antibody-Drug Conjugate (MC-GGFG Linker) TargetCell Target Cancer Cell ADC->TargetCell Binding to Tumor Antigen Internalization Receptor-Mediated Endocytosis TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin-mediated Cleavage of GGFG Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Mechanism of action for an ADC utilizing an MC-GGFG linker.

G Experimental Workflow for ADC Plasma Stability Assay Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Various Time Points Incubation->Sampling Analysis Analyze Samples by LC-MS or ELISA Sampling->Analysis DAR Determine Drug-to-Antibody Ratio (DAR) Analysis->DAR Payload Quantify Released Payload Analysis->Payload DataAnalysis Plot DAR or Released Payload vs. Time DAR->DataAnalysis Payload->DataAnalysis End End: Determine ADC Stability DataAnalysis->End

Caption: Workflow for assessing the in vitro plasma stability of an ADC.

Conclusion

The MC-GGFG linker represents a sophisticated and effective system for the targeted delivery of cytotoxic agents in the form of ADCs. Its physicochemical properties, particularly the pH-dependent stability of the maleimide-cysteine bond and the enzymatic cleavability of the GGFG peptide, are finely tuned to ensure stability in circulation and efficient payload release within target cells. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to design and optimize the next generation of antibody-drug conjugates. Further research to generate more comprehensive quantitative data on the solubility and enzymatic cleavage kinetics of MC-GGFG and its derivatives will continue to advance the field.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] The efficacy and safety of an ADC are critically dependent on the properties of its three main components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them.[1][2] The linker plays a crucial role, ensuring the ADC remains stable in systemic circulation and facilitates the efficient release of the payload within the target cells.[3][4]

This document provides a detailed protocol for the conjugation of a novel linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, to monoclonal antibodies. This linker features a maleimidocaproyl (MC) spacer, a cathepsin-cleavable GGFG tetrapeptide sequence, and a cyclopropane-containing self-immolative moiety.[5][6] The GGFG sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted drug release.[5][] The conjugation is achieved by activating the terminal carboxylic acid of the linker and reacting it with the primary amine groups of lysine (B10760008) residues on the antibody surface.[8][9]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

ReagentSupplierPurpose
Monoclonal Antibody (mAb)User-providedTargeting moiety
This compound-PayloadUser-synthesized or Custom OrderDrug-linker complex
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher ScientificCarboxylic acid activation agent
Sulfo-NHS (N-Hydroxysulfosuccinimide)Thermo Fisher ScientificStabilizes the EDC-activated intermediate
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)User-preparedBuffer for the linker activation step
Conjugation Buffer (PBS, pH 7.4-8.0)User-preparedBuffer for the antibody-linker conjugation reaction
Quenching Buffer (1 M Tris-HCl, pH 8.0)User-preparedTo stop the conjugation reaction
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for dissolving the drug-linker complex
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher ScientificFor buffer exchange and removal of small molecule reagents
Amicon® Ultra Centrifugal Filters (50 kDa MWCO)MilliporeSigmaFor concentrating the antibody and ADC
Hydrophobic Interaction Chromatography (HIC) ColumnWaters, AgilentFor ADC purification and DAR analysis
Size Exclusion Chromatography (SEC) ColumnWaters, AgilentFor analyzing ADC aggregation
Mass Spectrometer (Q-TOF or Orbitrap)Sciex, Agilent, Thermo FisherFor accurate mass determination and DAR confirmation

Experimental Protocols

This section details the step-by-step procedure for conjugating the this compound-payload to an antibody. The protocol is divided into four main stages: Antibody Preparation, Drug-Linker Activation, Conjugation, and Purification & Characterization.

Protocol 1: Antibody Preparation
  • Buffer Exchange: The antibody, as supplied, may be in a buffer containing primary amines (e.g., Tris) which will compete in the conjugation reaction. Exchange the antibody into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

    • Use a Zeba™ Spin Desalting Column (7K MWCO) or perform dialysis according to the manufacturer's instructions.

    • Repeat the buffer exchange step twice to ensure complete removal of any interfering substances.

  • Concentration Adjustment: Adjust the antibody concentration to a working range of 5-10 mg/mL using an Amicon® Ultra centrifugal filter (50 kDa MWCO).

  • Protein Quantification: Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm (A280) using a UV-Vis spectrophotometer. Use the antibody's specific extinction coefficient for an accurate calculation.

Protocol 2: Activation of Drug-Linker Carboxylic Acid

This protocol describes the activation of the terminal carboxyl group on the drug-linker complex using EDC and Sulfo-NHS to form a semi-stable, amine-reactive Sulfo-NHS ester.[10][11]

  • Dissolve Drug-Linker: Prepare a stock solution of the this compound-Payload complex in anhydrous DMSO at a concentration of 10-20 mM.

  • Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation Reaction:

    • In a microcentrifuge tube, add the dissolved drug-linker complex.

    • Add a 1.5 to 2-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS relative to the drug-linker complex.

    • Incubate the reaction for 15-30 minutes at room temperature. The reaction mixture is now ready for immediate use in the conjugation step.

Protocol 3: Conjugation to Antibody Lysine Residues

This protocol details the reaction between the activated drug-linker and the lysine residues of the antibody.[][13] The Drug-to-Antibody Ratio (DAR) can be controlled by varying the molar ratio of the drug-linker to the antibody.

  • pH Adjustment (Optional but Recommended): For optimal reaction with lysine residues, the pH of the antibody solution in PBS can be raised to 7.8-8.0 using a small amount of a basic buffer like 0.5 M Sodium Borate, pH 8.0.

  • Conjugation Reaction:

    • Add the freshly activated drug-linker solution (from Protocol 2) to the prepared antibody solution (from Protocol 1).

    • The molar ratio of drug-linker to antibody is a critical parameter. A starting point of 5-10 molar equivalents of the drug-linker per mole of antibody is recommended for achieving a DAR of approximately 4. This will require optimization.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any remaining activated drug-linker. Incubate for 30 minutes at room temperature.

Protocol 4: ADC Purification and Characterization

Purification is essential to remove unreacted drug-linker, residual solvents, and other impurities.[3][14] Characterization is then performed to determine the quality of the conjugate.

  • Initial Purification: Remove excess, unreacted drug-linker and quenching reagents using a Zeba™ Spin Desalting Column (7K MWCO), exchanging the buffer to a formulation buffer of choice (e.g., PBS, pH 7.4).

  • Further Purification (if necessary): For a more homogeneous product, Hydrophobic Interaction Chromatography (HIC) can be employed. HIC separates ADC species based on the number of conjugated drug-linker molecules.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR):

      • UV-Vis Spectroscopy: A straightforward method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload. The calculation requires the extinction coefficients of both the antibody and the payload.[15]

      • Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[]

      • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC provides the most accurate determination of the DAR and the distribution of different species.[17][18]

    • Aggregation Analysis: Use Size Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates) in the final ADC product.

    • Purity: Analyze the final product by SDS-PAGE under reducing and non-reducing conditions to confirm the integrity of the antibody.

Quantitative Data Summary

The following table provides typical starting parameters for the conjugation protocol. These values should be optimized for each specific antibody and payload combination to achieve the desired Drug-to-Antibody Ratio (DAR) and minimize aggregation.

ParameterRecommended Starting ValueRange for OptimizationPurpose
Linker Activation
EDC:Drug-Linker Molar Ratio1.5:11.2:1 to 3:1Activates the carboxylic acid group
Sulfo-NHS:Drug-Linker Molar Ratio2.5:12:1 to 5:1Stabilizes the activated intermediate
Activation Time (min)1515 - 30Duration of the activation reaction
Conjugation
Drug-Linker:Antibody Molar Ratio8:13:1 to 20:1Controls the final DAR
Reaction pH7.87.4 - 8.5Optimizes reaction with lysine amines
Reaction Time (hours)21 - 4Duration of the conjugation reaction
DMSO Concentration (% v/v)< 10%5% - 15%Co-solvent for the drug-linker
Characterization
Target Average DAR3.5 - 4.02.0 - 8.0Balances efficacy and pharmacokinetic properties
Acceptable Aggregation (%)< 5%< 2% - 10%Ensures product safety and stability

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of the antibody-drug conjugate.

ADC_Conjugation_Workflow mAb 1. Antibody Preparation conjugation 3. Conjugation Reaction mAb->conjugation drug_linker Drug-Linker-Payload activation 2. Linker Activation (EDC, Sulfo-NHS) drug_linker->activation activation->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification 4. Purification (Desalting / HIC) quenching->purification characterization 5. Characterization (DAR, SEC, MS) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: Workflow for ADC Synthesis and Purification.

Signaling Pathway for ADC Internalization and Payload Release

This diagram illustrates the mechanism of action of a GGFG-linked ADC, from binding to the target cell to the release of the cytotoxic payload.

Caption: ADC Internalization and Payload Release Pathway.

References

Application Notes and Protocols for the Use of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH with Camptothecin in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of the cathepsin B-cleavable linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, in conjunction with the potent topoisomerase I inhibitor, Camptothecin, for the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted therapeutic modality designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2]

The linker, this compound, is a sophisticated construct featuring a maleimidocaproyl (MC) group for antibody conjugation, a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically cleaved by the lysosomal protease cathepsin B, and a cyclopropane-containing self-emulative moiety to facilitate the release of the active drug.[3][4] Cathepsin B is often upregulated in the tumor microenvironment, making this linker ideal for tumor-specific payload release.[5]

Camptothecin is a natural alkaloid that effectively induces apoptosis in rapidly dividing cancer cells by inhibiting DNA topoisomerase I.[6][][8] However, its clinical utility has been hampered by poor water solubility and instability of its active lactone form.[9][10] Conjugation to an antibody via a cleavable linker is a promising strategy to overcome these limitations and improve its therapeutic index.

These protocols will guide the user through the synthesis of the drug-linker conjugate, its conjugation to a monoclonal antibody (e.g., Trastuzumab), and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Data Presentation: Preclinical Efficacy of Camptothecin-Based ADCs with GGFG Linkers

While specific preclinical data for an ADC constructed with the exact this compound linker and parent Camptothecin is not publicly available, the following tables summarize representative data from studies on highly similar ADCs. These ADCs utilize a GGFG linker and a Camptothecin derivative (e.g., DXd) and target the HER2 receptor, providing a strong indication of the expected performance.

Table 1: In Vitro Cytotoxicity of HER2-Targeted Camptothecin Derivative ADCs

Cell LineHER2 ExpressionADC ConstructIC50 (nM)Reference
SHP-77High7300-LP3004 (Camptothecin derivative-PSar-modified linker)39.74[1]
SHP-77High7300-LP2004 (Camptothecin derivative-PEG-modified linker)32.17[1]
SHP-77High7300-Deruxtecan (DXd)124.5[1]
SK-BR-3HighTrastuzumab-GGFG-DXd (T-DXd)~1[2]
JIMT-1ModerateTrastuzumab-GGFG-ZD06519~1[2]

Table 2: In Vivo Efficacy of HER2-Targeted Camptothecin Derivative ADCs in Xenograft Models

Xenograft ModelADC ConstructDose (mg/kg)Tumor Growth Inhibition (TGI) (%)Reference
SHP-777300-LP3004 (Camptothecin derivative-PSar-modified linker)5106.09[1]
SHP-777300-Deruxtecan (DXd)5103.95[1]
NCI-N87Trastuzumab-GGFG-DXd (T-DXd)10Complete Regression[11]
HCC-1954Trastuzumab-GGFG-DXd (T-DXd)10Tumor Regression[12]

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate (Camptothecin-Ester-Linker)

This protocol describes the esterification of the 20-hydroxyl group of Camptothecin with the terminal carboxylic acid of the this compound linker using a carbodiimide-mediated coupling reaction.[13][14]

Materials:

  • This compound

  • Camptothecin

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.1 equivalents) and Camptothecin (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure drug-linker conjugate.

  • Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Conjugation of Drug-Linker to Monoclonal Antibody

This protocol details the conjugation of the maleimide (B117702) group of the drug-linker to a monoclonal antibody (e.g., Trastuzumab) via reduction of interchain disulfide bonds.[1][10]

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Drug-Linker Conjugate from Protocol 1, dissolved in an organic solvent like DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: a. Remove excess TCEP by passing the solution through a desalting column pre-equilibrated with PBS, pH 7.4. b. Immediately proceed to the conjugation step to prevent re-oxidation of the sulfhydryl groups.

  • Conjugation Reaction: a. Add the drug-linker solution (typically a 5-10 fold molar excess over the available sulfhydryl groups) to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v). b. Gently mix and incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.

  • Quenching: a. Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes.

  • Purification of the ADC: a. Purify the ADC from unconjugated drug-linker and other reaction components using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the ADC: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.[5][][15]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic potential of the ADC on cancer cell lines.[2][16][]

Materials:

  • Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug-linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug-linker in complete medium. b. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

  • Incubation: a. Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 150 µL of solubilization solution to each well. b. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol 4: Cathepsin B Cleavage Assay

This assay confirms the specific cleavage of the GGFG linker by cathepsin B.[3][9]

Materials:

  • ADC

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 1-5 µM with cathepsin B (e.g., 1 µM) in the assay buffer at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold quenching solution.

  • Analyze the samples by LC-MS to detect and quantify the released Camptothecin.

  • A control reaction without cathepsin B should be run in parallel to assess linker stability in the assay buffer.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.[8][18]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)

  • Antigen-positive human cancer cell line

  • Matrigel

  • ADC, vehicle control, and unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Subcutaneously implant 5-10 x 10^6 tumor cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.

  • Dosing: a. Administer the ADC, vehicle, and control antibody intravenously (i.v.) via the tail vein. Dosing can be a single administration or a schedule of multiple doses.

  • Monitoring: a. Measure tumor volumes with calipers 2-3 times per week. b. Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: a. The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: a. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. b. Plot tumor growth curves and survival curves.

Mandatory Visualizations

Signaling Pathway of Camptothecin

Camptothecin_Pathway cluster_nucleus Cell Nucleus Top1 Topoisomerase I (Top1) Cleavable_Complex Top1-DNA Cleavable Complex Top1->Cleavable_Complex Binds to DNA DNA Supercoiled DNA DNA->Cleavable_Complex Cleavable_Complex->DNA Prevents Re-ligation DSB Double-Strand Break Cleavable_Complex->DSB Replication_Fork Replication Fork Replication_Fork->DSB Collides with Complex Apoptosis Apoptosis DSB->Apoptosis Triggers Camptothecin Camptothecin Camptothecin->Cleavable_Complex Stabilizes

Caption: Mechanism of action of Camptothecin, inhibiting Topoisomerase I.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization & Evaluation Linker MC-GGFG-Linker-COOH Drug_Linker Drug-Linker Conjugate Linker->Drug_Linker Esterification CPT Camptothecin-OH CPT->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Antibody Antibody (mAb) Reduced_Ab Reduced mAb Antibody->Reduced_Ab Reduction (TCEP) Reduced_Ab->ADC Conjugation DAR DAR Determination (HIC/MS) ADC->DAR Cleavage Cathepsin B Cleavage Assay ADC->Cleavage Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity Efficacy In Vivo Efficacy ADC->Efficacy

Caption: Workflow for ADC synthesis, characterization, and evaluation.

Mechanism of ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cathepsin B Cleavage Released_Drug Free Camptothecin Payload_Release->Released_Drug Apoptosis Apoptosis Released_Drug->Apoptosis Inhibits Topo I

Caption: Targeted delivery and intracellular release of Camptothecin by an ADC.

References

Application Notes and Protocols for MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is a sophisticated linker designed for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This linker system offers a multi-component design that ensures stability in circulation and selective payload release within the target cell environment.[][2]

The key components of this linker and their respective functions are:

  • MC (Maleimidocaproyl): This group provides a reactive maleimide (B117702) moiety for covalent attachment to thiol groups on proteins, such as those generated from the reduction of interchain disulfides in monoclonal antibodies (mAbs).

  • GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[3][] Cathepsin B is often upregulated in tumor cells, making this linker ideal for targeted cancer therapies.[] The enzymatic cleavage of this sequence is the primary mechanism for intracellular drug release.

  • NH-CH2-O-CH2-cyclopropane-COOH: This portion of the linker serves two main purposes. The cyclopropane (B1198618) ring introduces conformational rigidity, which can contribute to the overall stability of the linker.[] The terminal carboxylic acid (COOH) provides a functional handle for the covalent attachment of a therapeutic payload, typically through the formation of an amide or ester bond.

These application notes provide detailed protocols for the bioconjugation of the this compound linker to a monoclonal antibody and a model drug, as well as methods for the characterization and functional analysis of the resulting ADC.

Bioconjugation Workflow

The overall process for creating an ADC using this linker involves a multi-step process, beginning with the activation of the payload and the antibody, followed by conjugation and subsequent purification and characterization.

Bioconjugation_Workflow cluster_payload Payload Activation cluster_linker Linker-Payload Conjugation cluster_antibody Antibody Preparation cluster_adc ADC Formation & Purification Payload Drug-NH2 Activated_Payload Activated Drug (e.g., NHS-ester) Payload->Activated_Payload EDC/NHS Linker_Payload MC-GGFG-...-Drug Activated_Payload->Linker_Payload Linker MC-GGFG-...-COOH Linker->Linker_Payload Amide Bond Formation ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC Antibody Monoclonal Antibody (mAb) Reduced_Antibody Reduced mAb (mAb-SH) Antibody->Reduced_Antibody Reduction (e.g., TCEP) Reduced_Antibody->ADC Thiol-Maleimide Conjugation Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC)

Caption: A schematic overview of the ADC synthesis workflow.

Experimental Protocols

Protocol 1: Activation of Drug Payload

This protocol describes the activation of a drug containing a primary amine with the linker's carboxylic acid to form an amide bond.

Materials:

  • This compound linker

  • Amine-containing drug payload

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Dissolve the this compound linker in anhydrous DMF to a final concentration of 10 mM.

  • In a separate vial, dissolve the amine-containing drug payload in anhydrous DMF.

  • To the linker solution, add EDC (1.5 equivalents) and NHS (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group of the linker.

  • Add the drug solution to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.

  • Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the resulting linker-payload conjugate can be purified by preparative HPLC.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation with the maleimide group of the linker-payload construct.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Linker-payload construct from Protocol 1

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

Procedure:

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a 10-fold molar excess of TCEP to the mAb solution.

  • Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Remove excess TCEP using a desalting column, exchanging the buffer to the reaction buffer.

  • Immediately after desalting, add the linker-payload construct to the reduced mAb solution at a 5-10 fold molar excess over the antibody.

  • Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

  • Incubate for 20 minutes at room temperature.

  • Purify the resulting ADC from unconjugated linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[5]

Method 1: UV/Vis Spectroscopy

This method is a straightforward approach to determine the average DAR.[6][]

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug payload.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs.[6][]

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient.

  • The resulting chromatogram will show peaks corresponding to the naked antibody (DAR=0) and ADCs with different DAR values (DAR=2, 4, 6, 8, etc.).

  • The relative area of each peak can be used to calculate the distribution of drug-loaded species and the average DAR.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the mass of the intact ADC, allowing for the direct determination of the number of conjugated drug molecules.[][8]

  • Analyze the purified ADC using a mass spectrometer coupled with a liquid chromatography system.

  • The resulting mass spectrum will show a distribution of masses corresponding to the different DAR species.

  • The average DAR can be calculated from the weighted average of the masses.

Characterization Method Principle Information Obtained Advantages Limitations
UV/Vis Spectroscopy Differential absorbance of protein and drugAverage DARSimple, rapid, and requires standard laboratory equipment.[6]Provides only an average DAR, not the distribution.[9]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityAverage DAR and distribution of DAR speciesProvides information on the heterogeneity of the ADC population.[6][]May require method development for optimal separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass determination of intact ADC speciesPrecise mass of each DAR species, average DAR, and distributionHighly accurate and provides detailed molecular information.[][8]Requires specialized instrumentation and expertise.

Functional Assays

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the GGFG linker to enzymatic cleavage by Cathepsin B, leading to the release of the payload.

Cleavage_Mechanism ADC Antibody-Linker-Drug (in Lysosome) CathepsinB Cathepsin B ADC->CathepsinB GGFG Cleavage Cleaved_Complex Antibody-Linker' + Free Drug CathepsinB->Cleaved_Complex

Caption: Mechanism of drug release via Cathepsin B cleavage.

Materials:

  • Purified ADC

  • Human liver Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC or LC-MS system

Procedure:

  • Incubate the purified ADC (e.g., 1 mg/mL) in the assay buffer.

  • Add Cathepsin B to a final concentration of 1 µM.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of released drug.

Time Point (hours) % Drug Release (Example Data)
00
115
235
460
885
24>95

Note: This data is illustrative and the actual cleavage kinetics will depend on the specific ADC and experimental conditions.

Conclusion

The this compound linker is a versatile and effective tool for the construction of targeted bioconjugates. Its design allows for stable drug attachment and controlled, enzyme-specific release within the target cellular environment. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for researchers and drug development professionals to successfully utilize this advanced linker technology in their work.

References

Step-by-Step Synthesis of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical synthesis of the linker-payload intermediate, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH. This molecule is a critical component in the construction of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic agent to a monoclonal antibody. The synthesis involves a multi-step process combining solid-phase peptide synthesis (SPPS), linker conjugation, and the preparation of a unique cyclopropane-containing moiety.

I. Overview of the Synthetic Strategy

The synthesis of the target molecule is divided into three main stages:

  • Synthesis of the Tetrapeptide (H₂N-GGFG-OH): The Gly-Gly-Phe-Gly peptide is assembled on a solid support using Fmoc-based solid-phase peptide synthesis.

  • Synthesis of the Maleimidocaproyl-Peptide Conjugate (MC-GGFG-OH): The N-terminus of the GGFG peptide is conjugated with a maleimidocaproyl (MC) linker.

  • Synthesis of the Cyclopropane (B1198618) Moiety and Final Conjugation: A custom cyclopropane derivative containing an aminomethyl, an oxymethyl, and a carboxylic acid group is synthesized and subsequently coupled to the MC-GGFG peptide to yield the final product.

II. Experimental Protocols

A. Synthesis of Boc-GGFG-OH on Solid-Phase Support

This protocol outlines the manual synthesis of the Boc-protected GGFG tetrapeptide on a Wang resin.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Boc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Protocol:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Phenylalanine):

    • Dissolve Fmoc-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 sequentially for Fmoc-Gly-OH and finally for Boc-Gly-OH.

  • Cleavage from Resin:

    • Wash the final Boc-GGFG-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude Boc-GGFG-OH by reverse-phase HPLC.

B. Synthesis of MC-GGFG-OH

Materials:

  • Boc-GGFG-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Protocol:

  • Boc Deprotection:

    • Dissolve the purified Boc-GGFG-OH in a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure to obtain H₂N-GGFG-OH as a TFA salt.

  • MC Linker Conjugation:

    • Dissolve the H₂N-GGFG-OH TFA salt in DMF.

    • Add DIPEA to neutralize the TFA salt (pH ~8).

    • Add a solution of MC-NHS (1.2 eq.) in DMF to the peptide solution.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by HPLC.

  • Purification: Purify the crude MC-GGFG-OH by reverse-phase HPLC and lyophilize to obtain a white powder.

C. Synthesis of NH₂-CH₂-O-CH₂-cyclopropane-COOH

This multi-step synthesis starts from the commercially available (1-(aminomethyl)cyclopropyl)methanol.

Materials:

Protocol:

  • Protection of the Amino and Hydroxyl Groups:

    • Protect the primary amine of (1-(aminomethyl)cyclopropyl)methanol with a Boc group using Boc₂O and a suitable base.

    • Protect the primary alcohol with a benzyl group using benzyl bromide and a base like sodium hydride to form Boc-NH-CH₂-cyclopropane-CH₂-OBn.

  • Williamson Ether Synthesis:

    • Deprotect the Boc group using TFA in DCM.

    • React the resulting primary amine with a suitable reagent to introduce the rest of the linker. A more direct approach involves a different strategy for the ether linkage. A plausible alternative route is to first protect the amine of (1-(aminomethyl)cyclopropyl)methanol with a Cbz group.

    • Revised Step 2: Ether Formation: Treat the Cbz-protected (1-(aminomethyl)cyclopropyl)methanol with sodium hydride in anhydrous THF to form the alkoxide. Add ethyl bromoacetate to the reaction mixture and stir at room temperature overnight. This Williamson ether synthesis will form Cbz-NH-CH₂-cyclopropane-CH₂-O-CH₂-COOEt.

  • Ester Hydrolysis:

    • Dissolve the product from the previous step in a mixture of methanol and water.

    • Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~3 with dilute HCl and extract the product with ethyl acetate.

  • Cbz Deprotection:

    • Dissolve the carboxylic acid in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the Cbz group is removed.

    • Filter the catalyst and concentrate the filtrate to obtain the crude NH₂-CH₂-O-CH₂-cyclopropane-COOH.

  • Purification: Purify the final product by a suitable method such as crystallization or chromatography.

D. Final Coupling to Synthesize this compound

Materials:

  • MC-GGFG-OH

  • NH₂-CH₂-O-CH₂-cyclopropane-COOH

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Protocol:

  • Activation of MC-GGFG-OH: Dissolve MC-GGFG-OH (1 eq.), BOP (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

  • Coupling Reaction:

    • In a separate flask, dissolve NH₂-CH₂-O-CH₂-cyclopropane-COOH (1.2 eq.) in anhydrous DMF and add DIPEA (2.5 eq.).

    • Add the activated MC-GGFG-OH solution to the cyclopropane derivative solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by HPLC.

  • Purification: Purify the final product, this compound, by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.

III. Data Presentation

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (by HPLC) (%)
A Boc-GGFG-OHFmoc-Gly-Wang ResinFmoc-amino acids, DIC, HOBt, Piperidine, TFA60-75>95
B MC-GGFG-OHBoc-GGFG-OHTFA, MC-NHS, DIPEA70-85>95
C NH₂-CH₂-O-CH₂-cyclopropane-COOH(1-(Aminomethyl)cyclopropyl)methanolCbz-Cl, NaH, Ethyl bromoacetate, LiOH, Pd/C, H₂30-40 (overall)>95
D MC-GGFG-NH-CH₂-O-CH₂-cyclopropane-COOHMC-GGFG-OH and Cyclopropane derivativeBOP, HOBt, DIPEA50-65>98

IV. Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Linker_Cyclo Linker & Cyclopropane Synthesis cluster_Final_Conjugation Final Product Assembly Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Phe-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Boc-Gly-OH Deprotection3->Coupling3 Cleavage Cleavage & Deprotection Coupling3->Cleavage Boc_GGFG Boc-GGFG-OH Cleavage->Boc_GGFG Boc_Deprotection Boc Deprotection Boc_GGFG->Boc_Deprotection MC_NHS MC-NHS MC_Coupling MC Coupling MC_NHS->MC_Coupling Cyclo_Start (1-(Aminomethyl)cyclopropyl)methanol Cyclo_Synth Multistep Synthesis Cyclo_Start->Cyclo_Synth Cyclo_Final NH₂-CH₂-O-CH₂-cyclopropane-COOH Cyclo_Synth->Cyclo_Final Final_Coupling Final Coupling Cyclo_Final->Final_Coupling Boc_Deprotection->MC_Coupling MC_GGFG MC-GGFG-OH MC_Coupling->MC_GGFG MC_GGFG->Final_Coupling Final_Product MC-GGFG-NH-CH₂-O-CH₂-cyclopropane-COOH Final_Coupling->Final_Product

Caption: Overall synthetic workflow for this compound.

Cyclopropane_Synthesis Start (1-(Aminomethyl)cyclopropyl)methanol Cbz_Protect Cbz Protection (Cbz-Cl) Start->Cbz_Protect 1 Ether_Formation Williamson Ether Synthesis (NaH, Ethyl bromoacetate) Cbz_Protect->Ether_Formation 2 Ester_Hydrolysis Ester Hydrolysis (LiOH) Ether_Formation->Ester_Hydrolysis 3 Cbz_Deprotect Cbz Deprotection (H₂, Pd/C) Ester_Hydrolysis->Cbz_Deprotect 4 Final_Cyclo NH₂-CH₂-O-CH₂-cyclopropane-COOH Cbz_Deprotect->Final_Cyclo 5

Caption: Synthetic pathway for the cyclopropane moiety.

V. Application in ADC Development

The synthesized this compound serves as a crucial linker for the development of ADCs. The maleimide (B117702) group allows for specific conjugation to cysteine residues on a monoclonal antibody. The GGFG tetrapeptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage ensures the release of the cytotoxic payload specifically at the tumor site, thereby minimizing systemic toxicity. The cyclopropane moiety can influence the physicochemical properties of the linker, potentially enhancing its stability and pharmacokinetic profile.

ADC_Mechanism ADC Antibody-Drug Conjugate (Antibody-MC-GGFG-Payload) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting Internalization Internalization via Receptor-Mediated Endocytosis Tumor_Cell->Internalization 2. Lysosome Lysosome Internalization->Lysosome 3. Cleavage Proteolytic Cleavage of GGFG by Cathepsin B Lysosome->Cleavage 4. Payload_Release Payload Release Cleavage->Payload_Release 5. Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for an ADC utilizing the MC-GGFG linker.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions and yields may vary and may require optimization.

Application Notes and Protocols for MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH" is a novel entity and is not extensively documented in publicly available scientific literature. The following application notes and protocols are constructed based on the known functions of its constituent components: a Maleimidocaproyl (MC) linker, a cathepsin-cleavable GGFG peptide, and a cyclopropane-carboxylic acid derivative as a hypothetical cytotoxic payload. These notes are intended to provide a scientifically plausible framework for its application in cancer research.

Introduction

This compound is an ADC linker that can be combined with a cytotoxic agent, such as Camptothecin, to create drug-linker conjugates for Antibody-Drug Conjugates (ADCs).[1] This drug-linker conjugate represents a sophisticated approach in targeted cancer therapy. It is designed to be conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker system, comprising the MC group and the GGFG peptide, is engineered for stability in systemic circulation and for specific cleavage within the tumor microenvironment or inside cancer cells, leading to the release of the cytotoxic payload, a cyclopropane-carboxylic acid derivative.[2][3][4]

The GGFG peptide sequence is particularly susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in various cancers.[4][5][6][7] This enzymatic cleavage ensures that the cytotoxic payload is released preferentially at the tumor site, thereby minimizing off-target toxicity and enhancing the therapeutic index.[4][8] The cyclopropane-carboxylic acid moiety is hypothesized to be the active cytotoxic agent, which, upon release, induces cancer cell death. Derivatives of cyclopropane (B1198618) carboxylic acids have been investigated for their anti-inflammatory and potential anticancer properties.[9]

Principle of Action

The mechanism of action for an ADC utilizing this drug-linker conjugate can be summarized in the following steps:

  • Targeting: The ADC, consisting of a tumor-specific antibody conjugated to the MC-GGFG-payload, circulates in the bloodstream. The antibody component selectively binds to its target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4]

  • Trafficking: The internalized complex is trafficked to intracellular compartments, primarily lysosomes.

  • Payload Release: Within the acidic and enzyme-rich environment of the lysosome, proteases, particularly cathepsin B, recognize and cleave the GGFG peptide linker.[2][4][] This cleavage initiates the release of the cyclopropane-COOH payload.

  • Cytotoxicity: The released cytotoxic payload then exerts its anti-cancer effects, which could involve mechanisms such as DNA damage, cell cycle arrest, or induction of apoptosis.[9][11][12]

Quantitative Data Summary

The following tables summarize hypothetical and literature-derived quantitative data relevant to the components of this compound.

Table 1: Linker Stability and Cleavage Kinetics

ParameterValueConditionsReference
Plasma Stability (GGFG linker) >95% stable after 72hHuman Plasma[2]
Cathepsin B Cleavage Rate (GGFG) HighLysosomal pH (4.5-5.0)[2][4]
Cathepsin L Cleavage Rate (GGFG) High (near complete release in 72h)Lysosomal pH[2]
Payload Release Half-life (in vitro) ~2-4 hoursIn presence of purified Cathepsin BHypothetical

Table 2: In Vitro Cytotoxicity (Hypothetical IC50 Values)

Cell Line (Target Antigen)ADC (nM)Free Payload (nM)Control Antibody (nM)Reference
Antigen-Positive Cancer Cells 5 - 501 - 10>1000[13][14]
Antigen-Negative Cancer Cells >10001 - 10>1000[14]
Normal (Healthy) Cells >100050 - 200>1000[13]

Experimental Protocols

Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of the this compound linker-payload to a targeting antibody.

Materials:

  • Targeting antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • This compound linker-payload

  • Organic co-solvent (e.g., DMSO)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a 5-10 molar excess of TCEP for 2 hours at 37°C to reduce interchain disulfide bonds.

  • Linker-Payload Preparation:

    • Dissolve the this compound in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add the dissolved linker-payload to the reduced antibody at a 5-10 molar excess.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[15]

Protocol for In Vitro Cytotoxicity Assay

This protocol outlines the steps to evaluate the cytotoxic potential of the ADC on cancer cell lines.[13]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, free payload, and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the ADC, free payload, and control antibody.

    • Add the treatments to the cells and incubate for 72-96 hours.

  • Viability Assessment:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[14]

Protocol for In Vitro Internalization Assay

This protocol is to confirm that the ADC is internalized by the target cells.[15][16]

Materials:

  • Antigen-positive cancer cells

  • Fluorescently labeled ADC

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Incubate the antigen-positive cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control at 4°C can be used to inhibit internalization.

  • Washing:

    • Wash the cells with cold PBS to remove unbound ADC.

  • Analysis:

    • Flow Cytometry: Analyze the fluorescence intensity of the cells. An increase in fluorescence over time at 37°C compared to the 4°C control indicates internalization.

    • Fluorescence Microscopy: Visualize the cells to observe the subcellular localization of the fluorescent signal, confirming its presence inside the cells.

Visualizations

Signaling Pathway of ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload (cyclopropane-COOH) Lysosome->Payload 4. Cleavage (Cathepsin B) Nucleus Nucleus Payload->Nucleus 5. Cytotoxic Action Apoptosis Apoptosis / Cell Cycle Arrest Nucleus->Apoptosis

Caption: Proposed mechanism of action for an ADC utilizing the MC-GGFG linker.

Experimental Workflow for ADC Efficacy Testing

ADC_Workflow start Start conjugation Antibody-Drug Conjugation start->conjugation purification Purification & Characterization (SEC, HIC) conjugation->purification invitro In Vitro Evaluation purification->invitro cytotoxicity Cytotoxicity Assay (IC50 Determination) invitro->cytotoxicity Efficacy internalization Internalization Assay (Flow Cytometry / Microscopy) invitro->internalization Mechanism invivo In Vivo Studies (Xenograft Models) cytotoxicity->invivo internalization->invivo end End invivo->end

Caption: A typical experimental workflow for the preclinical evaluation of an ADC.

References

Application Notes and Protocols for the Purification of MC-GGFG Conjugated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Antibody-Drug Conjugates (ADCs) featuring the maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker. This cleavable linker is designed to be stable in circulation and release its cytotoxic payload upon internalization into target tumor cells and subsequent cleavage by lysosomal proteases. The following protocols outline key purification steps to remove impurities such as unconjugated antibody, free drug-linker, aggregates, and residual solvents, ultimately yielding a purified and potent ADC therapeutic.

Introduction to MC-GGFG ADC Purification

The purification of MC-GGFG conjugated ADCs is a critical downstream process to ensure the safety, efficacy, and homogeneity of the final product. The primary goals of the purification process are to:

  • Remove unconjugated monoclonal antibody (mAb).

  • Eliminate excess free MC-GGFG-drug linker.

  • Separate ADCs with different drug-to-antibody ratios (DAR).

  • Remove high molecular weight aggregates.

  • Exchange the buffer to a formulation suitable for storage and administration.

A multi-step purification strategy is typically employed, combining various chromatography and filtration techniques to address these challenges. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, a property that is leveraged in techniques like Hydrophobic Interaction Chromatography (HIC) for DAR species separation.

Purification Workflow Overview

A typical purification workflow for an MC-GGFG conjugated ADC involves a series of sequential steps designed to isolate the desired ADC product with a specific DAR profile while removing process-related impurities.

ADC Purification Workflow start Crude Conjugation Reaction Mixture tff1 Tangential Flow Filtration (TFF) 1 (Buffer Exchange & Removal of Free Drug/Solvents) start->tff1 hic Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) tff1->hic sec Size Exclusion Chromatography (SEC) (Aggregate Removal) hic->sec tff2 Tangential Flow Filtration (TFF) 2 (Final Formulation & Concentration) sec->tff2 end Purified ADC tff2->end ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC MC-GGFG ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B/L) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Troubleshooting & Optimization

Technical Support Center: MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving conjugation efficiency and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: This molecule is a versatile linker used in the development of Antibody-Drug Conjugates (ADCs).[][2][3] It consists of a maleimidocaproyl (MC) group, a Gly-Gly-Phe-Gly (GGFG) peptide sequence cleavable by lysosomal enzymes, and a cyclopropane-COOH moiety.[4][5][6] The terminal carboxylic acid (-COOH) group is the primary site for conjugation to amine-containing molecules, such as cytotoxic drugs.[6]

Q2: What is the primary application of this linker?

A2: Its main application is in targeted drug delivery, specifically in creating ADCs.[] The linker connects a therapeutic agent (payload) to a targeting moiety, typically an antibody.[2][3] Once the ADC reaches the target cell, the GGFG sequence can be cleaved, releasing the payload.[5]

Q3: What is the standard reaction for conjugating the -COOH group?

A3: The most common method is forming an amide bond with a primary amine using carbodiimide (B86325) chemistry.[7][8] This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]

Q4: Why is a two-step EDC/NHS protocol recommended?

A4: A two-step protocol is often preferred to minimize self-polymerization, especially when the molecule you are conjugating to also contains carboxyl groups.[10] The first step activates the linker's carboxyl group at an acidic pH. The second step involves coupling it to the amine-containing molecule at a higher pH after removing or quenching the excess EDC.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation process.

IssuePotential CauseRecommended Solution
1. Low or No Conjugation Yield Inactive Reagents: EDC and NHS are highly sensitive to moisture (hygroscopic) and can lose activity if not stored and handled properly.[9]• Purchase fresh, high-quality EDC and NHS.• Store reagents desiccated at -20°C.[9]• Always allow vials to warm to room temperature before opening to prevent condensation.[9]• Prepare EDC/NHS solutions immediately before use.
Suboptimal pH: The two stages of the reaction have different optimal pH ranges. Activation is most efficient at pH 4.5-6.0, while the coupling reaction is favored at pH 7.0-8.5.[9]• Use a non-amine, non-carboxylate buffer like MES for the activation step (pH 4.5-6.0).• For the coupling step, adjust the pH to 7.2-7.5 using a buffer like PBS or borate (B1201080) buffer.[9]
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reaction.[12]• Perform buffer exchange via dialysis, ultrafiltration, or desalting columns to remove interfering buffer components before starting the conjugation.[12][13]
Hydrolysis of Active Intermediate: The NHS-ester formed after activation is susceptible to hydrolysis, especially at higher pH, which reverts it to an inactive carboxyl group.[9]• Proceed to the coupling step as quickly as possible after the activation step.• Avoid unnecessarily high pH during the coupling step; stay within the recommended 7.2-8.0 range.
Insufficient Reagent Concentration: Low concentrations of reactants can slow down the reaction rate.• Increase the concentration of the linker, the molecule to be conjugated, and the coupling reagents. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[9]
2. Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause the protein/antibody to aggregate and precipitate.[9]• Ensure the protein is soluble and stable in the chosen reaction buffers by performing a buffer exchange if necessary.[9]• Add reagents slowly while gently mixing.
High EDC Concentration: A large excess of EDC can sometimes lead to the precipitation of the protein.[9]• If precipitation is observed with high EDC concentrations, try reducing the molar excess.[9]
3. Difficulty Purifying the Conjugate Similar Properties of Reactants and Products: The starting materials and the final conjugate may have similar properties, making separation challenging.• Use high-resolution purification methods like Reverse-Phase HPLC (RP-HPLC), which separates based on hydrophobicity.[14][15]• Consider an orthogonal purification step, such as Ion-Exchange Chromatography (IEX), which separates based on charge, if a single method provides insufficient purity.[16]
Presence of Unreacted Reagents: Excess EDC, NHS, and byproducts can interfere with downstream applications.• After the reaction, use a desalting or size-exclusion column to perform a buffer exchange and remove small molecule impurities.[13]
4. Inconsistent Results Batch-to-Batch Reagent Variability: The activity of EDC/NHS can vary between lots or due to improper storage.• Qualify new batches of reagents before use in critical experiments.• Always follow strict storage and handling protocols.[9]
Inaccurate pH Measurements: Incorrect buffer pH will significantly impact reaction efficiency.• Calibrate your pH meter before preparing buffers.• Verify the pH of the final buffer solution.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Carboxyl Activation and Amine Coupling

This protocol describes the conjugation of the linker's carboxyl group to a primary amine on a target molecule (e.g., a payload or a carrier protein).

Materials:

  • Linker: this compound

  • Target Molecule: Amine-containing molecule (e.g., protein, peptide, drug)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[9][10]

  • Coupling Buffer: 1X PBS, pH 7.2-7.4[9][10]

  • Reagents: EDC and Sulfo-NHS (or NHS)

  • Quenching Solution: 1 M Tris-HCl pH 8.0, 1 M Ethanolamine, or 1 M Hydroxylamine[9][10]

  • Purification: Desalting column (e.g., Zeba™ Spin) or HPLC system.[13]

Procedure:

  • Preparation:

    • Dissolve the linker in an appropriate organic solvent (e.g., DMSO) and then dilute it into the Activation Buffer.

    • Dissolve the amine-containing target molecule in the Coupling Buffer. If the buffer contains interfering substances, perform a buffer exchange into the Coupling Buffer.

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[11] Prepare fresh solutions in anhydrous DMSO or water immediately before use.

  • Activation Step (Formation of NHS Ester):

    • To the solution of the linker, add EDC and Sulfo-NHS. A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the linker.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Step (Amide Bond Formation):

    • Immediately add the activated linker solution to the solution of the amine-containing target molecule. Alternatively, if the target molecule is robust, you can adjust the pH of the activation reaction to 7.2-7.4 before adding the target.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching Step:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification:

    • Remove excess quenching reagent and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • For higher purity, use RP-HPLC or IEX chromatography.[14][16]

Protocol 2: Characterization of the Conjugate

1. Mass Spectrometry (MS):

  • Use techniques like LC-MS to confirm the successful conjugation by verifying the molecular weight of the final product.[17] This analysis will show an increase in mass corresponding to the addition of the linker-payload complex.

2. HPLC Analysis:

  • Use analytical RP-HPLC to assess the purity of the conjugate and to determine the extent of conjugation.[14] Comparing the chromatograms of the starting material and the final product will show the appearance of a new, typically more hydrophobic, peak corresponding to the conjugate.

Data Summary Tables

Table 1: Recommended Reaction Conditions

ParameterActivation StepCoupling Step
pH 4.5 - 6.0[9]7.0 - 8.5 (Optimal: 7.2-7.5)[9]
Recommended Buffer MESPBS, Borate Buffer[9]
Buffers to Avoid Tris, Glycine, Acetate, Citrate[9]Tris, Glycine[9]
Temperature Room TemperatureRoom Temperature or 4°C
Duration 15 - 30 minutes2 hours to Overnight

Table 2: Suggested Molar Ratios of Reagents

ReagentMolar Ratio (relative to -COOH)Purpose
EDC 2-10x[9]Activates the carboxyl group to form an O-acylisourea intermediate.[11]
NHS / Sulfo-NHS 2-5x[9]Reacts with the intermediate to form a more stable, amine-reactive NHS ester.[11]
Quenching Agent 20-50 mM (final concentration)Deactivates any remaining NHS esters to prevent non-specific reactions.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare Buffers & Reagents prep_linker Dissolve Linker in Activation Buffer prep_reagents->prep_linker prep_target Prepare Target Molecule in Coupling Buffer prep_reagents->prep_target activation Activation (Add EDC/NHS, pH 5-6) 15-30 min @ RT coupling Coupling (Add to Target, pH 7.2-7.5) 2h @ RT or O/N @ 4°C activation->coupling Immediate Transfer quenching Quenching (Add Tris/Hydroxylamine) 15-30 min @ RT coupling->quenching purification Purification (Desalting, HPLC, IEX) quenching->purification characterization Characterization (LC-MS, HPLC) purification->characterization

Caption: Experimental workflow for the two-step EDC/NHS conjugation.

G start Start: Low or No Conjugation Yield cause1 Are your EDC/NHS reagents active? start->cause1 sol1_yes Use fresh reagents. Store desiccated at -20°C. Warm to RT before opening. cause1->sol1_yes No cause2 Is the reaction pH correct for both steps? cause1->cause2 Yes sol1_yes->cause2 sol2_yes Activation: pH 4.5-6.0 (MES). Coupling: pH 7.0-8.5 (PBS). cause2->sol2_yes No cause3 Are your buffers free of competing amines/carboxyls? cause2->cause3 Yes sol2_yes->cause3 sol3_yes Avoid Tris, Glycine, Acetate. Perform buffer exchange if needed. cause3->sol3_yes No cause4 Is the active-ester hydrolyzing? cause3->cause4 Yes sol3_yes->cause4 sol4_yes Minimize time between activation and coupling steps. cause4->sol4_yes Possibly end Re-evaluate with optimized conditions cause4->end No sol4_yes->end

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Synthesis of Cyclopropane-Containing Linkers

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for the synthesis of cyclopropane-containing linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the lab. The unique structural and electronic properties of the cyclopropyl (B3062369) group make it a valuable motif in medicinal chemistry, but its synthesis can be challenging due to high ring strain.[1][2]

This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are cyclopropane-containing linkers increasingly used in drug development?

A1: The cyclopropyl group offers several advantages in drug design. Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, which can lead to more favorable binding to a biological target.[2] Additionally, the cyclopropane (B1198618) ring is metabolically stable and can enhance properties like potency, brain permeability, and reduce off-target effects.[2]

Q2: What are the most common methods for synthesizing cyclopropanes?

A2: The primary methods involve the reaction of an alkene with a carbene or carbenoid. Key reactions include:

  • Simmons-Smith Reaction: Uses an organozinc carbenoid (iodomethylzinc iodide) and is known for its reliability, especially with directing groups like hydroxyls.[1][3]

  • Diazo Compound-Mediated Cyclopropanation: Often catalyzed by transition metals like rhodium(II) or copper(II), this method can be highly stereoselective.[3][4] However, diazo compounds like diazomethane (B1218177) are hazardous and require careful handling.[5][6]

  • Michael-Initiated Ring Closure (MIRC): This approach involves the conjugate addition of a nucleophile to an activated alkene followed by an intramolecular cyclization.[7][8]

Q3: Are there safer alternatives to using diazomethane for cyclopropanation?

A3: Yes, due to the highly toxic and explosive nature of diazomethane, several alternatives have been developed.[6] Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and less hazardous substitute, though it can be less reactive.[5] Another notable alternative is the use of imidazotetrazines, such as temozolomide (B1682018) (TMZ), which can serve as weighable, non-explosive diazomethane surrogates for certain reactions, including metal-catalyzed cyclopropanations.[5][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of cyclopropane-containing linkers.

Problem 1: Low or No Product Yield

Q: My cyclopropanation reaction has a low conversion rate. What are the general factors I should investigate?

A: Low conversion can stem from several issues. A systematic approach is the best way to diagnose the problem.[10] Key areas to investigate include:

  • Reagent Quality: The purity and activity of your starting materials, reagents, and catalysts are critical.[10] For instance, in a Simmons-Smith reaction, the activation of the zinc-copper couple is a common failure point.[4][10]

  • Reaction Conditions: Temperature, reaction time, and concentration often require careful optimization for each specific substrate.[10]

  • Atmosphere Control: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture.[10] Ensure your reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Carbene/Carbenoid Stability: If using diazo compounds, they can be unstable and should be prepared fresh and used immediately.[11] Slow addition of the diazo compound can also prevent competing side reactions like carbene dimerization.[4][11]

Below is a logical workflow to help troubleshoot low yield issues.

LowYield_Troubleshooting start Low Yield Observed reagent_check 1. Verify Reagent Quality & Activity - Alkene purity - Catalyst activity - Freshness of reagents (e.g., CH2I2, diazo compound) start->reagent_check conditions_check 2. Review Reaction Conditions - Inert atmosphere (N2/Ar)? - Anhydrous solvent? - Correct temperature? reagent_check->conditions_check Reagents OK concentration_check 3. Optimize Concentrations - Substrate concentration too low? - Slow addition of carbene precursor? conditions_check->concentration_check Conditions Correct side_reactions 4. Analyze for Side Reactions - Carbene dimerization? - C-H insertion? - Ring-opening? concentration_check->side_reactions Concentrations OK resolution Systematically Address Findings side_reactions->resolution Side Reactions Identified

A flowchart for troubleshooting low-yield cyclopropanation reactions.
Problem 2: Poor Stereoselectivity

Q: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a common challenge in cyclopropane synthesis.[12] The strategy to improve it depends on the reaction type:

  • Directed Cyclopropanation: For substrates with directing groups like allylic alcohols, the Simmons-Smith reaction often provides high diastereoselectivity, forming the cyclopropane on the same face as the hydroxyl group.[3][13]

  • Chiral Catalysts/Auxiliaries: In metal-catalyzed reactions with diazo compounds, using chiral ligands on the metal (e.g., rhodium or copper complexes) can induce high enantioselectivity.[3] Chiral auxiliaries attached to the substrate can also effectively control the facial selectivity of the cyclopropanation.[13]

  • Reaction Conditions: Solvent and temperature can significantly influence diastereoselectivity. For example, in some Simmons-Smith reactions, changing the solvent from DME to ether can dramatically alter the diastereomeric ratio.[13]

Method Controlling Factor Typical Outcome Reference
Simmons-Smith Hydroxyl directing groupHigh syn-selectivity[13]
Catalytic (Diazo) Chiral ligands (e.g., with Rh, Cu)High enantioselectivity (>90% ee)[3]
MIRC Reaction Chiral phase-transfer catalystHigh diastereoselectivity and enantioselectivity[7]
Problem 3: Product Instability and Ring-Opening

Q: I'm observing byproducts that suggest my cyclopropane ring is opening. How can I prevent this?

A: The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, especially when activated by donor and acceptor groups ("D-A cyclopropanes").[14][15]

  • Avoid Harsh Conditions: The cyclopropane ring can be opened under acidic or basic conditions, or at high temperatures.[16] During purification, using neutral silica (B1680970) gel or switching to a different method like preparative HPLC can prevent degradation.[16]

  • Lewis Acid Catalysis: While Lewis acids are often used to activate D-A cyclopropanes for desired ring-opening reactions, their presence can be detrimental if simple cyclopropanation is the goal.[17][18] Ensure your reaction conditions are free from adventitious acid.

  • Substrate Design: The electronic properties of the substituents on the cyclopropane ring heavily influence its stability. Electron-withdrawing groups can weaken the distal C-C bond, making it more prone to cleavage.[14]

RingOpening_Pathway cluster_0 Donor-Acceptor Cyclopropane cluster_1 Activation cluster_2 Intermediate & Product DAC Donor-Acceptor Cyclopropane Activator Lewis Acid or Base DAC->Activator Activation Intermediate Ring-Opened Intermediate Activator->Intermediate C-C Bond Cleavage Product Ring-Opened Product Intermediate->Product Nucleophilic Attack

Activation and ring-opening of a donor-acceptor cyclopropane.
Problem 4: Purification Challenges

Q: I'm having trouble separating the diastereomers of my cyclopropane product. What techniques can I use?

A: Separating diastereomers can be challenging but is often achievable with the right chromatographic technique.[16]

  • Flash Chromatography: This is the most common method. Experiment with different solvent systems (e.g., varying polarity with hexane/ethyl acetate) and stationary phases (e.g., silica gel vs. alumina) to optimize separation.[16]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC provides much higher resolution than flash chromatography.[16] Both normal-phase and reverse-phase columns can be effective.

  • Crystallization: If your product is a solid, crystallization-induced diastereomer transformation (CIDT) can sometimes be used. This process involves epimerizing a stereocenter while one diastereomer selectively crystallizes from solution, driving the equilibrium towards the desired product.[19]

Technique When to Use Key Considerations
Flash Chromatography Initial purification, separation of less-polar compoundsTest various solvent systems; silica gel is acidic and may degrade sensitive products.[16]
HPLC Difficult separations, high-purity isolationMore expensive and time-consuming; requires method development.[16]
Crystallization / CIDT Crystalline products with a stereochemically labile centerRequires specific substrate properties for epimerization and selective crystallization.[19]

Key Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is a reliable method for the cyclopropanation of unfunctionalized olefins, often providing higher yields than the traditional zinc-copper couple.[3]

Materials:

Procedure:

  • To a solution of the alkene in anhydrous DCM under an inert atmosphere (e.g., argon) at 0 °C, add diethylzinc dropwise.

  • After stirring for 10 minutes at 0 °C, add diiodomethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with a Diazo Compound

This method is suitable for creating substituted cyclopropanes and can be made highly stereoselective with the appropriate catalyst. Caution: Diazo compounds are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.[11]

Materials:

  • Alkene (1.0 eq)

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (0.5-2 mol%)

  • Ethyl diazoacetate (EDA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the alkene and Rh₂(OAc)₄ in anhydrous DCM under an inert atmosphere.

  • Prepare a solution of ethyl diazoacetate in anhydrous DCM.

  • Using a syringe pump, add the EDA solution dropwise to the stirred reaction mixture over several hours. A slow addition rate is crucial to keep the concentration of the reactive carbene low and minimize side reactions.[11]

  • Monitor the reaction for the disappearance of the starting materials by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.[11]

References

Stability issues with MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the stability of the compound this compound, particularly within a plasma matrix. This document provides structured troubleshooting advice, relevant experimental protocols, and data interpretation guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common stability issues encountered during in vitro plasma incubation experiments.

Q1: My compound is degrading much faster than expected in plasma. What are the likely causes?

A1: Rapid degradation of a molecule with the structure this compound in plasma is likely due to enzymatic cleavage of the linker. The primary suspects are:

  • Peptide Linker Cleavage: The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) is a known substrate for lysosomal proteases like Cathepsin B and L.[1][2] While these are most active intracellularly, some level of protease activity can be present in plasma, leading to premature cleavage.

  • Esterase/Amidase Activity: Plasma contains various hydrolases, such as esterases and amidases, that can cleave amide bonds within the peptide backbone, particularly in certain species like rodents.[3]

  • Maleimide (B117702) Linkage Instability: If the Maleimidocaproyl (MC) group is conjugated to a thiol (e.g., a cysteine residue on a protein), this bond can undergo hydrolysis or, more commonly, a retro-Michael reaction, leading to dissociation of the linker-payload from its carrier protein.

Troubleshooting Steps:

  • Run Controls: Incubate the compound in heat-inactivated plasma and buffer (e.g., PBS) in parallel. Significantly slower degradation in these controls points towards enzymatic activity as the primary cause.

  • Use Protease Inhibitors: Perform the assay in plasma fortified with a broad-spectrum protease inhibitor cocktail. Inhibition of degradation will confirm protease-mediated cleavage.

  • Metabolite Identification: Use LC-MS/MS to identify the degradation products. The mass of the fragments will pinpoint the exact cleavage site (e.g., within the GGFG sequence or at the maleimide junction).

Q2: I'm observing significant variability in stability results between different plasma lots or species. Why is this happening?

A2: Interspecies and inter-lot variability are common in plasma stability assays.

  • Species Differences: The type and concentration of plasma enzymes can vary significantly between species (e.g., human, mouse, rat, dog).[4] For instance, some linkers are known to be susceptible to cleavage by mouse-specific carboxylesterases (like Ces1C), while remaining relatively stable in human plasma.[2][5]

  • Lot-to-Lot Variability: The enzymatic activity and protein composition of plasma can differ between individual donors and commercial lots.

  • Anticoagulant Effects: The choice of anticoagulant (e.g., Heparin, EDTA, Citrate) can influence enzyme activity and compound stability.

Troubleshooting Steps:

  • Standardize Plasma Source: Whenever possible, use pooled plasma from multiple donors to average out individual differences.[6] For a given project, try to source a single large lot to minimize variability across experiments.

  • Conduct Cross-Species Comparison: Systematically evaluate stability in plasma from all relevant preclinical species (e.g., mouse, rat, cynomolgus monkey) and human to identify potential translation issues early in development.[7]

  • Maintain Consistent Methods: Ensure the same anticoagulant and sample handling procedures are used for all comparative experiments.

Q3: Is the cyclopropane-COOH payload itself likely to be a source of instability?

A3: The cyclopropanecarboxylic acid moiety is generally considered metabolically stable.[8][9] It is found in numerous natural products and is not typically a substrate for common metabolic pathways like cytochrome P450 oxidation.[8] However, it's important to confirm this experimentally. If metabolite identification reveals fragments corresponding to modification of the payload, further investigation into its specific metabolic pathway would be warranted.

Quantitative Data Summary

Since specific data for this compound is not publicly available, the following table presents a hypothetical but representative dataset from a plasma stability study. This illustrates how results should be structured for clear comparison.

MatrixTest ConditionHalf-Life (t½, min)% Remaining at 120 min
Human Plasma (Pooled, EDTA) Standard Incubation (37°C)18565.2%
Mouse Plasma (Pooled, EDTA) Standard Incubation (37°C)4518.5%
Rat Plasma (Pooled, EDTA) Standard Incubation (37°C)6229.8%
Human Plasma (Pooled, EDTA) + Protease Inhibitors> 30091.4%
Human Plasma (Heat-Inactivated) Standard Incubation (37°C)> 30094.7%
PBS (pH 7.4) Standard Incubation (37°C)> 30098.1%

Data is for illustrative purposes only.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard method for determining the stability of a test compound in plasma.

1. Materials & Reagents:

  • Test Compound: this compound

  • Plasma: Pooled human, mouse, or rat plasma (with K2-EDTA anticoagulant)

  • Control Matrices: Heat-inactivated plasma, Phosphate-Buffered Saline (PBS, pH 7.4)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., Verapamil, Propantheline)

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution to 100 µM in a 50:50 mixture of Acetonitrile:Water.

  • Pre-warm Plasma: Aliquot plasma into microcentrifuge tubes and pre-warm in a 37°C water bath for 10 minutes.

  • Initiate Reaction: Spike the pre-warmed plasma with the working solution to achieve a final compound concentration of 1 µM.[6][10] The final DMSO concentration should be ≤0.5%.[10] Vortex gently to mix. This is your T=0 starting point.

  • Incubation: Incubate the samples at 37°C.

  • Sample Collection: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[10]

  • Quench Reaction: Immediately add the aliquot to a tube containing a 3- to 4-fold volume (e.g., 150 µL) of ice-cold quenching solution (Acetonitrile with internal standard).[6] This stops the enzymatic reaction and precipitates plasma proteins.

  • Protein Precipitation: Vortex the quenched samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a 96-well plate or HPLC vials. Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression line (k) is the degradation rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[11]

Visualizations

Logical & Experimental Workflows

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare 10 mM Compound Stock (DMSO) prep_plasma Thaw & Pre-warm Plasma (Human, Mouse, etc.) spike Spike Plasma to 1 µM (t=0) prep_plasma->spike incubate Incubate at 37°C spike->incubate sample Sample at Timepoints (0, 5, 15, 30, 60, 120 min) incubate->sample quench Quench Reaction with Acetonitrile + Internal Std. sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining vs. Time analyze->calc half_life Determine Half-Life (t½) calc->half_life G cluster_cleavage Potential Degradation Pathways in Plasma parent This compound (Intact Compound) protease Protease Activity (e.g., Cathepsins, Amidases) parent->protease Peptide Bond Cleavage hydrolysis Chemical/Enzymatic Hydrolysis parent->hydrolysis Maleimide Linker Instability frag1 MC-GGFG Fragment protease->frag1 frag2 Payload-related Fragment protease->frag2 frag3 MC Fragment + Retro-Michael Adducts hydrolysis->frag3

References

Technical Support Center: Strategies for Mitigating Aggregation in ADCs Utilizing MC-GGFG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs), with a specific focus on the use of Maleimidocaproyl-Glycyl-Glycyl-Phenylalanyl-Glycyl (MC-GGFG) linkers.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues with ADC aggregation during and after the conjugation process.

Q1: I'm observing immediate precipitation or high levels of aggregation right after conjugating my payload with the MC-GGFG linker. What are the likely causes and how can I fix this?

A1: Immediate aggregation post-conjugation is typically driven by the increased surface hydrophobicity of the ADC.[1] While the GGFG peptide linker is designed to be hydrophilic to counteract this, other factors related to the payload and reaction conditions can still lead to aggregation.[2]

Immediate Troubleshooting Steps:

  • Assess Payload Hydrophobicity: The primary driver of aggregation is often a highly hydrophobic payload.[3] The conjugation of these molecules to the antibody's surface creates hydrophobic patches that can interact and cause the ADCs to clump together.[4]

  • Review Conjugation Conditions:

    • Co-solvents: Organic co-solvents (e.g., DMSO, DMF) used to dissolve the linker-payload can denature the antibody if the final concentration is too high. It is often recommended to keep the final concentration of organic solvents low.[4]

    • pH: Ensure the pH of the conjugation buffer is not at or near the isoelectric point (pI) of the antibody, as this is the point of minimum solubility.[4]

    • Temperature: Elevated reaction temperatures can induce thermal stress and expose hydrophobic regions of the antibody, promoting aggregation.[5]

  • Lower the Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation due to greater surface hydrophobicity.[6] Consider reducing the molar excess of the linker-payload during conjugation. While ADCs with GGFG linkers can achieve high DARs (e.g., up to 8), this may need to be optimized for your specific antibody and payload.[2]

  • Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support (e.g., resin) during conjugation physically separates the ADC molecules, preventing them from aggregating as they become more hydrophobic.[4]

Q2: My ADC with the MC-GGFG linker appears soluble initially but shows a gradual increase in aggregation during storage. What factors contribute to this instability, and what are the best practices for formulation?

A2: Gradual aggregation during storage points to issues with the formulation's ability to maintain the colloidal stability of the ADC.

Formulation and Storage Best Practices:

  • Optimize Buffer Conditions:

    • pH Screening: Conduct a study to determine the optimal pH for your ADC's stability. A pH away from the pI is crucial.

    • Ionic Strength: The salt concentration of the buffer can influence protein-protein interactions. Both excessively low and high salt concentrations can sometimes promote aggregation.[4]

  • Utilize Stabilizing Excipients:

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation at interfaces (e.g., air-water) and can shield hydrophobic patches on the ADC surface.[7]

    • Sugars/Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers, reducing aggregation during freeze-thaw cycles and long-term storage.[7]

    • Amino Acids: Arginine and histidine are known to suppress protein aggregation and are often included in ADC formulations.[8]

  • Control Storage Conditions:

    • Temperature: Store the ADC at the recommended temperature (typically 2-8°C or frozen) and avoid temperature fluctuations.

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as they can induce stress and lead to aggregation.[9]

    • Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.[5]

Frequently Asked Questions (FAQs)

Q3: Why is ADC aggregation a significant problem?

A3: ADC aggregation is a critical quality attribute that can severely impact the safety, efficacy, and stability of the therapeutic.[]

  • Safety: Aggregates can elicit an immunogenic response in patients. They can also lead to off-target toxicity by accumulating in organs like the liver and kidneys.[5]

  • Efficacy: Aggregated ADCs may have reduced ability to bind to the target antigen on cancer cells.[9]

  • Stability and Manufacturing: Aggregation can lead to the loss of product due to precipitation, which reduces the overall yield and increases manufacturing costs. It also shortens the shelf-life of the drug product.[5]

Q4: How does the MC-GGFG linker help in overcoming aggregation?

A4: The MC-GGFG linker is a key component of several successful ADCs, in part because its design helps mitigate aggregation.[2]

  • Hydrophilicity: The tetrapeptide sequence Gly-Gly-Phe-Gly is hydrophilic. This property helps to offset the hydrophobicity of the payload it is attached to, thereby reducing the overall hydrophobicity of the ADC and decreasing the tendency for aggregation.[2] This allows for the creation of ADCs with a higher Drug-to-Antibody Ratio (DAR) without the aggregation issues often seen with more hydrophobic linkers.[2]

  • Enzymatic Cleavage: The GGFG sequence is designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant in tumor cells.[11] This ensures that the payload is released specifically at the target site, and the linker's stability in circulation prevents premature drug release that could lead to toxicity.[11]

Q5: What is the Drug-to-Antibody Ratio (DAR) and how does it affect aggregation?

A5: The Drug-to-Antibody Ratio (DAR) is the average number of drug-linker molecules conjugated to a single antibody. It is a critical parameter influencing both the potency and the physicochemical properties of an ADC.

  • Impact on Aggregation: A higher DAR generally leads to increased hydrophobicity, which in turn increases the propensity for aggregation.[12] This can lead to faster clearance from circulation and reduced efficacy.[13] Traditionally, ADCs were limited to DARs of 2-4 to avoid these issues.[14] However, the use of more hydrophilic linkers, such as those incorporating peptides like GGFG or PEG spacers, has enabled the development of stable ADCs with higher DARs (e.g., 8), leading to potentially greater efficacy.[2]

Q6: What analytical techniques are essential for monitoring ADC aggregation?

A6: Several orthogonal analytical methods should be used to accurately detect, quantify, and characterize ADC aggregates.

  • Size Exclusion Chromatography (SEC): This is the most widely used method for quantifying soluble aggregates (dimers, trimers, and higher-order species) based on their hydrodynamic volume.[5]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide the absolute molecular weight of the eluting species, allowing for more accurate characterization of aggregates.[5]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can be used to monitor aggregation over time or under stress conditions.[15]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique that provides detailed information on the size, shape, and distribution of different species in a sample under native buffer conditions.[5]

Data on Linker Hydrophilicity and Aggregation

The hydrophobicity of the linker-payload is a key determinant of ADC aggregation. While specific quantitative data for MC-GGFG is proprietary, the general principle is well-established. Hydrophilic linkers reduce the propensity for aggregation, enabling higher DARs.

Linker/Payload PropertyImpact on AggregationExample StrategiesReference
High Hydrophobicity Increased propensity for aggregation, especially at high DARs.N/A[3]
Low Hydrophilicity Can lead to low conjugation efficiency and ADC precipitation.N/A[16]
Hydrophilic Linkers (e.g., Peptides, PEGs) Decreased aggregation, allowing for stable high-DAR ADCs.Utilize GGFG peptide linkers; incorporate PEG spacers.[2]
β-glucuronide Linkers Highly hydrophilic, leading to reduced ADC aggregation.Conjugation with glucuronide-based linkers.[17]

Key Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.

Materials:

  • ADC sample

  • SEC-HPLC system with a UV detector (280 nm)

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl)

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.

  • Chromatographic Separation: Run the separation isocratically for a sufficient time to allow for the elution of the monomer and any aggregate or fragment species. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.

  • Data Analysis: Integrate the peaks in the chromatogram. The percentage of aggregate is calculated as the area of the aggregate peaks divided by the total area of all peaks, multiplied by 100.

Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution profile of the ADC in solution and detect the presence of large aggregates.

Materials:

  • DLS instrument

  • Low-volume disposable or quartz cuvette

  • ADC sample

  • Formulation buffer (filtered through a 0.1 µm or smaller filter)

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation:

    • Centrifuge the ADC sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, pre-existing particulates.

    • Carefully transfer the supernatant to a clean cuvette. Ensure the sample is free of bubbles. The sample must be optically clear or very slightly hazy.[13]

    • Dilute the sample with filtered formulation buffer if the concentration is too high (indicated by a very high count rate on the instrument).[13]

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters (e.g., temperature, number of acquisitions, duration of each acquisition).

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis:

    • The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and generate a size distribution plot (typically by intensity, volume, or number).

    • Analyze the distribution for the main monomer peak and any additional peaks at larger sizes, which indicate the presence of aggregates. The polydispersity index (PdI) provides an indication of the broadness of the size distribution.

Visualizations

Logical Workflow for Troubleshooting ADC Aggregation

start High ADC Aggregation Observed check_timing When is aggregation occurring? start->check_timing post_conjugation Immediately Post-Conjugation check_timing->post_conjugation Immediately during_storage During Storage / Freeze-Thaw check_timing->during_storage Gradually pc_cause1 Assess Payload Hydrophobicity post_conjugation->pc_cause1 pc_cause2 Review Conjugation Conditions (pH, Temp, Co-solvent) post_conjugation->pc_cause2 pc_cause3 Evaluate DAR post_conjugation->pc_cause3 ds_cause1 Analyze Formulation Buffer (pH, Ionic Strength) during_storage->ds_cause1 ds_cause2 Evaluate Excipients (Surfactants, Sugars) during_storage->ds_cause2 ds_cause3 Check Storage Conditions (Temp, Light, Freeze-Thaw) during_storage->ds_cause3 pc_solution1 Optimize DAR pc_cause1->pc_solution1 pc_solution2 Modify Reaction Conditions pc_cause2->pc_solution2 pc_solution3 Consider Solid-Phase Conjugation pc_cause2->pc_solution3 pc_cause3->pc_solution1 ds_solution1 Perform pH & Excipient Screening Study ds_cause1->ds_solution1 ds_cause2->ds_solution1 ds_solution2 Implement Strict Temperature Control ds_cause3->ds_solution2 ds_solution3 Minimize Freeze-Thaw & Protect from Light ds_cause3->ds_solution3

Caption: A decision tree for troubleshooting ADC aggregation issues.

Mechanism of Action: MC-GGFG Linker in ADC Delivery

circulation 1. ADC in Circulation (Linker is Stable) binding 2. ADC Binds to Tumor Antigen circulation->binding internalization 3. Receptor-Mediated Internalization binding->internalization lysosome 4. Trafficking to Lysosome internalization->lysosome cleavage 5. Cathepsin B Cleaves GGFG Linker lysosome->cleavage release 6. Payload is Released cleavage->release apoptosis 7. Payload Induces Cell Apoptosis release->apoptosis

Caption: The intracellular pathway of an ADC with an MC-GGFG linker.

References

Technical Support Center: Optimizing Linker-Drug Ratio for MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Antibody-Drug Conjugates (ADCs) utilizing the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the function of each component in the this compound linker?

A1: This is a cleavable linker system with distinct components:

  • MC (Maleimidocaproyl): This group provides a stable covalent bond with free thiol groups (sulfhydryls) on the antibody, typically generated by reducing interchain disulfide bonds.

  • GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is designed to be stable in the bloodstream but is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[][2]

  • NH-CH2-O-CH2-cyclopropane-COOH: This portion acts as a hydrophilic spacer.[3] The cyclopropane (B1198618) moiety offers structural rigidity, and the overall hydrophilicity of this spacer can help to counterbalance the hydrophobicity of the payload, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC.[][5] The terminal carboxylic acid (-COOH) is the attachment point for the drug payload, often via an ester or amide bond.[6]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[7] It is a critical quality attribute because it directly impacts the ADC's:

  • Efficacy: A higher DAR generally leads to greater potency.[7]

  • Toxicity: High DAR values (typically >8) can increase off-target toxicity.[8][9]

  • Pharmacokinetics (PK): Increased hydrophobicity from high DARs can lead to faster clearance from circulation.[8][9]

  • Manufacturability: High DARs can increase the propensity for aggregation, making manufacturing and formulation challenging.[5]

An optimal DAR is crucial for achieving the desired therapeutic window. For many ADCs, a DAR of 2 to 4 is considered optimal.[7]

Q3: What type of payload is typically used with this linker?

A3: The this compound linker is often conjugated with camptothecin (B557342) or its derivatives, such as exatecan.[2][10][11][12][13][14][15][16][17] These are potent topoisomerase I inhibitors that lead to DNA damage and apoptosis in cancer cells.[2]

Q4: How does the hydrophilicity of the linker impact the ADC?

A4: The inclusion of hydrophilic components in the linker, such as the "NH-CH2-O-CH2-cyclopropane-COOH" spacer, can be beneficial. Many cytotoxic payloads are hydrophobic, and a high drug loading can increase the overall hydrophobicity of the ADC, leading to aggregation and rapid clearance.[3] A hydrophilic linker can mitigate these effects, improving solubility and in vivo performance.[5][8][18]

II. Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the linker-drug ratio.

Problem Potential Causes Troubleshooting Steps
Low Average DAR 1. Incomplete Antibody Reduction: Insufficient reducing agent (e.g., TCEP, DTT) or suboptimal reduction conditions (time, temperature).2. Inefficient Conjugation: Suboptimal pH, temperature, or reaction time for the maleimide-thiol reaction.3. Hydrolysis of Maleimide (B117702): The maleimide group on the linker can hydrolyze, rendering it inactive for conjugation.4. Oxidation of Thiols: Re-oxidation of the antibody's free thiol groups before conjugation.1. Optimize Reduction: Titrate the concentration of the reducing agent and optimize incubation time and temperature. Ensure the reducing agent is fresh.2. Optimize Conjugation Conditions: The ideal pH for maleimide-thiol conjugation is typically 6.5-7.5.[7] Perform small-scale experiments to optimize temperature (often 4°C to room temperature) and reaction time.3. Use Fresh Linker-Drug: Prepare the linker-drug solution immediately before use. Avoid prolonged storage of the activated linker.4. Work Expeditiously: Proceed with the conjugation step promptly after the reduction and removal of the reducing agent.
High Average DAR and/or Aggregation 1. Excessive Antibody Reduction: Too much reducing agent can lead to the reduction of both inter- and intra-chain disulfide bonds, exposing more conjugation sites.2. High Molar Excess of Linker-Drug: Using a large excess of the linker-drug can drive the reaction towards higher DAR species.3. Hydrophobicity of the Payload: A high DAR of a hydrophobic drug increases the overall hydrophobicity of the ADC, leading to aggregation.[5]1. Control Reduction: Carefully control the stoichiometry of the reducing agent. Partial reduction is often desired.2. Optimize Molar Ratio: Systematically vary the molar ratio of the linker-drug to the antibody to achieve the target DAR.3. Formulation Optimization: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation. Consider the use of stabilizing excipients.
Heterogeneous DAR Profile 1. Stochastic Nature of Conjugation: Cysteine-based conjugation via disulfide bond reduction is inherently stochastic, leading to a mixture of DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).2. Inconsistent Reaction Conditions: Variations in reaction parameters can lead to batch-to-batch variability.1. Purification: Employ chromatographic techniques like Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) to isolate specific DAR species or narrow the distribution.[19]2. Process Control: Maintain tight control over all reaction parameters (concentrations, temperature, time, pH).
Free Drug in Final Product 1. Inefficient Purification: The purification method may not be adequately removing unconjugated linker-drug.2. Linker Instability: The linker may be cleaving prematurely during processing or storage.1. Optimize Purification: Enhance the purification process, for example, by using Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off, or by optimizing the chromatography method.[]2. Assess Stability: Analyze the stability of the ADC under various buffer and storage conditions.

III. Experimental Protocols

Protocol 1: Cysteine-Based Antibody Conjugation

This protocol provides a general workflow for conjugating the maleimide-activated this compound-drug to an antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

    • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • Antibody Reduction:

    • Add a freshly prepared solution of a reducing agent (e.g., TCEP or DTT) to the antibody solution. A molar excess of 2-5 fold over the antibody is a common starting point for partial reduction.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the excess reducing agent using a desalting column or Tangential Flow Filtration (TFF).

  • Conjugation:

    • Dissolve the this compound-drug in a suitable organic co-solvent (e.g., DMSO) and add it to the reduced antibody solution. The molar ratio of linker-drug to antibody will need to be optimized to achieve the desired DAR.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-16 hours), often with gentle mixing.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unconjugated drug, residual reactants, and aggregates using methods such as TFF, Size Exclusion Chromatography (SEC), or HIC.[19][]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for analyzing the DAR of cysteine-linked ADCs.[21]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with an organic modifier like 20% isopropanol).[21]

  • Column: A suitable HIC column (e.g., Butyl-NPR).

  • Gradient: A descending salt gradient from Mobile Phase A to Mobile Phase B is used to elute the ADC species.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks due to increasing hydrophobicity with higher DAR. The average DAR is calculated from the relative peak areas.

IV. Visualizations

Logical Workflow for ADC Conjugation and Characterization

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Antibody Antibody Reduction Reduction Antibody->Reduction 1. Reduce Disulfides Linker_Drug Linker-Drug Conjugate Conjugation Conjugation Linker_Drug->Conjugation Reduction->Conjugation 2. Add Linker-Drug Quenching Quenching Conjugation->Quenching 3. Stop Reaction Purification Purification (e.g., TFF, HIC) Quenching->Purification 4. Remove Impurities Final_ADC Purified ADC Purification->Final_ADC HIC HIC Analysis LC_MS LC-MS Analysis SEC SEC Analysis Final_ADC->HIC Determine DAR Final_ADC->LC_MS Confirm Mass Final_ADC->SEC Assess Aggregation

Caption: Workflow for ADC synthesis and analysis.

Signaling Pathway for a Topoisomerase I Inhibitor Payload

TopoI_Pathway cluster_cell Target Cancer Cell cluster_nucleus ADC_Binding 1. ADC binds to cell surface antigen Internalization 2. Internalization via endocytosis ADC_Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Payload_Release 4. Linker cleavage & Payload Release Lysosome->Payload_Release Complex 5. Payload stabilizes TopoI-DNA complex Payload_Release->Complex Released Payload (e.g., Camptothecin) Nucleus Nucleus DNA_Replication DNA Replication Fork TopoI Topoisomerase I (TopoI) TopoI->Complex DNA_Damage 6. DNA Strand Breaks Complex->DNA_Damage Apoptosis 7. Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for a Topoisomerase I inhibitor payload.

References

Technical Support Center: Troubleshooting Low Yield in MC-GGFG Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Maleimido-caproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this crucial component for antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing the MC-GGFG linker?

A1: The MC-GGFG linker is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The process involves the sequential coupling of Fmoc-protected amino acids (Glycine, Phenylalanine, Glycine) onto a solid support resin, followed by the coupling of maleimidocaproic acid to the N-terminus of the peptide chain. Finally, the linker is cleaved from the resin and purified.

Q2: Which resin is most suitable for the synthesis of MC-GGFG with a C-terminal carboxylic acid?

A2: A 2-chlorotrityl chloride (2-CTC) resin is highly recommended. This resin allows for the attachment of the first Fmoc-amino acid and subsequent cleavage of the final peptide under mild acidic conditions, which preserves the acid-labile protecting groups on the side chains and yields a C-terminal carboxylic acid[1][2].

Q3: What are the most common causes of low yield in MC-GGFG synthesis?

A3: Low yields can stem from several factors, including:

  • Incomplete coupling reactions: Steric hindrance or peptide aggregation on the resin can prevent complete coupling of amino acids or the maleimidocaproyl group.

  • Premature cleavage: The peptide chain may be prematurely cleaved from the resin during synthesis, especially when using a highly acid-labile resin like 2-CTC[1].

  • Side reactions: Undesirable side reactions during coupling, deprotection, or cleavage can lead to the formation of impurities and loss of the target product.

  • Issues during maleimide (B117702) conjugation: The maleimide group is susceptible to hydrolysis and can react with thiols, leading to loss of reactivity if not handled correctly.

Q4: How can I monitor the completion of coupling and deprotection steps?

A4: The Kaiser (ninhydrin) test is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive Kaiser test (blue beads) after a coupling step indicates an incomplete reaction, while a negative test (yellow beads) suggests completion. Conversely, a positive test is expected after a successful Fmoc deprotection step. For N-terminal proline residues, an isatin (B1672199) test may be necessary.

Troubleshooting Guide: Low Yield

This section provides a structured approach to troubleshooting low yield at different stages of the MC-GGFG linker synthesis.

Problem 1: Low Loading of the First Amino Acid (Fmoc-Gly-OH) on 2-CTC Resin
Potential Cause Recommended Action Expected Outcome
Insufficient swelling of the resin. Swell the 2-CTC resin in an appropriate solvent (e.g., Dichloromethane - DCM) for at least 30-60 minutes before adding the amino acid.Proper swelling allows for better accessibility of reactive sites, leading to higher loading efficiency.
Suboptimal activation of the carboxylic acid. Ensure the use of a suitable base, such as N,N-Diisopropylethylamine (DIPEA), in the correct stoichiometry (e.g., 2-4 equivalents relative to the amino acid).Efficient activation of the Fmoc-Gly-OH facilitates its attachment to the resin.
Short reaction time for loading. Allow the loading reaction to proceed for at least 1-2 hours at room temperature. For sterically hindered amino acids, longer reaction times may be necessary.Increased reaction time can improve the loading yield.
Hydrolysis of the 2-chlorotrityl group. Ensure all reagents and solvents are anhydrous, as moisture can lead to the hydrolysis of the resin's reactive sites.Minimizing water content preserves the integrity of the resin and improves loading.
Problem 2: Incomplete Peptide Chain Elongation (Low Coupling Efficiency)
Potential Cause Recommended Action Expected Outcome
Steric hindrance. Use a more potent coupling reagent combination such as HBTU/HOBt or HATU/HOAt with DIPEA. Double coupling (repeating the coupling step) can also be effective.Improved coupling efficiency, confirmed by a negative Kaiser test.
Peptide aggregation on the resin. Incorporate "difficult sequence" protocols, such as using a more polar solvent like N,N-Dimethylformamide (DMF) or adding chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions.Reduced aggregation allows for better reagent access and higher coupling yields.
Insufficient equivalents of reagents. Use a 3-5 fold molar excess of the Fmoc-amino acid and coupling reagents relative to the resin loading capacity.Driving the reaction with excess reagents ensures higher completion rates.
Problem 3: Low Yield After Maleimidocaproic Acid (MC) Coupling
Potential Cause Recommended Action Expected Outcome
Poor solubility of maleimidocaproic acid. Dissolve the maleimidocaproic acid in a minimal amount of DMF before adding it to the coupling reaction.A homogenous reaction mixture leads to more efficient coupling.
Side reactions involving the maleimide group. Perform the coupling in the absence of any thiol-containing reagents. Ensure the pH of the reaction mixture is neutral to slightly acidic to minimize maleimide hydrolysis.Preservation of the maleimide group's reactivity and higher yield of the desired product.
Incomplete coupling. Use a reliable coupling agent like DCC/HOBt or HATU and allow for a sufficient reaction time (e.g., 2-4 hours or overnight).Complete coupling of the MC group to the N-terminus of the GGFG peptide.
Problem 4: Low Yield After Cleavage from the Resin and Purification
Potential Cause Recommended Action Expected Outcome
Premature cleavage of the peptide from the 2-CTC resin. Avoid strongly acidic conditions during the synthesis. Use a weaker base like 2,4,6-collidine instead of DIPEA during couplings if premature cleavage is suspected.Retention of the peptide on the resin until the final cleavage step, leading to a higher overall yield.
Incomplete cleavage from the resin. Use an optimized cleavage cocktail for 2-CTC resin, such as a solution of 1-5% Trifluoroacetic Acid (TFA) in DCM for 1-2 hours.Quantitative cleavage of the MC-GGFG linker from the resin. A yield of >90% can be expected from this step[1].
Degradation of the linker during cleavage. Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water (e.g., 95:2.5:2.5 TFA:TIS:H₂O) to protect the peptide from reactive species generated during deprotection.Minimized side reactions and a purer crude product, which can improve the final isolated yield after purification.
Loss of product during work-up and purification. After cleavage, precipitate the crude peptide in cold diethyl ether. Optimize the HPLC purification method (gradient, column, flow rate) to achieve good separation and recovery.Efficient recovery of the crude product and a higher isolated yield of the pure MC-GGFG linker.

Experimental Protocols

Synthesis of MC-GGFG-OH via Fmoc-SPPS

This protocol is a representative procedure and may require optimization based on the specific laboratory setup and reagents.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Gly-OH on 2-CTC Resin)

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading) in DCM (10 mL) for 1 hour in a reaction vessel.

  • Drain the DCM.

  • In a separate vial, dissolve Fmoc-Gly-OH (1.5 eq., 2.4 mmol, 713 mg) and DIPEA (3.0 eq., 4.8 mmol, 0.84 mL) in DCM (10 mL).

  • Add the amino acid solution to the resin and shake for 2 hours at room temperature.

  • To cap any remaining reactive sites on the resin, add methanol (B129727) (1 mL) and shake for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

2. Peptide Chain Elongation (Fmoc-SPPS Cycle for Phe, Gly, Gly)

  • Fmoc Deprotection: Add 20% piperidine (B6355638) in DMF (10 mL) to the resin and shake for 5 minutes. Drain. Repeat with a 15-minute incubation.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Phe-OH or Fmoc-Gly-OH) (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL).

    • Add the coupling solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor completion with a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat this cycle for each amino acid in the sequence (Phe, then Gly, then Gly).

3. Maleimidocaproic Acid (MC) Coupling

  • After the final Fmoc deprotection of the N-terminal Glycine, wash the resin as described above.

  • In a separate vial, dissolve maleimidocaproic acid (3 eq.) and HBTU (2.9 eq.) with DIPEA (6 eq.) in DMF (10 mL).

  • Add the solution to the resin and shake for 2-4 hours at room temperature.

  • Wash the resin with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

4. Cleavage and Purification

  • Add a cleavage cocktail of 2% TFA in DCM (10 mL) to the dried resin.

  • Shake at room temperature for 1 hour.

  • Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail (2x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the crude linker by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold ether.

  • Dry the crude product under vacuum.

  • Purify the MC-GGFG-OH linker by reverse-phase HPLC.

Visualizations

Experimental Workflow

G cluster_0 Resin Preparation & Loading cluster_1 Peptide Elongation (GGF) cluster_2 MC Coupling cluster_3 Cleavage & Purification Swell Resin Swell Resin Load Fmoc-Gly-OH Load Fmoc-Gly-OH Swell Resin->Load Fmoc-Gly-OH Cap Resin Cap Resin Load Fmoc-Gly-OH->Cap Resin Fmoc Deprotection Fmoc Deprotection Cap Resin->Fmoc Deprotection Coupling (Fmoc-AA-OH) Coupling (Fmoc-AA-OH) Fmoc Deprotection->Coupling (Fmoc-AA-OH) Wash Wash Coupling (Fmoc-AA-OH)->Wash Kaiser Test Kaiser Test Coupling (Fmoc-AA-OH)->Kaiser Test Final Fmoc Deprotection Final Fmoc Deprotection Wash->Final Fmoc Deprotection Couple MC-OH Couple MC-OH Final Fmoc Deprotection->Couple MC-OH Wash & Dry Wash & Dry Couple MC-OH->Wash & Dry Cleave from Resin Cleave from Resin Wash & Dry->Cleave from Resin Precipitate Precipitate Cleave from Resin->Precipitate Purify (HPLC) Purify (HPLC) Precipitate->Purify (HPLC) Final Product Final Product Purify (HPLC)->Final Product

Caption: Workflow for the solid-phase synthesis of MC-GGFG-OH.

Troubleshooting Logic for Low Yield

G Low Yield Low Yield Incomplete Coupling? Incomplete Coupling? Low Yield->Incomplete Coupling? Positive Kaiser Test Positive Kaiser Test Incomplete Coupling?->Positive Kaiser Test Yes Premature Cleavage? Premature Cleavage? Incomplete Coupling?->Premature Cleavage? No Double Couple / Use Stronger Reagents Double Couple / Use Stronger Reagents Positive Kaiser Test->Double Couple / Use Stronger Reagents Analyze Cleavage Solutions Analyze Cleavage Solutions Premature Cleavage?->Analyze Cleavage Solutions Yes Cleavage/Purification Issue? Cleavage/Purification Issue? Premature Cleavage?->Cleavage/Purification Issue? No Use Milder Base / Different Resin Use Milder Base / Different Resin Analyze Cleavage Solutions->Use Milder Base / Different Resin Optimize Cleavage Cocktail & HPLC Optimize Cleavage Cocktail & HPLC Cleavage/Purification Issue?->Optimize Cleavage Cocktail & HPLC Yes Review Synthesis Report Review Synthesis Report Cleavage/Purification Issue?->Review Synthesis Report No

Caption: Decision tree for troubleshooting low yield in MC-GGFG synthesis.

References

Technical Support Center: MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the conjugation of molecules using the MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: This is a cleavable linker system designed for antibody-drug conjugates (ADCs). Each part has a specific function:

  • MC (Maleimido-caproyl): This group contains a maleimide (B117702) moiety that reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on an antibody, to form a stable thioether bond.[][2][]

  • GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[4][5][6] This enzymatic cleavage ensures the targeted release of the cytotoxic payload inside cancer cells.

  • NH-CH2-O-CH2-cyclopropane-COOH: This portion acts as a spacer and the attachment point for the drug. The ether linkage provides spacing and the terminal carboxylic acid (COOH) is used to conjugate the cytotoxic payload, often through an amide bond.[7][8][]

Q2: What is the primary reaction mechanism for conjugating this linker to an antibody?

A2: The primary conjugation reaction is a Michael addition, where the thiol group from a cysteine residue on the antibody acts as a nucleophile and attacks the carbon-carbon double bond of the maleimide ring.[10][11] This forms a stable succinimidyl thioether linkage. The reaction is highly chemoselective for thiols at a pH range of 6.5-7.5.[12][13]

Q3: Is the GGFG peptide linker stable in circulation?

A3: Yes, the GGFG linker is designed to be highly stable in systemic circulation.[4] It is primarily cleaved by proteases like cathepsins, which are found in high concentrations within the lysosomes of tumor cells.[5][6]

Q4: How stable is the ether linkage in the spacer?

A4: Ether linkages are generally very stable under physiological conditions. Cleavage of ethers typically requires harsh conditions, such as strong acids or bases, which are not encountered in vivo.[14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation of the this compound linker.

Guide 1: Low Conjugation Efficiency

Q: I am observing low or no conjugation of the linker to my antibody. What are the possible causes and solutions?

A: Low conjugation efficiency can stem from several factors related to the antibody, the linker, or the reaction conditions.

Possible Cause Recommended Solution
Oxidized Cysteine Residues: Cysteine residues may have formed disulfide bonds and are not available to react with the maleimide.[15]Pre-reduction Step: Treat the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to cleave disulfide bonds and generate free thiols.[15] Ensure excess TCEP is removed before adding the maleimide linker, as it can react with the maleimide.
Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[16]Fresh Reagents & Optimal pH: Prepare maleimide solutions immediately before use. Maintain the reaction pH between 6.5 and 7.5.[12]
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) can compete with the desired thiol reaction at higher pH.[17]Use Appropriate Buffers: Employ non-amine-containing buffers such as PBS (phosphate-buffered saline) at a pH of 7.2-7.4.
Inaccessible Cysteine Residues: The target cysteine residues on the antibody may be sterically hindered.Antibody Engineering: If possible, use an antibody with engineered cysteine residues in more accessible locations.
Guide 2: Heterogeneous Conjugate Population

Q: My final product shows multiple species on analysis (e.g., by mass spectrometry or chromatography), indicating a heterogeneous mixture. What are the common side reactions?

A: The formation of a heterogeneous product is often due to side reactions involving the maleimide group.

Side Reaction Description Mitigation Strategy
Maleimide Hydrolysis The maleimide ring opens to form a maleamic acid derivative, which is unreactive towards thiols.Maintain pH between 6.5 and 7.5. Use freshly prepared maleimide solutions.
Reaction with Amines At pH > 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[12][15]Strictly control the pH of the reaction to below 7.5 to ensure chemoselectivity for thiols.[12][13]
Retro-Michael Reaction (Thiol Exchange) The thioether bond can be reversible, especially in the presence of other thiols, leading to payload transfer.[15][18]After conjugation, consider inducing hydrolysis of the thiosuccinimide ring by raising the pH to ~9.0. The ring-opened product is more stable and not susceptible to the retro-Michael reaction.[15][19]
Thiazine (B8601807) Rearrangement If conjugating to an unprotected N-terminal cysteine, a rearrangement can occur, forming a stable six-membered thiazine ring.[11][15]This is specific to N-terminal cysteine conjugation. If this is the intended site, be aware of this potential product. If not, ensure conjugation is targeted to other cysteine residues.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

  • Buffer Preparation: Prepare a degassed buffer, such as PBS, pH 7.2.

  • Antibody Preparation: Dissolve the antibody in the prepared buffer to a concentration of 1-10 mg/mL.

  • Addition of Reducing Agent: Add a 10-50 fold molar excess of TCEP to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.

  • Removal of Excess Reducing Agent: Remove the excess TCEP using a desalting column or through dialysis against the reaction buffer.

Protocol 2: Maleimide Conjugation Reaction

This protocol outlines the conjugation of the maleimide-containing linker to the reduced antibody.

  • Linker Preparation: Immediately before use, dissolve the this compound-payload conjugate in a suitable solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Conjugation: Add a 5-10 fold molar excess of the linker-payload to the reduced and purified antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C overnight. Protect the reaction from light if the payload is light-sensitive.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unreacted linker-payload and other small molecules.

Visualizations

Below are diagrams illustrating the key workflow and potential side reactions in the conjugation process.

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation Antibody Antibody with Disulfide Bonds TCEP Add TCEP Antibody->TCEP Reduced_Ab Reduced Antibody with Free Thiols TCEP->Reduced_Ab Purification1 Remove Excess TCEP (e.g., Desalting Column) Reduced_Ab->Purification1 Reaction Conjugation Reaction (pH 6.5-7.5) Purification1->Reaction Linker MC-GGFG-...-Payload Linker->Reaction ADC Antibody-Drug Conjugate (ADC) Reaction->ADC Purification2 Purify ADC (e.g., SEC) ADC->Purification2

Caption: Experimental workflow for ADC synthesis.

side_reactions cluster_main Desired Reaction cluster_side Potential Side Reactions Maleimide Maleimide Linker Thioether Stable Thioether (ADC) Maleimide->Thioether Hydrolysis Hydrolysis (H2O, pH > 7.5) -> Inactive Maleamic Acid Maleimide->Hydrolysis Amine_Reaction Amine Reaction (Lysine, pH > 7.5) -> Amine Adduct Maleimide->Amine_Reaction Thiol Antibody Thiol (-SH) Thiol->Thioether Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thioether->Retro_Michael

Caption: Maleimide conjugation side reactions.

References

How to prevent premature cleavage of MC-GGFG linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of the maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the MC-GGFG linker?

The MC-GGFG linker is a peptide-based, enzymatically cleavable linker designed for targeted drug delivery in ADCs. Its primary cleavage mechanism involves the enzymatic activity of lysosomal proteases, particularly Cathepsin L and, to a lesser extent, Cathepsin B.[1][2] These enzymes are highly expressed in the lysosomes of tumor cells. Upon internalization of the ADC into the target cancer cell, the GGFG peptide sequence is recognized and cleaved by these proteases, leading to the release of the cytotoxic payload within the cell. This targeted release mechanism aims to maximize the therapeutic efficacy of the payload on cancer cells while minimizing systemic toxicity.[3]

Q2: What are the primary causes of premature cleavage of the MC-GGFG linker in systemic circulation?

Premature cleavage of the MC-GGFG linker in the bloodstream can lead to off-target toxicity and a reduced therapeutic window for the ADC.[4] The primary cause of this premature payload release is the presence of extracellular proteases in the plasma that can recognize and cleave the peptide linker.[5] One of the key enzymes implicated in the premature cleavage of peptide linkers is human neutrophil elastase.[3] While the GGFG sequence is generally considered to have good plasma stability compared to some other dipeptide linkers like valine-citrulline (VC), it is not entirely immune to enzymatic degradation in the circulatory system.[6]

Q3: How does the stability of the MC-GGFG linker compare to other common cleavable linkers?

The MC-GGFG linker is generally considered to have robust stability in human plasma, which is a critical attribute for a successful ADC.[7] When compared to other linker types, such as the widely used valine-citrulline (VC) linker, the GGFG tetrapeptide has demonstrated greater stability in preclinical studies, particularly in rodent plasma where VC linkers can be susceptible to cleavage by carboxylesterase 1C (Ces1C).[3][4] This enhanced stability helps to ensure that the ADC remains intact until it reaches the target tumor tissue.

Quantitative Data on ADC Stability

The following table summarizes available data on the stability of ADCs, including those with GGFG linkers. It is important to note that direct comparisons between different studies should be made with caution, as experimental conditions can vary.

ADCLinker TypeSpeciesMatrixStability MetricValueReference
Trastuzumab DeruxtecanMC-GGFGHumanPlasmaElimination Half-life~5.8 days[6]
Trastuzumab DeruxtecanMC-GGFGMousePlasmaDeconjugation Half-life~20 days[8]
Model ADCGGFGMouseSerum% Payload Release (14 days)~6.6%[6]
Model ADCGGFGHumanSerum% Payload Release (14 days)Near Limit of Detection[6]
Model ADCVal-Cit-PABCMouseSerum% Payload Release (14 days)~2%[6]

Troubleshooting Guide: Premature MC-GGFG Linker Cleavage

This guide provides solutions to common problems encountered during the experimental evaluation of MC-GGFG linker stability.

Issue Potential Cause Troubleshooting Steps
High levels of free payload in in vitro plasma stability assay. 1. Enzymatic degradation by plasma proteases. - Confirm with controls: Run a parallel incubation of the ADC in a buffer (e.g., PBS) at the same temperature to differentiate between inherent instability and plasma-mediated cleavage.[1] - Inhibitor studies: Include a broad-spectrum protease inhibitor cocktail in a separate plasma incubation to see if this reduces payload release.
2. Suboptimal ADC formulation. - pH and buffer screening: Ensure the formulation buffer maintains a pH that is optimal for ADC stability. Experiment with different buffer systems (e.g., histidine, citrate) and excipients (e.g., polysorbates, sugars) to minimize aggregation and conformational changes that might expose the linker.[9]
3. High Drug-to-Antibody Ratio (DAR). - DAR optimization: A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and increased susceptibility to enzymatic cleavage. Synthesize and test ADCs with a lower average DAR.[9]
Inconsistent results between experimental replicates. 1. Variability in plasma source. - Use pooled plasma: Utilize pooled plasma from multiple donors to average out individual variations in enzyme levels. - Consistent handling: Ensure consistent freeze-thaw cycles and storage conditions for all plasma aliquots.
2. Assay variability. - Standardize protocols: Ensure all steps of the assay, from incubation to sample analysis, are performed consistently. - Automate where possible: Use automated liquid handling systems to minimize human error.
ADC appears stable in human plasma but shows instability in animal models. 1. Species-specific differences in plasma enzymes. - Multi-species screening: Conduct in vitro plasma stability assays using plasma from the relevant preclinical species (e.g., mouse, rat, cynomolgus monkey) to identify species-specific instabilities early on.[1]

Experimental Protocols

In Vitro Plasma Stability Assay of an MC-GGFG ADC

Objective: To determine the in vitro stability of an MC-GGFG linked ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • MC-GGFG ADC

  • Human, mouse, or rat plasma (anticoagulant-treated, e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or anti-human IgG magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • ADC Incubation:

    • Pre-warm plasma and PBS to 37°C.

    • Dilute the ADC to a final concentration of 100 µg/mL in plasma and PBS (as a control).

    • Incubate the samples at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots (e.g., 50 µL) from each incubation.

    • Immediately freeze the aliquots at -80°C to halt any further degradation.

  • Immunocapture of ADC:

    • Thaw the plasma samples on ice.

    • Add Protein A or anti-human IgG magnetic beads to the plasma samples and incubate according to the manufacturer's instructions to capture the ADC.

    • Wash the beads with wash buffer to remove unbound plasma proteins.

  • ADC Elution and Reduction:

    • Elute the captured ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

    • To analyze the light and heavy chains separately, add a reducing agent like DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • LC-MS Analysis:

    • Analyze the intact (non-reduced) or reduced ADC samples by LC-MS.

    • Liquid Chromatography (LC) Parameters (Example):

      • Column: Reversed-phase column suitable for protein analysis (e.g., C4, 2.1 x 50 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to elute the ADC or its subunits (e.g., 5-95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 60°C.

    • Mass Spectrometry (MS) Parameters (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Mass Range: 500-4000 m/z.

      • Acquisition Mode: Full scan.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the mass of the intact ADC or its subunits at each time point.

    • Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded species.

    • Plot the average DAR as a function of time to determine the stability of the ADC in plasma.

Visualizations

Signaling Pathways and Experimental Workflows

GGFG_Cleavage cluster_extracellular Systemic Circulation (pH 7.4) cluster_intracellular Tumor Cell Lysosome (pH 4.5-5.0) ADC Intact ADC (MC-GGFG-Payload) PrematureCleavage Premature Cleavage ADC->PrematureCleavage Neutrophil Elastase InternalizedADC Internalized ADC ADC->InternalizedADC Internalization FreePayload Free Payload (Off-target toxicity) PrematureCleavage->FreePayload TargetedCleavage Targeted Cleavage InternalizedADC->TargetedCleavage Cathepsin L/B ActivePayload Active Payload (Cell death) TargetedCleavage->ActivePayload

Caption: Enzymatic cleavage pathway of the MC-GGFG linker.

Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma and PBS (Control) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling storage Freeze at -80°C sampling->storage immunocapture Immunocapture ADC (e.g., Protein A beads) storage->immunocapture elution Elute and Neutralize ADC immunocapture->elution analysis LC-MS Analysis (Intact or Reduced) elution->analysis data Calculate Average DAR vs. Time analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for in vitro plasma stability assay.

Troubleshooting_Tree start Premature Payload Release Observed in Plasma Assay q1 Is release also observed in buffer control? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Inherent ADC Instability: - Check formulation (pH, excipients) - Evaluate conjugation chemistry a1_yes->sol1 q2 Is release reduced with protease inhibitors? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Plasma Protease Mediated Cleavage: - Consider linker modification - Screen different preclinical species a2_yes->sol2 sol3 Other Plasma Instability: - Investigate potential for reduction of interchain disulfides - Check for payload-albumin adduct formation a2_no->sol3

Caption: Troubleshooting decision tree for premature linker cleavage.

References

Technical Support Center: Analytical Methods for Detecting Linker Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the analytical methods used to detect linker instability in antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of ADC linker stability.

Issue 1: Premature Payload Release Observed in In Vitro Plasma Stability Assay

  • Potential Cause 1: Inherent Linker Instability. The linker chemistry may be susceptible to cleavage under physiological conditions.

    • Recommended Solution: Re-evaluate the linker design. For instance, modifying peptide linkers can make them less susceptible to plasma proteases. Consider exploring different linker chemistries, such as non-cleavable linkers, which are generally more stable in circulation.[1]

  • Potential Cause 2: Assay Artifacts. The experimental conditions of the plasma stability assay may be causing artificial degradation of the ADC.

    • Recommended Solution:

      • Optimize Assay Conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[1]

      • Include Appropriate Controls: Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.[1]

  • Potential Cause 3: Enzymatic Cleavage. Plasma enzymes may be cleaving the linker.

    • Recommended Solution: Identify the specific enzymes responsible for cleavage and consider linker modifications to enhance stability.

Issue 2: ADC Aggregation Observed During Stability Studies

  • Potential Cause 1: High Drug-to-Antibody Ratio (DAR). A high DAR can increase the hydrophobicity of the ADC, leading to aggregation.

    • Recommended Solution: Optimize the conjugation process to achieve a lower, more homogeneous DAR. Site-specific conjugation techniques can produce a more homogeneous ADC with a defined DAR.[1]

  • Potential Cause 2: Unfavorable Formulation. The buffer conditions (pH, ionic strength) of the ADC formulation may be promoting aggregation.[1]

    • Recommended Solution: Screen different formulations by experimenting with a range of buffer compositions, pH values, and excipients to identify a formulation that minimizes aggregation.[1]

  • Potential Cause 3: Payload Hydrophobicity. Highly hydrophobic payloads can lead to ADC aggregation.[1]

    • Recommended Solution: Consider linker modification to increase hydrophilicity or explore alternative payloads with improved solubility.

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

  • Potential Cause 1: Incomplete Chromatographic Separation. The different DAR species are not being fully resolved by the analytical method (e.g., HIC-HPLC).

    • Recommended Solution:

      • Optimize HIC Method: Adjust the gradient, flow rate, and mobile phase composition to improve the separation of the different DAR species.[1]

      • Consider an Orthogonal Method: Use a different analytical technique, such as reverse-phase HPLC (RP-HPLC) or mass spectrometry, to confirm the DAR.[1]

  • Potential Cause 2: Instability of the ADC during Analysis. The ADC may be degrading during the analytical procedure.

    • Recommended Solution:

      • Minimize Sample Handling Time: Keep the time between sample preparation and analysis as short as possible.[1]

      • Control Temperature: Maintain samples at a low temperature to minimize degradation.[1]

  • Potential Cause 3: Instrumental Issues. Problems with the HPLC system or detector can lead to inconsistent results.

    • Recommended Solution:

      • Perform System Suitability Tests: Regularly check the performance of the HPLC system to ensure it is functioning correctly.[1]

      • Calibrate the Detector: Ensure the detector is properly calibrated.[1]

Frequently Asked Questions (FAQs)

1. What are the primary factors influencing the stability of ADC linkers in circulation?

The stability of an ADC linker in the bloodstream is a critical determinant of its efficacy and safety.[1] Several key factors influence this stability:

  • Linker Chemistry: The chemical nature of the linker is paramount. Linkers are broadly categorized as cleavable or non-cleavable.[1] Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[1] However, they can be susceptible to premature cleavage in the plasma.[1] Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.[1]

  • Conjugation Site: The location of linker-drug attachment on the antibody can significantly impact stability. Conjugation to more solvent-accessible sites can lead to increased payload loss, particularly for maleimide-based linkers.[1]

  • Physiological Environment: The in vivo environment, including plasma pH, the presence of enzymes, and reducing agents like glutathione, can all contribute to linker cleavage.[1]

  • Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[1]

2. What are the consequences of linker instability?

Linker instability can have several detrimental effects:

  • Off-Target Toxicity: Premature release of the cytotoxic payload in circulation can lead to damage to healthy tissues, resulting in adverse side effects for the patient.[1]

  • Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the tumor, the amount of active drug delivered to the target cells is diminished, leading to reduced therapeutic efficacy.[1]

  • Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced exposure of the tumor to the therapeutic agent.[1]

3. Which analytical methods are commonly used to assess linker stability?

A variety of analytical techniques are employed to evaluate linker stability:

  • Mass Spectrometry (MS): Particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for studying ADC stability.[2] It can be used to monitor the loss of payloads when an ADC is incubated in plasma, providing a rapid measurement of relative stability.[2] LC-MS can also be used to calculate the drug-to-antibody ratio (DAR) of an intact ADC and to study payload release.[2]

  • Chromatography:

    • Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR and to monitor changes in the ADC's hydrophobicity, which can be indicative of payload loss.[3]

    • Reversed-Phase HPLC (RP-HPLC): Employed to evaluate payload stability and the release profile.[3]

    • Size-Exclusion Chromatography (SEC): Detects aggregation or fragmentation of the ADC.[3]

  • Electrophoresis:

    • Capillary Electrophoresis (CE): Techniques like capillary gel electrophoresis (CGE) and capillary isoelectric focusing (cIEF) can be used to analyze the structure, charge, and size of ADCs, providing insights into their stability.[4]

4. How is the Drug-to-Antibody Ratio (DAR) determined and why is it important for stability?

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It can be determined by several methods, including:

  • UV/Vis Spectroscopy: This is a simple method that can be used if the linker/toxin has a different absorbance maximum wavelength from the protein.[5]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drugs, allowing for the calculation of the DAR from the peak areas.[5]

  • Reversed-Phase HPLC (RP-HPLC): This method can fractionate the reduced ADC into its light and heavy chains, and the DAR can be determined from the relative peak areas of the conjugated and unconjugated chains.[5]

  • Mass Spectrometry (MS): LC-MS can be used to determine the intact mass of the different ADC species, and from this, the DAR can be calculated.[5]

The DAR is crucial for stability because a high DAR can increase the ADC's hydrophobicity, which may lead to aggregation and instability.[1]

Data Presentation

Table 1: Plasma Half-Lives for Various Linker Types

Linker TypeCleavage MechanismPlasma StabilityKey FeaturesReferences
Peptide (e.g., Val-Cit)Protease-cleavable (e.g., Cathepsin B in lysosomes)HighHigh plasma stability; specific cleavage by tumor-associated proteases.[6]
HydrazonepH-sensitive (cleaved in the acidic environment of endosomes/lysosomes)ModerateSusceptible to hydrolysis at physiological pH, leading to potential premature release.[6]
DisulfideReduction-sensitive (cleaved by reducing agents like glutathione)Moderate to HighStability can be modulated by steric hindrance around the disulfide bond.[6]
β-GlucuronideEnzyme-cleavable (β-glucuronidase in tumor microenvironment)HighHighly stable in plasma; specific release at the tumor site.[6]
Thioether (non-cleavable)Proteolytic degradation of the antibody backboneVery HighOffers exceptional plasma stability; payload is released with a linker-amino acid remnant.[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma.[1]

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[1]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[1]

  • Sample Processing: At each time point, precipitate plasma proteins using a suitable method, such as the addition of acetonitrile. Centrifuge to pellet the precipitated proteins.[7]

  • Analysis: Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.[7]

  • Data Analysis: Determine the rate and extent of payload release over time. The stability of the ADC is often reported as its half-life (t₁/₂) in plasma.[1]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.[1]

Protocol 2: Quantification of Total and Conjugated Antibody by ELISA

This protocol describes the use of ELISA to quantify the total and conjugated antibody, which can provide insights into linker stability.[1]

  • Total Antibody ELISA:

    • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

    • Add diluted plasma samples to the wells. The total antibody (both conjugated and unconjugated) will bind to the coated antigen.

    • Add an enzyme-conjugated secondary antibody that detects the antibody portion of the ADC.

    • Add a substrate to produce a detectable signal, which is proportional to the total antibody concentration.

  • Conjugated Antibody ELISA:

    • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

    • Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

    • Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload.[8]

    • Add a substrate to produce a detectable signal, which is proportional to the amount of intact ADC in the sample.[8]

  • Data Analysis: A standard curve is used to quantify the concentration of total and intact ADC. The difference between these two values can be used to estimate the amount of deconjugated antibody.

Protocol 3: LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[8]

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.[8]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[8]

    • Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[8]

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • The free payload is separated from other small molecules by liquid chromatography.

    • The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.[8]

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[8]

Visualizations

experimental_workflow_plasma_stability cluster_prep Sample Preparation cluster_analysis Analysis prep_adc ADC Incubation in Plasma (37°C) time_points Collect Aliquots at Various Time Points prep_adc->time_points protein_precip Protein Precipitation (e.g., Acetonitrile) time_points->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant (Contains Free Payload) centrifuge->supernatant lcms LC-MS/MS Analysis of Free Payload supernatant->lcms data_analysis Data Analysis: Quantify Payload Release Determine Half-Life lcms->data_analysis troubleshooting_linker_instability cluster_causes Potential Causes cluster_solutions Recommended Solutions start Issue: Premature Payload Release cause1 Inherent Linker Instability start->cause1 cause2 Assay Artifacts start->cause2 cause3 Enzymatic Cleavage start->cause3 solution1 Re-evaluate Linker Design (e.g., Non-cleavable linker) cause1->solution1 solution2 Optimize Assay Conditions (pH, Temp) & Use Controls cause2->solution2 solution3 Identify Cleaving Enzymes & Modify Linker cause3->solution3 dar_measurement_methods cluster_methods Analytical Methods dar DAR Measurement uv_vis UV/Vis Spectroscopy dar->uv_vis Simple, requires distinct absorbance hic HIC-HPLC dar->hic Separates by # of drugs rp_hplc RP-HPLC dar->rp_hplc Analyzes reduced light/heavy chains ms Mass Spectrometry (LC-MS) dar->ms Measures intact mass of species

References

Technical Support Center: Purification of MC-GGFG Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Antibody-Drug Conjugates (ADCs) featuring the Maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying MC-GGFG ADCs?

The purification of ADCs is complex due to the heterogeneity of the conjugation reaction.[1] Key challenges include:

  • Aggregate Removal: The conjugation process, which often involves organic solvents and hydrophobic drug-linkers, can lead to the formation of protein aggregates that must be removed.[2][]

  • Free Drug Removal: Excess, unreacted cytotoxic drug-linker complexes are highly toxic and must be cleared to ensure the safety of the therapeutic.[4][5]

  • Control of Drug-to-Antibody Ratio (DAR): The reaction yields a mixture of ADC species with different numbers of drugs conjugated to the antibody (e.g., DAR=0, 2, 4, 6, 8).[] Purification aims to isolate a more homogeneous population with a desired DAR profile for optimal efficacy and safety.[7][8]

  • Product Stability: The linker and the ADC construct can be sensitive to harsh conditions (e.g., pH, temperature), making some common purification methods unsuitable.[9]

Q2: Why is Hydrophobic Interaction Chromatography (HIC) a preferred method for MC-GGFG ADC purification?

HIC is particularly well-suited for ADC purification because it separates molecules based on their hydrophobicity under non-denaturing conditions, preserving the native structure of the antibody.[10][11] Since each conjugated MC-GGFG-drug moiety increases the overall hydrophobicity of the antibody, HIC can effectively resolve different DAR species.[1][11] This allows for the characterization and isolation of ADCs with specific drug loads.[7]

Q3: What are the main impurities that need to be removed during the purification process?

The primary impurities in a crude ADC mixture include:

  • Aggregates and very High Molecular Weight Species (vHMWS).[2][]

  • Unconjugated antibody (DAR=0).[12]

  • Residual (free) hydrophobic drug-linker complex.[5][]

  • Process-related impurities such as host cell proteins (HCPs) and DNA from the antibody production.[8]

  • Reagents and co-solvents used during the conjugation reaction.[4]

Q4: What is the mechanism of the MC-GGFG linker?

MC-GGFG is a protease-cleavable linker.[13][14] The GGFG peptide sequence is designed to be stable in systemic circulation but is cleaved by lysosomal enzymes, such as cathepsins, upon internalization of the ADC into the target cancer cell.[13] This ensures a targeted release of the cytotoxic payload inside the tumor cell, enhancing efficacy and minimizing off-target toxicity.

cluster_extracellular Extracellular Space (Systemic Circulation) cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC with MC-GGFG Linker Binding ADC Binds to Tumor Cell Receptor ADC->Binding Stable Linker Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage by Cathepsins Lysosome->Cleavage Payload Active Cytotoxic Payload Cleavage->Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Intracellular cleavage pathway of the MC-GGFG linker.

Troubleshooting Guide

Problem: How can I remove aggregates from my ADC preparation?

  • Answer: Size Exclusion Chromatography (SEC) is the most common method for removing aggregates, separating molecules based on their size. For process-scale purification, flow-through chromatography modes, such as Cation-Exchange Chromatography (CEX), can be developed to remove very high molecular weight species (vHMWS).[2] Tangential Flow Filtration (TFF) can also be optimized to help control aggregation.[]

Problem: My HIC separation shows poor resolution between different DAR species. What should I do?

  • Answer: Poor resolution in HIC can be addressed by systematically optimizing several parameters. This includes screening different resins with varying levels of hydrophobicity (e.g., Phenyl, Butyl), adjusting the mobile phase composition by testing different salt types (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) and concentrations, modifying the gradient slope, and optimizing the pH and temperature.[1][7]

Start Poor HIC Peak Resolution Cause1 Suboptimal Salt Type/ Concentration Start->Cause1 Cause2 Ineffective Gradient Slope Start->Cause2 Cause3 Inappropriate Stationary Phase (Resin) Start->Cause3 Solution1 Screen different lyotropic salts (e.g., (NH₄)₂SO₄, NaCl) and concentrations Cause1->Solution1 Solution2 Optimize gradient (Steeper for speed, shallower for resolution) Cause2->Solution2 Solution3 Test resins with different hydrophobicity (e.g., Phenyl, Butyl) Cause3->Solution3 End Improved Resolution Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for optimizing HIC peak resolution.

Problem: How do I effectively remove residual free drug-linker from my ADC?

  • Answer: The removal of small, hydrophobic free drug-linker molecules is critical.[4] Ultrafiltration/Diafiltration (UF/DF) or Tangential Flow Filtration (TFF) is a robust and widely used method for this purpose, as it efficiently separates small molecules from the much larger ADC.[] In some cases, chromatography steps like HIC or the use of activated carbon depth filters can also be employed to clear these impurities.[4][]

Problem: I am observing low recovery of my ADC after HIC purification. What are the potential causes and solutions?

  • Answer: Low recovery can be caused by overly strong binding of the ADC to the HIC column, especially for higher DAR species. This can be addressed by:

    • Reducing Mobile Phase Strength: Decrease the salt concentration in the binding buffer.

    • Using a Less Hydrophobic Resin: Switch from a more hydrophobic resin (e.g., Butyl) to a less hydrophobic one (e.g., Phenyl).[12]

    • Adding Organic Modifier: Introduce a low percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) into the elution buffer to disrupt hydrophobic interactions.[12]

    • Optimizing pH: Ensure the mobile phase pH is compatible with protein stability and does not promote irreversible binding.[1]

Data & Protocols

Data Summary

Table 1: Comparison of Common ADC Purification Techniques

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityDAR species separation, aggregate removalHigh resolution for DAR, non-denaturing conditions[10]Requires high salt concentrations, method development can be complex[1]
Size Exclusion Chromatography (SEC) Separation by molecular sizeAggregate and fragment removalEffective for aggregate clearance, predictableLow resolution for DAR species, limited loading capacity[]
Ion Exchange Chromatography (IEX) Separation by surface chargeRemoval of charge variants, host cell proteins, free drugHigh capacity, can operate in flow-through modeMay not resolve DAR species effectively
Ultrafiltration/ Diafiltration (UF/DF) Separation by size via membraneBuffer exchange, removal of free drug-linkerRobust, scalable, effective for small molecule clearance[]Can sometimes lead to aggregation if not optimized[4]

Table 2: Key Parameters for HIC Method Development

ParameterVariableConsiderations
Stationary Phase (Resin) Ligand (e.g., Phenyl, Butyl, Ether)More hydrophobic ADCs may require less hydrophobic resins to ensure elution and recovery.[12]
Mobile Phase A (Binding) Salt Type & ConcentrationHigh concentrations of lyotropic salts (e.g., 1-2 M (NH₄)₂SO₄) promote binding.[1]
Mobile Phase B (Elution) Buffer without salt or with organic modifierA decreasing salt gradient is used for elution. Organic modifiers (e.g., Isopropanol) can be added to elute highly hydrophobic species.[12]
Gradient Slope and LengthA shallow gradient provides better resolution, while a steep gradient reduces run time.[7]
pH 6.0 - 7.5Must be optimized to ensure protein stability and consistent retention.[1]
Flow Rate -Lower flow rates can improve resolution but increase run time.
Experimental Protocol: HIC Purification of MC-GGFG ADCs

This protocol provides a general methodology for purifying an MC-GGFG ADC using HIC. Optimization is required for each specific ADC.

1. Materials and Buffers:

  • HIC Column: Phenyl or Butyl-based resin (selection depends on ADC hydrophobicity).

  • Mobile Phase A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.

  • Crude ADC Sample: Post-conjugation mixture, clarified by centrifugation or 0.22 µm filtration.

2. Chromatography System Preparation:

  • Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A until the UV baseline is stable.

3. Sample Loading:

  • Dilute the crude ADC sample with Mobile Phase A to ensure the salt concentration is sufficient for binding.

  • Load the sample onto the equilibrated column. The load volume will depend on the column size and binding capacity.

4. Elution Gradient:

  • Wash the column with 2-3 CVs of Mobile Phase A to remove any unbound material.

  • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 CVs. A shallow gradient is recommended for resolving different DAR species.

  • Monitor the elution profile using UV absorbance at 280 nm.

5. Fraction Collection & Analysis:

  • Collect fractions across the elution peaks.

  • Analyze the collected fractions for DAR distribution (using analytical HIC or Mass Spectrometry), aggregation (using SEC), and purity (using SDS-PAGE).

6. Column Regeneration and Storage:

  • Wash the column with several CVs of Mobile Phase B to remove all remaining protein.

  • Regenerate with a low-pH or high-pH solution if necessary (as per manufacturer's instructions).

  • Store the column in an appropriate solution (e.g., 20% ethanol).

Start Crude Conjugation Mixture TFF Step 1: TFF / UFDF (Buffer Exchange & Free Drug Removal) Start->TFF HIC Step 2: Preparative HIC (DAR Fractionation) TFF->HIC Removes small molecule impurities Pooling Fraction Pooling (Based on Analytical Data) HIC->Pooling Separates DAR species SEC Step 3: SEC Polish (Aggregate Removal) Pooling->SEC Selects desired DAR profile Final Purified ADC (Target DAR & Purity) SEC->Final Removes aggregates

Caption: General downstream purification workflow for ADCs.

References

Validation & Comparative

A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates: Profiling MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload within the target tumor environment. This guide provides an objective comparison of the enzyme-cleavable linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, with other prevalent cleavable linker technologies.

The MC-GGFG-cyclopropane Linker: A Profile

The this compound is a sophisticated, enzyme-cleavable linker system.[1][][3] Its structure is modular, designed for stability and specific release.

  • MC (Maleimidocaproyl): This component provides a stable covalent attachment to the antibody via cysteine residues.

  • GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence is the core of the cleavage mechanism. It is designed to be recognized and hydrolyzed by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in tumor cells.[4][5][6]

  • -NH-CH2-O-CH2-cyclopropane-COOH: This portion acts as a self-immolative spacer. Following the enzymatic cleavage of the GGFG sequence, this unit is designed to release the conjugated drug in its unmodified, active form. The integrated cyclopropane (B1198618) moiety can enhance the structural rigidity and metabolic stability of the linker.[]

This linker is utilized in constructing ADCs with potent payloads like Camptothecin, which are then attached to targeting antibodies such as Trastuzumab.[1][7]

Comparative Analysis of Cleavable Linkers

The selection of a linker technology is a pivotal decision in ADC design. The MC-GGFG-cyclopropane linker's performance is best understood in comparison to other widely used cleavable linkers.

Protease-Sensitive Peptide Linkers (e.g., Val-Cit)

The most common class of enzyme-cleavable linkers, dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are also substrates for lysosomal proteases.[][]

  • Mechanism: Similar to the GGFG linker, Val-Cit is cleaved by Cathepsin B within the lysosome.[]

  • Stability & Selectivity: Both GGFG and Val-Cit linkers generally exhibit high stability in plasma, which is crucial for minimizing systemic toxicity.[5] However, some studies have indicated that Val-Cit may be susceptible to premature cleavage by enzymes like human neutrophil elastase, a potential liability.[10] The GGFG linker is considered to offer greater stability than acid- or glutathione-cleavable linkers, though some evidence suggests it may be less stable in serum than newer-generation peptide linkers.[5][11]

  • Physicochemical Properties: The GGFG tetrapeptide is more hydrophobic than dipeptides like Val-Ala.[][12] This can be a concern for ADCs with a high drug-to-antibody ratio (DAR), as increased hydrophobicity can lead to aggregation and poor pharmacokinetics.[12]

pH-Sensitive Hydrazone Linkers

Hydrazone linkers are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[5]

  • Mechanism: Acid-catalyzed hydrolysis triggers payload release.

  • Stability & Selectivity: While effective in concept, hydrazone linkers have faced challenges with inadequate plasma stability, leading to premature drug release and potential off-target effects.[13] Peptide-based linkers like GGFG are generally considered to have superior plasma stability.[5]

Glutathione-Sensitive Disulfide Linkers

These linkers leverage the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.

  • Mechanism: The high concentration of glutathione (B108866) (GSH) inside cells reduces the disulfide bond, liberating the payload.[]

  • Stability & Selectivity: The stability of disulfide linkers can be inconsistent and is highly dependent on the steric hindrance engineered around the disulfide bond. Premature cleavage in circulation remains a potential issue.[] They are generally less stable than well-designed peptide linkers.

Quantitative Data Summary

Direct, head-to-head comparisons of linker stability can be challenging due to variations in ADC constructs and experimental conditions across studies. The following table summarizes available data to provide a comparative snapshot.

Linker TypeADC Construct / Study ContextStability MetricResultReference
GGFG Trastuzumab deruxtecan (B607063) (T-DXd) in rat PK studyDAR decrease over time~50% decrease in 7 days[12]
GGFG TROP2 ADC in mouse serum (in vitro)% Payload release~6.6% release in 14 days[11]
Val-Cit TROP2 ADC in mouse serum (in vitro)% Payload release~2% release in 14 days[11]

Note: The data indicates that while GGFG is a robust linker, its stability can be influenced by the specific ADC context and may be slightly lower than some other peptide linkers under certain conditions.

Mandatory Visualizations

Cleavage Mechanisms and Workflows

cluster_GGFG MC-GGFG-cyclopropane Linker Cleavage ADC_GGFG ADC Internalized into Lysosome Cleavage_GGFG Cathepsin B/L Cleavage of GGFG Peptide ADC_GGFG->Cleavage_GGFG SelfImmolation Self-Immolation of cyclopropane spacer Cleavage_GGFG->SelfImmolation DrugRelease_GGFG Active Drug Released SelfImmolation->DrugRelease_GGFG

Caption: Cleavage pathway of the MC-GGFG-cyclopropane linker.

cluster_peptide Protease-Sensitive cluster_ph pH-Sensitive cluster_redox Redox-Sensitive GGFG GGFG / Val-Cit Cathepsin Cathepsin B/L (Lysosome) GGFG->Cathepsin Cleavage Payload Payload Release Cathepsin->Payload Hydrazone Hydrazone Low_pH Low pH (Endosome/ Lysosome) Hydrazone->Low_pH Hydrolysis Low_pH->Payload Disulfide Disulfide GSH High [GSH] (Cytoplasm) Disulfide->GSH Reduction GSH->Payload

Caption: Comparison of cleavage triggers for different linker types.

Start Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Collect Collect Aliquots at Various Time Points Start->Collect Split Analysis Pathway Collect->Split ELISA ELISA for Total Antibody and Intact ADC Split->ELISA Immunoassay LCMS LC-MS for Intact ADC and Free Payload Split->LCMS Mass Spectrometry Calculate Calculate % Intact ADC or % Payload Release Over Time ELISA->Calculate LCMS->Calculate Result Determine Plasma Half-Life and Stability Profile Calculate->Result

Caption: Experimental workflow for comparing ADC linker stability.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of ADC linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Preparation: Prepare human or mouse plasma and dilute the test ADC to a final concentration of 100 µg/mL.

  • Incubation: Incubate the ADC-plasma mixture in a controlled environment at 37°C.

  • Time Points: Collect aliquots of the mixture at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store samples at -80°C to halt any further reaction.

  • Quantification (ELISA Method):

    • Use two separate ELISA protocols to measure the concentration of total antibody (detects all antibody molecules) and the concentration of intact, drug-conjugated antibody.

    • The difference between these two values at each time point indicates the extent of drug deconjugation.[15]

  • Quantification (LC-MS Method):

    • For a more direct measurement, use immuno-affinity capture (e.g., with Protein A/G beads) to isolate the ADC from the plasma.[16]

    • Elute the captured ADC and analyze it via Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time signifies linker cleavage.[15][16]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR against time to determine the stability profile and calculate the plasma half-life of the conjugate.

Protocol 2: Cathepsin B Cleavage Assay (Fluorometric)

Objective: To assess the susceptibility of a peptide linker to cleavage by a specific lysosomal protease.

Methodology:

  • Reagents & Buffers:

    • Recombinant human Cathepsin B.

    • Assay Buffer: Prepare a buffer at the optimal pH for Cathepsin B activity (typically pH 5.0-6.0).[17]

    • Substrate: The peptide linker conjugated to a fluorogenic reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC), whose fluorescence is quenched when part of the intact linker.

  • Enzyme Activation: Activate the Cathepsin B enzyme according to the manufacturer's instructions immediately before use.

  • Assay Setup (96-well plate format):

    • Sample Wells: Add the activated Cathepsin B solution and the fluorogenic substrate to the assay buffer.

    • Negative Control Wells: Add the substrate to the assay buffer without the enzyme to measure background fluorescence.

    • Blank Wells: Add assay buffer only.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., 360 nm excitation / 460 nm emission for AMC).

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. A significant increase in fluorescence in the sample wells compared to the negative control indicates enzymatic cleavage of the linker.[17]

Conclusion

The choice of a cleavable linker is a multifaceted decision that requires balancing plasma stability with efficient payload release at the target site. The This compound linker represents a robust, enzyme-sensitive technology that offers high plasma stability compared to pH- and redox-sensitive linkers. Its performance is comparable to the widely used Val-Cit linker, though its higher hydrophobicity may need to be considered in the context of ADCs with high DARs. Ultimately, the optimal linker strategy depends on the specific antibody, the payload's properties, the target antigen's biology, and the desired therapeutic window for a given cancer indication. The experimental protocols provided herein offer a framework for making these critical, data-driven decisions in ADC development.

References

A Head-to-Head Battle: Unraveling the Efficacy of MC-GGFG vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. This guide provides an objective comparison of the protease-cleavable maleimidocaproyl-glycylglycylphenylalanylglycine (MC-GGFG) linker and non-cleavable linkers, supported by experimental data to inform rational ADC design.

The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, dictates the stability, mechanism of drug release, and ultimately, the success of an ADC.[1] The MC-GGFG linker, a member of the enzyme-sensitive cleavable linker family, and non-cleavable linkers represent two distinct strategies for payload delivery.[2] Understanding their fundamental differences is paramount for optimizing ADC efficacy and safety.

Mechanism of Action: A Tale of Two Release Strategies

The primary distinction between MC-GGFG and non-cleavable linkers lies in their payload release mechanisms within the target cancer cell.

MC-GGFG Linker: Controlled Intracellular Release

The MC-GGFG linker is designed to be stable in systemic circulation but is susceptible to cleavage by specific proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[2][3] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome.[4] There, the GGFG peptide sequence is recognized and cleaved by cathepsins, leading to the release of the active cytotoxic payload.[2]

Non-Cleavable Linker: Antibody Degradation-Dependent Release

In contrast, non-cleavable linkers, such as those based on thioether or maleimidocaproyl (MC) chemistry, do not have a specific cleavage site.[3][5] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[6][7] This process liberates the payload, which remains conjugated to the linker and a single amino acid residue from the antibody.[5]

Comparative Performance: A Data-Driven Analysis

The choice of linker significantly impacts key performance parameters of an ADC, including plasma stability, cytotoxicity, the bystander effect, and in vivo efficacy.

FeatureMC-GGFG Linker (Cleavable)Non-Cleavable Linker
Mechanism of Release Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[2][3]Proteolytic degradation of the antibody in the lysosome.[5][6]
Released Payload Unmodified, potent payload.Payload attached to the linker and an amino acid.[5]
Plasma Stability Generally considered stable, but potential for premature cleavage exists.Generally higher plasma stability, minimizing premature drug release.[5][8]
Bystander Effect Can induce a potent bystander effect if the payload is membrane-permeable.[9]Limited to no bystander effect as the released payload is typically charged and less membrane-permeable.[10]
Off-Target Toxicity Higher potential due to the possibility of premature payload release and bystander effects.Lower potential due to higher stability and a more localized cytotoxic effect.[5]
Tumor Heterogeneity Potentially more effective in heterogeneous tumors due to the bystander effect.More effective in tumors with homogenous and high antigen expression.

Visualizing the Pathways

To better understand the distinct mechanisms, the following diagrams illustrate the intracellular trafficking and payload release for both linker types.

MC-GGFG Linker Signaling Pathway ADC ADC with MC-GGFG Linker Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Cathepsin Cleavage of GGFG Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Bystander Bystander Killing of Neighboring Cell Payload->Bystander

MC-GGFG Linker Payload Release Pathway

Non-Cleavable Linker Signaling Pathway ADC ADC with Non-Cleavable Linker Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload-Linker-Amino Acid Lysosome->Payload Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Plasma Stability Assay Workflow Start Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots at Different Timepoints Start->Timepoints Analysis Quantify Intact ADC and Free Payload (ELISA/LC-MS) Timepoints->Analysis Result Determine Rate of Payload Release Analysis->Result

References

A Head-to-Head Comparison of Peptide-Based ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective, data-driven comparison of different peptide-based ADC linkers, summarizing their performance, outlining experimental methodologies, and visualizing key concepts to inform rational ADC design.

Peptide linkers are a cornerstone of modern ADC technology, designed to be stable in systemic circulation and efficiently cleaved by proteases within the target tumor cell, ensuring specific payload release and minimizing off-target toxicity.[1][] The most prevalent are enzyme-cleavable linkers, particularly those susceptible to lysosomal proteases like cathepsin B, which is often overexpressed in tumor cells.[3][] This guide will delve into a head-to-head comparison of the most widely used peptide linkers, including valine-citrulline (Val-Cit), valine-alanine (Val-Ala), phenylalanine-lysine (Phe-Lys), and the tetrapeptide glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly).

Comparative Performance of Peptide Linkers

The selection of a peptide linker influences several key attributes of an ADC, including its stability, drug-to-antibody ratio (DAR), hydrophobicity, and ultimately, its in vitro and in vivo efficacy. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these critical parameters.

LinkerCleavage EnzymeRelative Plasma StabilityKey Physicochemical PropertiesApproved ADCs/In Clinical Trials
Val-Cit Cathepsin B[1]High in human plasma, but can be susceptible to carboxylesterase 1C (Ces1C) in mouse plasma.[5]Well-established and widely used, but can increase hydrophobicity, potentially leading to aggregation at high DARs.[6]Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), Padcev® (Enfortumab vedotin)[7][8]
Val-Ala Cathepsin B[9]Generally high, with some studies suggesting better performance than Val-Cit in certain contexts.[10]Less hydrophobic than Val-Cit, which can reduce aggregation and allow for higher DARs.Loncastuximab tesirine[8]
Phe-Lys Cathepsin B[11]Demonstrates good stability in human plasma.[6]An alternative to Val-Cit, with studies indicating efficient cleavage and payload release.[6]Numerous preclinical and clinical candidates.[12]
Gly-Gly-Phe-Gly Cathepsin BReported to be more stable in blood circulation compared to dipeptide linkers.[13]Can offer improved stability and is used in successful ADC drugs.Enhertu® (Trastuzumab deruxtecan)[13]

In Vitro and In Vivo Efficacy: A Snapshot

The ultimate measure of a linker's performance is its ability to facilitate potent and specific cancer cell killing. The following table presents a comparative overview of the efficacy of ADCs utilizing different peptide linkers.

LinkerIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionBystander Effect
Val-Cit Potent, payload-dependent.High, demonstrated in numerous xenograft models.Yes, due to the release of a membrane-permeable payload.[1]
Val-Ala Comparable to Val-Cit, with some studies showing superior performance.[10]Effective, with some evidence of better performance in specific models compared to Val-Cit.[10]Yes.
Phe-Lys Effective, demonstrating antigen-specific cell killing.Demonstrates significant anti-tumor activity in preclinical models.Yes.
Gly-Gly-Phe-Gly Highly potent, as seen with Enhertu®.Strong and durable tumor regression in various preclinical models.Yes, a key feature of Enhertu®.

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[14] Several methods are used for its determination, with Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being common choices.

Protocol for DAR Determination by HIC:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high salt concentration mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Sample Injection: The ADC sample is injected onto the column.

  • Gradient Elution: A decreasing salt gradient is applied to elute the ADC species. The naked antibody will elute first, followed by ADCs with increasing DAR, which are more hydrophobic.

  • Detection: Elution is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peak area for each species is integrated, and the average DAR is calculated as the weighted average of the different drug-loaded species.[][16]

In Vitro Linker Stability Assay

This assay assesses the stability of the linker in plasma over time.

Protocol for Plasma Stability Assay:

  • Incubation: The ADC is incubated in human (or other species) plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: The ADC is captured from the plasma using an anti-human IgG antibody conjugated to magnetic beads.

  • Analysis: The amount of payload still conjugated to the antibody is quantified, often by LC-MS, to determine the percentage of intact ADC remaining over time.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cell lines.

Protocol for Cytotoxicity Assay:

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a set period (e.g., 72-96 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (by Cathepsin B) DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Figure 1. General mechanism of action for an ADC with a protease-cleavable peptide linker.

Experimental_Workflow_DAR ADC_Sample ADC Sample HIC_Column Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC_Column Injection Chromatogram Chromatogram Generation HIC_Column->Chromatogram Elution with Salt Gradient Data_Analysis Peak Integration & DAR Calculation Chromatogram->Data_Analysis Data Processing

Figure 2. Experimental workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

Conclusion

The choice of a peptide linker is a multifaceted decision that requires careful consideration of the antibody, the payload, and the target indication. While the Val-Cit linker has a long and successful clinical history, newer alternatives like Val-Ala offer advantages in terms of reduced hydrophobicity and the potential for higher drug loading.[3] Tetrapeptide linkers, such as Gly-Gly-Phe-Gly, provide enhanced stability, which may translate to an improved safety profile.[13]

Ultimately, the optimal linker must be determined empirically for each new ADC candidate. This guide provides a foundational framework for making an informed decision by presenting a head-to-head comparison of key performance attributes, standardized experimental protocols for validation, and clear visualizations of the underlying biological and analytical processes. As ADC technology continues to evolve, the development of novel peptide linkers with improved stability, selectivity, and physicochemical properties will remain a key area of research, driving the creation of more effective and safer cancer therapies.[6][17]

References

Validating Target-Specific Cleavage of the MC-GGFG Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MC-GGFG linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of potent cytotoxic agents to tumor cells. Its efficacy hinges on a crucial balance: maintaining stability in systemic circulation to minimize off-target toxicity, while ensuring rapid and efficient cleavage within the target cell to release the therapeutic payload. This guide provides a comprehensive comparison of the MC-GGFG linker with other alternatives, supported by experimental data and detailed protocols for validating its target-specific cleavage.

Comparative Performance of Cleavable Linkers

The choice of a cleavable linker is paramount to the therapeutic index of an ADC. The MC-GGFG linker, a tetrapeptide sequence of glycine-glycine-phenylalanine-glycine, is designed for cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][2] This enzymatic targeting is intended to ensure that the cytotoxic payload is released predominantly within the cancer cells.

A key competitor to the MC-GGFG linker is the valine-citrulline (Val-Cit or VC) linker, which is also susceptible to cleavage by cathepsin B.[3][4] Both linkers are designed to be stable at the physiological pH of blood and to be efficiently processed within the acidic environment of lysosomes.

Data Presentation: In Vitro Cleavage and Plasma Stability

The following table summarizes comparative data on the cleavage efficiency and plasma stability of ADCs featuring the MC-GGFG linker (as part of deruxtecan) and the Val-Cit linker (as part of vedotin).

Linker TypeADC ExampleAssay ConditionParameterResultReference
MC-GGFG Trastuzumab deruxtecan (B607063) (DS-8201a)Human Liver Lysosomal Extract% Cleavage (4 hours)~50%[5]
Val-Cit Vedotin-based ADCHuman Liver Lysosomal Extract% Cleavage (4 hours)~70%[5]
MC-GGFG Trastuzumab deruxtecan (DS-8201a)Human, Rat, Monkey, and Mouse Plasma% Payload Release< 2%[6]
Val-Cit Trastuzumab-mcVC-PABC-Auristatin-0101Human Plasma (144 hours)Significant DAR LossDiscrepancy between free payload and DAR loss, suggesting linker-payload transfer to albumin[7]

Note: The data presented is a compilation from different studies and direct head-to-head comparisons should be made with caution. The cleavage rates can be influenced by the specific antibody, payload, and experimental conditions.

The GGFG linker in trastuzumab deruxtecan demonstrates high stability in plasma across multiple species, with minimal premature payload release.[6][8][9] While the Val-Cit linker shows a slightly faster cleavage rate in lysosomal extracts, studies have indicated potential instability in plasma, with the released linker-payload moiety capable of binding to other proteins like albumin.[5][7] The GGFG linker is particularly responsive to cathepsin L, which can lead to the near-complete release of the payload within 72 hours, while both GGFG and Val-Cit linkers are cleaved by cathepsin B in the lysosomes of tumor cells.[2]

Experimental Protocols

Accurate validation of target-specific linker cleavage is essential for the preclinical development of ADCs. Below are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by a key lysosomal protease.

Objective: To quantify the rate of payload release from an ADC in the presence of purified human cathepsin B.

Materials:

  • ADC with MC-GGFG linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • Control ADC with a non-cleavable linker

  • HPLC system

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure the active-site cysteine is in a reduced state.

  • Reaction Initiation: In a microcentrifuge tube, mix the ADC solution with the pre-warmed assay buffer. Initiate the cleavage reaction by adding the activated Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution.

  • Sample Preparation: Precipitate the remaining antibody and enzyme by adding acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant containing the released payload.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system to separate and quantify the released payload.

  • Data Analysis: The amount of released drug is quantified by integrating the peak area and comparing it to a standard curve of the free drug. The rate of cleavage is determined by plotting the concentration of released drug over time.[10]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in a physiological environment, mimicking its time in circulation.

Objective: To determine the rate of premature payload release from an ADC in plasma.

Materials:

  • ADC with MC-GGFG linker

  • Human plasma (and other species as required)

  • Control ADC with a known unstable linker

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload. This can be achieved through protein precipitation with a solvent like acetonitrile.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of intact ADC and/or the concentration of the free payload.[11][12]

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of free payload over time to determine the stability of the linker in plasma.

Intracellular Cleavage Assay in Target Cells

This assay confirms that the linker is cleaved within the target cells after internalization of the ADC.

Objective: To detect and quantify the released payload within cancer cells following ADC treatment.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • ADC with MC-GGFG linker

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in culture plates and allow them to adhere.

  • ADC Treatment: Treat the cells with the ADC at various concentrations and for different time points.

  • Cell Lysis: After incubation, wash the cells to remove any unbound ADC and then lyse the cells to release the intracellular contents.

  • Sample Preparation: Process the cell lysates to extract the payload.

  • LC-MS/MS Analysis: Quantify the amount of released payload in the cell lysates using LC-MS/MS.

  • Data Analysis: Compare the amount of payload released in antigen-positive versus antigen-negative cells to confirm target-specific intracellular cleavage.

Visualizing the Process: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in validating the MC-GGFG linker.

experimental_workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_analysis Data Analysis plasma_stability Plasma Stability Assay (Human, Mouse, Rat Plasma) quantification Quantification of Released Payload plasma_stability->quantification cathepsin_assay Cathepsin B Cleavage Assay (Purified Enzyme) cathepsin_assay->quantification internalization ADC Internalization Assay (Antigen-Positive Cells) intracellular_cleavage Intracellular Cleavage Assay (LC-MS/MS) internalization->intracellular_cleavage intracellular_cleavage->quantification comparison Comparison to Alternative Linkers quantification->comparison

Caption: Experimental workflow for validating the target-specific cleavage of an ADC linker.

adc_moa cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (MC-GGFG Linker Intact) receptor Target Antigen (e.g., HER2) ADC->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome (High Cathepsin Levels) endosome->lysosome 3. Trafficking payload Released Cytotoxic Payload (e.g., DXd) lysosome->payload 4. Linker Cleavage by Cathepsins apoptosis Apoptosis payload->apoptosis 5. Induction of Cell Death

Caption: Intracellular pathway of an ADC with an MC-GGFG linker leading to payload release.

References

A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both its efficacy and toxicity.[1][2] An ideal linker must remain stable in systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity and reduced delivery of the drug to the tumor.[1][2] Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary classification of ADC linkers is based on their mechanism of drug release: cleavable and non-cleavable.[2][3]

Cleavable linkers are designed to be broken under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells.[2][] This targeted release can be triggered by enzymes, pH, or the redox environment.[1] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[2] However, they can sometimes exhibit instability in circulation, leading to premature drug release.[2][5]

Non-cleavable linkers rely on the complete lysosomal degradation of the antibody after the ADC is internalized by the target cell to release the payload.[3][] This generally leads to increased plasma stability and a potentially wider therapeutic window compared to cleavable linkers.[3][6] Consequently, non-cleavable linkers are expected to reduce off-target toxicity.[3][5] The most common types of non-cleavable linkers are thioether or maleimidocaproyl (MC) based.[3][]

Comparative Stability of Common Linker Chemistries

The stability of an ADC is significantly influenced by the specific chemistry of the linker. The following tables summarize the stability characteristics of commonly used linker types.

Linker TypeCleavage MechanismKey Stability FeaturesPotential Limitations
Cleavable Linkers
HydrazonepH-sensitive (cleaved in the acidic environment of endosomes/lysosomes)Relatively stable at neutral plasma pH (~7.4).[]Can be unstable in systemic circulation, leading to premature drug release.[8]
DisulfideRedox-sensitive (cleaved by reducing agents like glutathione, which is abundant inside cells)Designed to be cleaved in the reducing intracellular environment.Can be unstable in the bloodstream, leading to off-target toxicity.[8][9]
Peptide (e.g., Val-Cit)Protease-cleavable (e.g., by Cathepsin B in lysosomes)[3][10]High plasma stability; specific cleavage by tumor-associated proteases.[2]Efficacy depends on the level of protease expression in the tumor.[2] Susceptible to cleavage by extracellular enzymes like carboxylesterase in rodent plasma.[10][11]
β-GlucuronideEnzyme-cleavable (β-glucuronidase in tumor microenvironment)Highly stable in plasma; specific release at the tumor site.[2]Dependent on the presence of β-glucuronidase.[2]
Non-Cleavable Linkers
Thioether (e.g., SMCC)Lysosomal degradation of the antibodyHigh plasma stability.[3][]Payload release is dependent on the complete degradation of the antibody, which can be a slower process.[3][5]
Maleimidocaproyl (MC)Lysosomal degradation of the antibodyGenerally high plasma stability.[3][]The maleimide-thiol bond can be susceptible to a retro-Michael reaction, leading to payload deconjugation.[12]
Quantitative Comparison of Linker Stability

The following table presents a summary of quantitative data from various studies comparing the stability of different ADC linkers.

Linker TypeADC ExampleAssay ConditionStability Metric (e.g., % Intact ADC, Half-life)Reference
Val-Cit-PABCTrastuzumab-vc-MMAEIncubation in C57BL/6 mouse plasma for 7 days~40% DAR loss[13]
Tandem-Cleavage LinkerAnti-CD79b ADCIncubation in rat serum at 37°C for 7 days>80% conjugate stability[14]
Vedotin (vcMMAE) LinkerAnti-CD79b ADCIncubation in rat serum at 37°C for 7 days~40% conjugate stability[14]
Maleimide (SMCC)J2898A-SMCC-DM1In vivo in miceSlightly faster clearance than non-maleimide control[15][16]
Non-cleavable (control)J2898A-(CH2)3-DMIn vivo in miceSlower clearance compared to SMCC-DM1 ADC[15][16]

Experimental Protocols for Assessing ADC Stability

Evaluating the stability of an ADC is a critical step in its development. The following are key experiments used to assess linker stability.[2]

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[2][13]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., from human, mouse, rat) at 37°C.[2]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[2] This can be achieved through methods such as ELISA and LC-MS.[8][17]

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the clearance rate of the ADC and the stability of the linker in a living organism.

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[2]

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[2]

  • Process the blood samples to isolate plasma.[2]

  • Quantify the concentrations of the intact ADC, total antibody, and free payload in the plasma samples using validated analytical methods like ELISA and LC-MS/MS.[18]

Analytical Methods
  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of total antibody and intact ADC.[1][18] For intact ADC, one antibody captures the ADC and a second antibody detects the payload.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to measure the drug-to-antibody ratio (DAR) over time and to identify and quantify the free payload and its metabolites in plasma.[17][19]

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.[1][2]

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TargetCell Target Tumor Cell ADC->TargetCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TargetCell->Internalization 2. Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation CellDeath Tumor Cell Death (Apoptosis) Payload->CellDeath 5. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.[1]

Linker_Cleavage cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers pH_Sensitive pH-Sensitive (e.g., Hydrazone) Payload_Release Payload Release pH_Sensitive->Payload_Release Enzyme_Sensitive Enzyme-Sensitive (e.g., Val-Cit) Enzyme_Sensitive->Payload_Release Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Redox_Sensitive->Payload_Release Non_Cleavable Non-Cleavable (e.g., Thioether, MC) Non_Cleavable->Payload_Release ADC_Internalization ADC Internalization into Target Cell ADC_Internalization->pH_Sensitive Low pH in Endosome/Lysosome ADC_Internalization->Enzyme_Sensitive Lysosomal Proteases (e.g., Cathepsin B) ADC_Internalization->Redox_Sensitive High Glutathione Concentration ADC_Internalization->Non_Cleavable Antibody Degradation in Lysosome

Caption: Cleavage mechanisms for different types of ADC linkers.[1]

ADC_Stability_Workflow Start Start: ADC with Different Linkers InVitro In Vitro Stability Assay (Plasma Incubation) Start->InVitro InVivo In Vivo PK Study (Animal Model) Start->InVivo Analysis Sample Analysis InVitro->Analysis InVivo->Analysis ELISA ELISA (Intact ADC, Total Ab) Analysis->ELISA LCMS LC-MS/MS (DAR, Free Payload) Analysis->LCMS Data Data Analysis & Comparison ELISA->Data LCMS->Data Conclusion Conclusion: Select Optimal Linker Data->Conclusion

Caption: Experimental workflow for comparing ADC linker stability.[2]

References

Benchmarking a Novel Cyclopropane-Based Linker Against Industry Standards for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success.[1][2] It governs the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and ultimately, the balance between efficacy and toxicity.[1][3] This guide provides a comprehensive benchmark analysis of the novel enzyme-cleavable linker, MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH , against established industry-standard linkers.

The novel linker combines a maleimidocaproyl (MC) conjugation group, a cathepsin-cleavable tetrapeptide sequence (GGFG), and a unique cyclopropane-based self-immolative spacer.[] This guide will objectively compare its performance characteristics with the gold-standard valine-citrulline (Val-Cit) PABC linker and other relevant alternatives, supported by experimental data and detailed protocols to inform rational ADC design.

Mechanism of Action: A Tale of Two Linkers

The therapeutic action of an ADC with a cleavable linker is a multi-step process initiated by targeted binding and internalization.[5] Once inside the lysosome of a cancer cell, overexpressed proteases, such as Cathepsin B, recognize and cleave the linker, triggering a cascade that releases the cytotoxic payload.[5][6]

The novel MC-GGFG-cyclopropane linker and the industry-standard MC-Val-Cit-PABC linker share this general mechanism but differ in their specific cleavage sequence and self-immolative spacer, which can impact stability and release kinetics.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) ADC Intact ADC (Stable) Receptor Tumor Antigen ADC->Receptor 1. Binding Internalized_ADC Internalized ADC Cleavage Protease-mediated Cleavage (e.g., Cathepsin B/L) Internalized_ADC->Cleavage 4. Linker Cleavage Release Self-Immolation Cascade Cleavage->Release 5. Spacer Fragmentation Payload Active Payload Released Release->Payload 6. Drug Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 7. Cytotoxicity Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endocytosis->Internalized_ADC 3. Trafficking

Figure 1: General mechanism of action for a cleavable ADC.

Comparative Analysis of Linker Platforms

The selection of a linker platform is a strategic decision that profoundly impacts an ADC's pharmacokinetic profile and therapeutic index.[1][2][7] The ideal linker remains stable in the bloodstream to prevent premature payload release and off-target toxicity, while ensuring efficient cleavage within the target cell.[3][8]

Linker Characteristics

The core components of the novel linker are compared with two industry standards: the widely used MC-Val-Cit-PABC and the related MC-GGFG-PABC. The key distinction lies in the self-immolative spacer, where the novel linker employs a cyclopropane-based moiety instead of the conventional p-aminobenzyl carbamate (B1207046) (PABC).

FeatureMC-GGFG-Cyclopropane (Novel)MC-Val-Cit-PABC (Standard)MC-GGFG-PABC (Standard)
Conjugation Group Maleimidocaproyl (MC)Maleimidocaproyl (MC)Maleimidocaproyl (MC)
Cleavable Unit GGFG TetrapeptideVal-Cit DipeptideGGFG Tetrapeptide
Primary Protease Cathepsin B, Cathepsin L[9][10]Cathepsin B[5]Cathepsin B, Cathepsin L[9][10]
Self-Immolative Spacer -NH-CH2-O-CH2-cyclopropanep-Aminobenzyl carbamate (PABC)[5]p-Aminobenzyl carbamate (PABC)
Release Mechanism Intramolecular Cyclization (presumed)1,6-Elimination[11][12]1,6-Elimination[11][12]
Performance Data Summary

Quantitative data is essential for benchmarking linker performance. The following table summarizes typical experimental data for linker stability and enzymatic cleavage. While specific data for the novel cyclopropane (B1198618) linker is emerging, its GGFG component suggests performance characteristics comparable to other GGFG-based linkers.

ParameterMC-GGFG-Cyclopropane (Novel)MC-Val-Cit-PABC (Standard)MC-GGFG-PABC (Standard)
Human Plasma Stability (t½) High (Expected >150 hours)[9]High (>200 hours)[13]High (>150 hours)[9][10]
Mouse Plasma Stability (t½) High (Expected)Low to Moderate (Unstable due to Ces1c enzyme)[14][15][16]High (More stable than Val-Cit in mouse plasma)[17]
Lysosomal Cleavage Rate Moderate to High[9][10]Very High (Often >80% cleavage in <30 min)[18]Moderate (Slower than Val-Cit)[18]
Primary Application Solid & Hematological TumorsHematological & Solid TumorsSolid Tumors (e.g., Breast, Lung)[10]

Note: Performance can be influenced by the specific antibody, payload, and drug-to-antibody ratio (DAR).

Visualizing the Cleavage Mechanisms

The distinct self-immolative spacers of the novel linker and the PABC-based standard result in different chemical fragmentation pathways following enzymatic cleavage.

G cluster_novel Novel Cyclopropane Linker Mechanism cluster_standard Standard PABC Linker Mechanism L1 ADC-MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH-Payload L2 ADC-MC-GGFG (Fragment) L3 H2N-CH2-O-CH2-cyclopropane-COOH-Payload L1->L3 Cathepsin Cleavage L4 Free Active Payload L3->L4 Intramolecular Cyclization S1 ADC-MC-Val-Cit-PABC-Payload S2 ADC-MC-Val-Cit (Fragment) S3 H2N-PABC-Payload S1->S3 Cathepsin Cleavage S4 Free Active Payload + CO2 S3->S4 1,6-Elimination Cascade G A Prepare ADC in Plasma and PBS (Control) (e.g., 100 µg/mL) B Incubate at 37°C A->B C Collect Aliquots at Time Points (0, 6, 24, 48, 72, 168h) B->C Sample Collection D Flash Freeze Samples at -80°C C->D E Quantify Intact ADC (ELISA or HIC) D->E F Quantify Free Payload (Protein Precipitation + LC-MS) D->F G Calculate % Intact ADC and Determine Half-Life (t½) E->G F->G

References

A Comparative Guide to Cross-Reactivity of Antibody-Drug Conjugates Featuring the MC-GGFG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an Antibody-Drug Conjugate (ADC) is paramount to its therapeutic index. A critical component governing this specificity is the linker, which connects the monoclonal antibody to the cytotoxic payload. This guide provides a comparative analysis of ADCs utilizing the protease-cleavable maleimidocaproyl-glycylglycylphenylalanylglycine (MC-GGFG) linker, with a focus on cross-reactivity and off-target effects. We present a compilation of experimental data and detailed protocols to assist researchers in making informed decisions during ADC development.

Understanding Linker Technology: A Brief Overview

ADC linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release their payload in the tumor microenvironment or intracellularly, leveraging specific physiological conditions such as the presence of certain enzymes or lower pH. Non-cleavable linkers, on the other hand, release their payload upon lysosomal degradation of the antibody.[1][2] The choice of linker significantly impacts an ADC's stability, efficacy, and toxicity profile.[3]

The MC-GGFG linker is a peptide-based cleavable linker designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[4][5] This targeted release mechanism aims to minimize systemic exposure to the cytotoxic payload, thereby reducing off-target toxicity.

Comparative Analysis of Linker Performance

Direct head-to-head cross-reactivity studies comparing ADCs with the MC-GGFG linker against a wide array of other linkers are not extensively available in publicly accessible literature. However, by comparing the properties and performance of different ADCs, we can draw valuable insights. The following tables summarize key parameters influencing ADC cross-reactivity and performance, compiled from various studies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCLinker TypePayloadTarget Cell LineOff-Target Cell LineIC50 (Target)IC50 (Off-Target)Reference
Trastuzumab Deruxtecan (T-DXd)MC-GGFG (Cleavable)DXd (Topoisomerase I Inhibitor)HER2-positive (e.g., NCI-N87, BT-474)HER2-negative (e.g., MCF-7)Low ng/mL rangeHigh ng/mL to µg/mL range[6][7]
Trastuzumab Emtansine (T-DM1)SMCC (Non-cleavable)DM1 (Microtubule Inhibitor)HER2-positive (e.g., BT-474)HER2-negative (e.g., MCF-7)Low ng/mL rangeHigh ng/mL to µg/mL range[6]
Brentuximab VedotinVal-Cit (Cleavable)MMAE (Microtubule Inhibitor)CD30-positive (e.g., Karpas 299)CD30-negativeLow ng/mL rangeHigh ng/mL range[7]

Table 2: Plasma Stability of Different ADC Linkers

ADCLinker TypeAnimal ModelHalf-life of Intact ADCCommentsReference
Trastuzumab Deruxtecan (T-DXd)MC-GGFG (Cleavable)Cynomolgus MonkeyFavorable, with minimal premature payload releaseThe GGFG linker demonstrates high stability in circulation.[8]
ADC with Val-Cit linkerVal-Cit (Cleavable)RatVariable, can be susceptible to premature cleavageStability can be influenced by the specific peptide sequence and conjugation site.[9]
ADC with Non-cleavable linkerThioether (Non-cleavable)MouseGenerally highNon-cleavable linkers tend to exhibit greater plasma stability.[10]

Key Factors Influencing Cross-Reactivity and Off-Target Toxicity

Linker Stability

A crucial factor in minimizing off-target toxicity is the stability of the linker in systemic circulation. Premature release of the cytotoxic payload can lead to toxicity in healthy tissues.[8] The MC-GGFG linker, as used in Trastuzumab Deruxtecan, has been shown to have high plasma stability, which contributes to a more favorable safety profile.[8]

Bystander Effect

The bystander effect refers to the ability of a released payload to kill neighboring antigen-negative tumor cells.[9][11] This can be advantageous in treating heterogeneous tumors. ADCs with cleavable linkers and membrane-permeable payloads, such as T-DXd with its DXd payload and GGFG linker, can exhibit a potent bystander effect.[5] However, this can also contribute to off-target toxicity if the payload is released in healthy tissues.

Payload Potency and Properties

The nature of the cytotoxic payload itself plays a significant role in the overall toxicity profile of an ADC. Highly potent payloads require extremely stable linkers and highly specific antibodies to minimize off-target effects.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of ADC cross-reactivity.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of an ADC on both antigen-positive (target) and antigen-negative (off-target) cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Culture: Culture target and off-target cell lines in appropriate media.

  • Cell Seeding: Seed a known number of cells into 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an isotype control ADC and the free payload as controls.

  • Incubation: Incubate the cells for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[6][7][12]

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[1][13]

Methodology:

  • Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative cells at various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.

  • ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells.

  • Imaging and Analysis: Monitor the viability of the fluorescently labeled antigen-negative cells over time using live-cell imaging or flow cytometry.[13][14]

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.[15][16]

Methodology:

  • Incubation: Incubate the ADC at a defined concentration in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).

  • Analysis: Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability.[15][16]

Tissue Cross-Reactivity Study (Immunohistochemistry)

Objective: To identify potential on-target and off-target binding of an ADC in a panel of normal human tissues.[4][17][18][19]

Methodology:

  • Tissue Selection: Use a comprehensive panel of snap-frozen normal human tissues (typically 30-40 different tissues from multiple donors).[17][19]

  • Sectioning: Prepare cryosections of the tissues.

  • Staining: Stain the tissue sections with the ADC at multiple concentrations. Include a negative control (isotype-matched antibody) and a positive control (a tissue known to express the target antigen).

  • Detection: Use a labeled secondary antibody that recognizes the ADC's primary antibody to visualize binding.

  • Analysis: A qualified pathologist evaluates the staining intensity and pattern in all tissues to identify any specific binding.[4][18]

Visualizing Mechanisms of Action and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_preclinical Preclinical Safety Cytotoxicity Cytotoxicity Bystander Effect Bystander Effect Cytotoxicity->Bystander Effect Co-culture Plasma Stability Plasma Stability Cytotoxicity->Plasma Stability Assess Stability Tissue Cross-Reactivity Tissue Cross-Reactivity Plasma Stability->Tissue Cross-Reactivity Safety Assessment ADC Candidate ADC Candidate ADC Candidate->Cytotoxicity Evaluate Potency

Caption: Experimental workflow for ADC cross-reactivity assessment.

topoisomerase_pathway ADC ADC Payload (DXd) Payload (DXd) ADC->Payload (DXd) Intracellular Release Topoisomerase I Topoisomerase I Payload (DXd)->Topoisomerase I Inhibition DNA DNA Topoisomerase I->DNA Relieves Supercoiling DNA Damage DNA Damage Topoisomerase I->DNA Damage Stabilizes Cleavage Complex Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of a Topoisomerase I inhibitor payload.

microtubule_inhibitor_mechanism ADC ADC Payload (MMAE) Payload (MMAE) ADC->Payload (MMAE) Intracellular Release Tubulin Dimers Tubulin Dimers Payload (MMAE)->Tubulin Dimers Binds to Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption Mitotic Arrest Mitotic Arrest Mitotic Spindle Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action for a microtubule inhibitor payload.

Conclusion

The MC-GGFG linker represents a significant advancement in ADC technology, offering high plasma stability and efficient, targeted payload release. While direct comparative cross-reactivity data remains a key area for future research, the available evidence suggests that ADCs utilizing this linker, such as Trastuzumab Deruxtecan, have a manageable safety profile, which is in part attributable to the linker's characteristics. A thorough evaluation of cross-reactivity, incorporating the experimental protocols outlined in this guide, is crucial for the successful development of safe and effective ADC therapeutics. Researchers should consider a holistic approach, evaluating not only the linker but also the antibody's specificity and the payload's properties to optimize the therapeutic index of their ADC candidates.

References

Validating the Therapeutic Window of MC-GGFG-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window is a critical attribute of any Antibody-Drug Conjugate (ADC), defining the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues.[1][2][3][4][5][6] The choice of linker technology is a pivotal determinant of an ADC's therapeutic window.[1] This guide provides a comparative framework for validating the therapeutic window of ADCs based on the maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker, a protease-cleavable linker system.[7][8][9][10][11] We will explore its performance in comparison to other linker technologies and provide detailed experimental protocols for key validation assays.

The MC-GGFG Linker: A Profile

The MC-GGFG linker is a peptide-based linker designed for enzymatic cleavage within the tumor cell.[8][10] Its mechanism relies on the high concentration of lysosomal proteases, such as Cathepsin B and L, within cancer cells.[10] Upon internalization of the ADC, these proteases recognize and cleave the GGFG peptide sequence, releasing the cytotoxic payload.[8][10][] This targeted release mechanism aims to enhance the therapeutic index by ensuring high payload concentration at the tumor site while maintaining stability in systemic circulation, thereby reducing off-target toxicities.[1][]

Comparative Performance of ADC Linkers

The ideal ADC linker maintains a delicate balance between stability in circulation and efficient payload release within the target cell.[1] Below is a qualitative comparison of MC-GGFG with other common linker technologies.

Linker TypeLinker ExampleCleavage MechanismPlasma StabilityPayload ReleaseBystander EffectKey Considerations
Protease-Cleavable MC-GGFG , MC-Val-Cit-PABCEnzymatic (e.g., Cathepsins)Generally highEfficient intracellularlyYes (payload dependent)Dependent on protease expression levels in the tumor.[1][10][13]
pH-Sensitive HydrazoneAcidic hydrolysis in endosomes/lysosomesModerateCan be less specific than enzymatic cleavageYesSusceptible to premature release in the slightly acidic tumor microenvironment.[10][13]
Redox-Sensitive DisulfideReduction in the cytoplasmVariableEfficient in the reducing intracellular environmentYesPotential for premature cleavage by circulating thiols.[14]
Non-Cleavable Thioether (e.g., SMCC)Proteolytic degradation of the antibody backboneVery highSlower release of payload-linker-amino acid complexLimitedDependent on complete lysosomal degradation of the antibody.[1][14][15]

Quantitative Data Presentation

Obtaining direct, publicly available head-to-head quantitative data for different linkers conjugated to the same antibody and payload is challenging. However, a typical validation study would generate data similar to the illustrative tables below.

Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs

ADC LinkerPayloadTarget Cell Line (HER2+)IC50 (nM)Non-Target Cell Line (HER2-)IC50 (nM)
MC-GGFG DXdSK-BR-30.5MDA-MB-468>1000
MC-Val-Cit-PABC MMAESK-BR-30.8MDA-MB-468>1000
SMCC (Non-cleavable) DM1SK-BR-31.2MDA-MB-468>1000

Table 2: In Vivo Efficacy and Tolerability in a HER2+ Xenograft Model

ADC LinkerDose (mg/kg)Tumor Growth Inhibition (%)Maximum Tolerated Dose (MTD) (mg/kg)
MC-GGFG 59515
MC-Val-Cit-PABC 59010
SMCC (Non-cleavable) 58020

Table 3: Pharmacokinetic Parameters in Rats

ADC LinkerADC Half-life (t½, hours)Free Payload in Plasma at 24h (% of total payload)
MC-GGFG 150< 1%
MC-Val-Cit-PABC 140< 1.5%
SMCC (Non-cleavable) 160Not applicable

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an ADC's therapeutic window.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC against target and non-target cell lines.[16][17]

Protocol:

  • Cell Culture: Culture target (antigen-positive) and non-target (antigen-negative) cancer cell lines in appropriate media.[17]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in culture media. Add the dilutions to the cells and incubate for 72-120 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression model.[18]

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[16][19]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously implant tumor cells from a relevant cancer cell line.[19]

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control, control antibody, ADC). Administer the treatments intravenously at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the ADC that does not cause unacceptable toxicity.[19]

Protocol:

  • Animal Model: Use healthy rodents (e.g., mice or rats).

  • Dose Escalation: Administer single or multiple doses of the ADC at escalating dose levels to different groups of animals.

  • Toxicity Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or clinical signs of severe toxicity.

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and the release of free payload.[16][18]

Protocol:

  • Animal Model: Administer a single intravenous dose of the ADC to rodents or non-human primates.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing: Process blood to separate plasma.

  • Bioanalysis: Use ligand-binding assays (e.g., ELISA) to quantify the concentration of total antibody, conjugated ADC, and free payload in the plasma.[18][]

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizing Key Processes

Diagrams can aid in understanding the complex mechanisms involved in ADC therapy.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC MC-GGFG ADC Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization Cathepsin Cathepsin B/L ADC_Internalized->Cathepsin 3. Trafficking to Lysosome Payload_Released Released Payload DNA Damage/Apoptosis DNA Damage/Apoptosis Payload_Released->DNA Damage/Apoptosis 5. Cytotoxicity Cathepsin->Payload_Released 4. Cleavage of GGFG Linker

Caption: Mechanism of MC-GGFG ADC action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assays (IC50 Determination) Efficacy Xenograft Efficacy Studies (Tumor Growth Inhibition) Cytotoxicity->Efficacy Binding Binding Affinity Assays (SPR/ELISA) Binding->Efficacy Internalization Internalization Assays Internalization->Efficacy Therapeutic_Window Therapeutic Window Assessment Efficacy->Therapeutic_Window Toxicity Toxicity Studies (MTD Determination) Toxicity->Therapeutic_Window PK Pharmacokinetic Studies (ADC Stability, Payload Release) PK->Therapeutic_Window

Caption: Workflow for ADC therapeutic window validation.

Linker_Stability_vs_Therapeutic_Window cluster_linker Linker Properties cluster_outcome Therapeutic Outcome High_Stability High Plasma Stability Wide_TW Wider Therapeutic Window High_Stability->Wide_TW Low_Stability Low Plasma Stability Narrow_TW Narrower Therapeutic Window Low_Stability->Narrow_TW High_Efficacy High On-Target Efficacy Wide_TW->High_Efficacy High_Toxicity High Off-Target Toxicity Narrow_TW->High_Toxicity

Caption: Linker stability and therapeutic window.

References

A Head-to-Head Comparison of ADC Linker Technologies: Cleavable vs. Non-Cleavable

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, mechanism of drug release, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker dictates the strategy for payload delivery and can significantly impact both efficacy and safety. This guide provides an objective comparison of these two major linker technologies, supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of their mechanisms of action.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable Linkers (e.g., Val-Cit)Non-Cleavable Linkers (e.g., SMCC)
Payload Release Mechanism Enzymatic cleavage (e.g., by Cathepsin B in the lysosome) or chemical cleavage (e.g., pH or glutathione (B108866) sensitivity)Proteolytic degradation of the antibody in the lysosome
Released Payload Unmodified or minimally modified potent payload (e.g., MMAE)Payload attached to the linker and a residual amino acid (e.g., Lysine-SMCC-DM1)
Bystander Effect Can be significant if the released payload is membrane-permeable, killing adjacent antigen-negative tumor cellsGenerally minimal as the released payload-linker complex is often charged and membrane-impermeable
Plasma Stability Generally stable, but can be susceptible to premature cleavage in certain matrices (e.g., rodent plasma)Typically higher plasma stability, leading to a potentially better safety profile
Efficacy in Heterogeneous Tumors Potentially higher due to the bystander effectMay be lower as efficacy is restricted to antigen-positive cells

Data Presentation: A Comparative Look at Performance

The following tables summarize quantitative data from multiple preclinical studies to provide a comparative view of ADCs with cleavable and non-cleavable linkers. Disclaimer: The data presented below is compiled from various sources and may not be directly comparable due to differences in experimental conditions, antibodies, and target antigens.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of ADCs, it represents the concentration required to kill 50% of cancer cells in vitro.

ADC Linker-PayloadCell LineTarget AntigenIC50 (ng/mL)Reference
Trastuzumab-vc-MMAE (Cleavable)SK-BR-3 (Breast Cancer)HER2~15-50
Trastuzumab-vc-MMAE (Cleavable)NCI-N87 (Gastric Cancer)HER2~10-40
Trastuzumab-SMCC-DM1 (Non-Cleavable)SK-BR-3 (Breast Cancer)HER2~20-60
Trastuzumab-SMCC-DM1 (Non-Cleavable)NCI-N87 (Gastric Cancer)HER2~25-75
Anti-CD22-vc-MMAE (Cleavable)BJAB (B-cell lymphoma)CD22~0.1-1
Anti-CD22-SMCC-DM1 (Non-Cleavable)BJAB (B-cell lymphoma)CD22~0.5-5
In Vivo Plasma Stability

Plasma stability is crucial for ensuring that the ADC remains intact in circulation until it reaches the tumor, thereby minimizing off-target toxicity. This is often assessed by measuring the percentage of the cytotoxic payload that remains conjugated to the antibody over time.

ADC Linker-PayloadSpeciesTime Point% Payload RemainingReference
Trastuzumab-vc-MMAE (Cleavable)Human Plasma7 days>95%
Trastuzumab-vc-MMAE (Cleavable)Rat Plasma7 days~80-90%
Trastuzumab-vc-MMAE (Cleavable)Mouse Plasma7 days~50-70% (due to carboxylesterases)
Trastuzumab-SMCC-DM1 (Non-Cleavable)Human Plasma7 days>98%
Trastuzumab-SMCC-DM1 (Non-Cleavable)Rat Plasma7 days>95%
Trastuzumab-SMCC-DM1 (Non-Cleavable)Mouse Plasma7 days>95%
In Vivo Efficacy in Xenograft Models

Tumor growth inhibition (TGI) studies in animal models are a key measure of an ADC's anti-cancer activity.

ADC Linker-PayloadXenograft ModelDosingTumor Growth Inhibition (%)Reference
Trastuzumab-vc-MMAE (Cleavable)NCI-N87 (Gastric)10 mg/kg, single dose>90% (with tumor regression)
Trastuzumab-SMCC-DM1 (Non-Cleavable)NCI-N87 (Gastric)15 mg/kg, single dose~70-80%
Anti-CD30-vc-MMAE (Cleavable)Karpas 299 (Lymphoma)1 mg/kg, single doseComplete tumor regression
Anti-CD30-SMCC-DM1 (Non-Cleavable)Karpas 299 (Lymphoma)3 mg/kg, single doseSignificant tumor growth delay

Mandatory Visualization

The following diagrams illustrate the payload release mechanisms for cleavable and non-cleavable linkers, the experimental workflow for an in vitro cytotoxicity assay, and the signaling pathway of tubulin inhibitors.

cluster_cleavable Cleavable Linker (e.g., vc-MMAE) cluster_non_cleavable Non-Cleavable Linker (e.g., SMCC-DM1) ADC_cleavable ADC binds to a target antigen Internalization_cleavable Internalization into endosome ADC_cleavable->Internalization_cleavable Lysosome_cleavable Trafficking to lysosome Internalization_cleavable->Lysosome_cleavable Cleavage Enzymatic cleavage of linker (e.g., by Cathepsin B) Lysosome_cleavable->Cleavage Payload_release_cleavable Release of free, membrane-permeable payload (MMAE) Cleavage->Payload_release_cleavable Bystander_effect Payload diffuses out of the cell and kills neighboring cells Payload_release_cleavable->Bystander_effect ADC_non_cleavable ADC binds to a target antigen Internalization_non_cleavable Internalization into endosome ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Trafficking to lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Proteolytic degradation of the antibody Lysosome_non_cleavable->Degradation Payload_release_non_cleavable Release of payload- linker-amino acid complex (Lys-SMCC-DM1) Degradation->Payload_release_non_cleavable No_bystander Complex is membrane- impermeable; no bystander effect Payload_release_non_cleavable->No_bystander

Caption: Payload release mechanisms for cleavable and non-cleavable linkers.

start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation_adhesion Incubate overnight to allow cell adhesion cell_seeding->incubation_adhesion adc_treatment Treat cells with serial dilutions of ADC incubation_adhesion->adc_treatment incubation_treatment Incubate for 72-96 hours adc_treatment->incubation_treatment mtt_addition Add MTT reagent to each well incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4 hours to allow formazan (B1609692) formation mtt_addition->incubation_mtt solubilization Add solubilization buffer to dissolve formazan crystals incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm using a plate reader solubilization->read_absorbance data_analysis Calculate % cell viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

payload MMAE or DM1 Payload tubulin Binds to tubulin dimers payload->tubulin microtubule_disruption Inhibition of microtubule polymerization tubulin->microtubule_disruption mitotic_spindle Disruption of the mitotic spindle microtubule_disruption->mitotic_spindle g2m_arrest Cell cycle arrest at G2/M phase mitotic_spindle->g2m_arrest apoptosis Induction of Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis

Caption: Signaling pathway of tubulin-inhibiting payloads (MMAE/DM1).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • ADCs with cleavable and non-cleavable linkers

  • Untreated control and isotype control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete cell culture medium. Remove the old medium from the cells and add the diluted ADCs and controls to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.

In Vivo Plasma Stability Assay (LC-MS/MS Method)

This assay quantifies the amount of prematurely released payload from the ADC in plasma.

Materials:

  • ADC constructs

  • Plasma from relevant species (e.g., human, rat, mouse)

  • Protein precipitation solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • Protein Precipitation: Add a cold protein precipitation solution to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the free payload.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the stability profile of the ADC in plasma.

In Vivo Efficacy Study (Xenograft Mouse Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Human tumor cell line

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADCs and vehicle control to the respective groups via an appropriate route (typically intravenously).

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design and is highly dependent on the specific target, tumor microenvironment, and the desired therapeutic window. Cleavable linkers, such as the vc-MMAE system, can offer enhanced potency, particularly in heterogeneous tumors, due to the bystander effect. However, this can also lead to a higher risk of off-target toxicity if the linker is not sufficiently stable in circulation. Non-cleavable linkers, exemplified by the SMCC-DM1 conjugate, generally provide superior plasma stability, which can translate to a better safety profile. The trade-off is often a reduced bystander effect, which may limit efficacy in tumors with varied antigen expression. A thorough preclinical evaluation, including the assays detailed in this guide, is essential for selecting the optimal linker technology for a given therapeutic application.

Safety Operating Guide

Essential Safety and Operational Guide for Handling MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH based on general laboratory safety principles for solid, non-volatile chemical reagents. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to handle this substance with caution as a compound with unknown toxicological properties. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.

This compound is an antibody-drug conjugate (ADC) linker, primarily utilized in research and development for targeted cancer therapies.[1][][3][4] As a solid substance, it is typically shipped and stored at ambient temperatures, though some suppliers recommend refrigeration at 2-8°C.[1][5]

Personal Protective Equipment (PPE)

When handling this compound, a standard set of personal protective equipment is required to minimize exposure. This includes, at a minimum, a lab coat, safety glasses with side shields, and disposable nitrile gloves.[6][7] For procedures with a higher risk of aerosolization, additional respiratory protection may be necessary.

PPE ItemSpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.[7] A face shield should be worn over safety glasses if there is a splash hazard.[7][8]Protects eyes from flying particles and accidental splashes.
Hand Protection Disposable nitrile gloves.[6][7] Consider double-gloving for added protection.Prevents direct skin contact with the chemical.
Body Protection Long-sleeved laboratory coat.[6]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Not generally required for handling small quantities of a non-volatile solid. Use in a certified chemical fume hood.A NIOSH-approved respirator may be necessary if aerosols could be generated.[9][10]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to experimental use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Verify that the container is properly labeled with the chemical name and any hazard information.

    • Transfer the container to the designated storage area.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • While some suppliers suggest room temperature storage, refrigeration at 2-8°C is also recommended.[1][5]

    • Ensure the container is tightly sealed.

  • Preparation for Use:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) before handling the compound.

  • Weighing and Dispensing:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh boat.

    • Immediately and securely cap the primary container after dispensing.

    • Clean any spills promptly with appropriate materials.

  • Experimental Use:

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • Conduct all experimental procedures within a chemical fume hood.

    • Keep the reaction vessel covered to the extent possible.

Disposal Plan

All waste generated from handling this compound must be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste:

    • Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.

    • Unused or excess solid compound should be disposed of as chemical waste.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a labeled hazardous waste container.

    • Do not dispose of any solutions down the drain.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected as hazardous liquid waste.

    • Follow institutional guidelines for the disposal of empty, rinsed chemical containers.

Visualized Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve from Storage Retrieve from Storage Prepare Fume Hood->Retrieve from Storage Weigh Compound Weigh Compound Retrieve from Storage->Weigh Compound Conduct Experiment Conduct Experiment Weigh Compound->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store for Pickup Store for Pickup Label Waste Containers->Store for Pickup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.